MMP2-IN-2
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)9-3-1-8(2-4-9)13-14-11-6-5-10(17(20)21)7-12(11)15-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPBORERCFIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170267 | |
| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-39-0 | |
| Record name | 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of MMP2-IN-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action for MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MMP-2 and its role in various pathological processes.
Introduction to MMP-2 and Its Inhibition
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Dysregulation of MMP-2 activity is implicated in a wide range of diseases, including cancer metastasis, angiogenesis, cardiovascular diseases, and fibrosis.[1][3] Consequently, the development of specific MMP-2 inhibitors is a significant area of therapeutic research. This compound has emerged as a key small molecule inhibitor in this field.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of MMP-2.[4] Its mechanism of action involves binding to the active site of the MMP-2 enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.[3] This inhibition is achieved without chelating the essential zinc ion in the enzyme's catalytic domain, a mechanism that distinguishes it from many broad-spectrum MMP inhibitors and contributes to its selectivity.[5] By blocking the proteolytic activity of MMP-2, this compound effectively hinders the breakdown of the ECM, a crucial step in processes such as tumor cell invasion and the formation of new blood vessels (angiogenesis).[3][6]
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Enzyme | IC50 (μM) |
| MMP-2 | 4.2[4] |
| MMP-13 | 12[4] |
| MMP-9 | 23.3[4] |
| MMP-8 | 25[4] |
Table 1: Inhibitory activity of this compound against various Matrix Metalloproteinases.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Fluorometric MMP-2 Inhibition Assay
This assay is used to determine the in vitro potency of this compound in inhibiting MMP-2 activity.
Principle: The assay utilizes a quenched fluorogenic peptide substrate that is specifically cleaved by MMP-2.[7] Upon cleavage, a fluorophore is separated from a quencher moiety, resulting in an increase in fluorescence intensity that is directly proportional to MMP-2 activity.[7]
Materials:
-
Recombinant human MMP-2 enzyme
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[7]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add a fixed concentration of recombinant human MMP-2 to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MMP fluorogenic substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells, a process often dependent on MMP-2 activity.
Principle: A "wound" is created in a confluent monolayer of cultured cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line with known MMP-2 expression (e.g., HT1080 fibrosarcoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Sterile pipette tips or a cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a uniform scratch (wound) in the center of each well using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing various concentrations of this compound or a vehicle control to the wells.
-
Capture images of the wounds at time zero.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the wound closure rates between the treated and control groups to determine the effect of this compound on cell migration.[8]
Signaling Pathways and Visualizations
MMP-2 is a key downstream effector in several signaling pathways that promote cancer progression. By inhibiting MMP-2, this compound can disrupt these pathways.
MMP-2 Activation and Substrate Cleavage Pathway
MMP-2 is typically secreted as an inactive zymogen (pro-MMP-2) and requires activation on the cell surface. This process is often mediated by membrane-type MMPs (MT-MMPs), such as MT1-MMP, and is regulated by the tissue inhibitor of metalloproteinases 2 (TIMP-2).[6] Once activated, MMP-2 cleaves various ECM components, facilitating cell invasion and migration.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
References
- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. quickzyme.com [quickzyme.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP2 - Wikipedia [en.wikipedia.org]
- 7. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]
- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MMP2-IN-2: A Non-Zinc-Binding Inhibitor of Matrix Metalloproteinase-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix, a process integral to both normal physiological tissue remodeling and pathological conditions such as tumor invasion and metastasis. The development of selective MMP-2 inhibitors is a significant focus in therapeutic research. This whitepaper details the discovery and synthesis of MMP2-IN-2, a potent and selective, non-zinc-binding inhibitor of MMP-2. Identified through a combination of virtual screening and chemical optimization of a substituted 2-arylbenzimidazole scaffold, this compound presents a promising avenue for the development of novel therapeutics targeting MMP-2-mediated diseases. This document provides a comprehensive overview of its discovery, a detailed (proposed) synthesis protocol, quantitative inhibitory data, and the methodologies for key biological assays.
Introduction to MMP-2 and Its Inhibition
Matrix metalloproteinases (MMPs) are a family of over 25 zinc-dependent enzymes responsible for the breakdown of various components of the extracellular matrix (ECM). MMP-2, also known as gelatinase A, is particularly crucial in the degradation of type IV collagen, a major component of basement membranes. Under normal physiological conditions, MMP-2 is involved in processes such as wound healing, angiogenesis, and embryonic development. However, its overexpression is strongly associated with the progression of various cancers, where it facilitates tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.
The catalytic activity of MMPs is dependent on a zinc ion located in their active site. Traditional MMP inhibitors have been designed to chelate this zinc ion, often leading to a lack of selectivity and off-target effects, which has limited their clinical success. This has spurred the development of non-zinc-binding inhibitors (NZBIs), which offer a promising alternative by targeting other regions of the enzyme's active site to achieve selectivity. This compound is a notable example of such a non-zinc-binding inhibitor.
Discovery of this compound
This compound, also referred to as compound 42 in the primary literature, was discovered through a rational drug design approach that began with virtual screening to identify novel scaffolds that could selectively inhibit MMP-2 without coordinating the catalytic zinc ion. The initial hits were optimized through chemical synthesis and structure-activity relationship (SAR) studies, leading to the identification of the substituted 2-arylbenzimidazole scaffold as a promising chemotype. Further chemical modifications to this core structure culminated in the synthesis of this compound, which demonstrated potent and selective inhibition of MMP-2.
Quantitative Inhibitory Data
This compound has been characterized by its inhibitory activity against MMP-2 and its selectivity over other MMP isoforms. The following table summarizes the key quantitative data.
| Enzyme | IC50 (μM) |
| MMP-2 | 4.2[1] |
| MMP-13 | 12[1] |
| MMP-9 | 23.3[1] |
| MMP-8 | 25[1] |
Synthesis of this compound
The synthesis of this compound, chemically named N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, is based on the well-established formation of the 2-arylbenzimidazole core. This typically involves the condensation of an o-phenylenediamine derivative with an aromatic aldehyde or carboxylic acid. The following is a proposed synthetic protocol based on general methods for this class of compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(3-aminophenyl)-1H-benzo[d]imidazole
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of CHCl3:MeOH (3:1), add 3-aminobenzaldehyde (1 equivalent).
-
The reaction mixture can be stirred at ambient temperature or heated under reflux. The use of a catalyst, such as a Lewis acid (e.g., Sc(OTf)3) or gold nanoparticles on a solid support (e.g., Au/TiO2), can facilitate the reaction.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(3-aminophenyl)-1H-benzo[d]imidazole.
Step 2: Amide Coupling to Yield N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (this compound)
-
Dissolve 2-(3-aminophenyl)-1H-benzo[d]imidazole (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
To this solution, add [1,1'-biphenyl]-4-carbonyl chloride (1.1 equivalents) dropwise at 0 °C. Alternatively, [1,1'-biphenyl]-4-carboxylic acid can be used in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product, this compound.
Mechanism of Action and Signaling Pathway
Non-Zinc-Binding Inhibition
Unlike traditional MMP inhibitors, this compound does not chelate the catalytic zinc ion in the active site of MMP-2. Instead, its inhibitory mechanism is believed to involve interactions with the S1' subsite, a deep hydrophobic pocket adjacent to the catalytic zinc. By occupying this pocket, this compound is thought to allosterically induce a conformational change in the enzyme's active site, rendering it less competent for substrate binding and catalysis. This non-zinc-binding mode of inhibition is key to its selectivity over other MMPs.
dot
Caption: Simplified signaling pathway for MMP-2 activation and its inhibition by this compound.
Experimental Protocols for Inhibition Assays
The inhibitory activity of this compound is typically determined using a fluorometric assay. Gelatin zymography can also be used to visualize the inhibitory effect on the gelatinolytic activity of MMP-2.
Fluorometric MMP-2 Inhibition Assay
This assay continuously measures the enzymatic activity of MMP-2 using a quenched fluorescent peptide substrate.
Materials:
-
Recombinant human MMP-2 (activated)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (or a similar quenched peptide substrate)[3][4][5]
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer (e.g., with excitation at 325 nm and emission at 393 nm)[3]
Procedure:
-
Prepare a dilution series of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the activated MMP-2 enzyme solution to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometer.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
dot
Caption: Workflow for the fluorometric MMP-2 inhibition assay.
Conclusion
This compound represents a significant advancement in the development of selective MMP inhibitors. Its discovery through rational design and its non-zinc-binding mechanism of action provide a promising framework for creating novel therapeutics for cancer and other diseases characterized by aberrant MMP-2 activity. The synthetic route, while based on established chemical principles, allows for further optimization and the generation of analogues with improved potency and pharmacokinetic properties. The experimental protocols outlined in this whitepaper provide a foundation for researchers to further investigate the biological activity of this compound and similar compounds. Continued research into this class of inhibitors holds the potential to deliver highly selective and effective clinical candidates.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
The Critical Role of Matrix Metalloproteinase-2 Inhibition in Health and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase also known as gelatinase A, is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). Its physiological roles are essential in processes such as embryonic development, tissue repair, and angiogenesis. However, the dysregulation of MMP-2 activity is a hallmark of numerous pathological conditions, including cancer metastasis, cardiovascular diseases, and neuroinflammatory disorders. Consequently, the inhibition of MMP-2 has emerged as a significant therapeutic strategy. This technical guide provides an in-depth exploration of the biological roles of MMP-2, the multifaceted consequences of its inhibition, and the intricate signaling pathways it governs. Detailed experimental protocols for assessing MMP-2 activity and the effects of its inhibitors are provided, alongside a quantitative analysis of the impacts of MMP-2 inhibition in various disease models.
The Biological Significance of MMP-2
MMP-2 is a 72 kDa enzyme primarily responsible for the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like gelatin, elastin, fibronectin, and laminin[1]. Its activity is tightly regulated at multiple levels, including transcriptional control, secretion as an inactive zymogen (pro-MMP-2), and activation by membrane-type MMPs (MT-MMPs) on the cell surface[2][3]. The activity of MMP-2 is also modulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).
A delicate balance of MMP-2 activity is crucial for maintaining tissue homeostasis. Dysregulation, often characterized by overexpression or overactivation, contributes to the pathogenesis of a wide array of diseases:
-
Cancer: Elevated MMP-2 activity is strongly associated with tumor progression, invasion, and metastasis[4][5]. By degrading the basement membrane, MMP-2 facilitates the escape of cancer cells from the primary tumor and their entry into the circulation[2]. It also promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen[2].
-
Cardiovascular Diseases: MMP-2 plays a complex role in cardiovascular health and disease. It is implicated in the pathogenesis of atherosclerosis by contributing to plaque instability and rupture. Furthermore, its activity is associated with the development of aortic aneurysms and myocardial fibrosis.
-
Neurological Disorders: In the central nervous system, MMP-2 is involved in both physiological processes like synaptic plasticity and pathological conditions. Dysregulated MMP-2 activity can contribute to the breakdown of the blood-brain barrier, a critical event in neuroinflammatory diseases such as multiple sclerosis and stroke[6].
-
Fibrotic Diseases: In conditions like liver, pulmonary, and kidney fibrosis, excessive MMP-2 activity can paradoxically contribute to tissue scarring by disrupting the normal ECM architecture and promoting the deposition of fibrotic tissue[7].
The Impact of MMP-2 Inhibition: A Therapeutic Approach
Given the significant role of MMP-2 in disease progression, its inhibition has become a focal point for therapeutic intervention. The primary mechanism of MMP-2 inhibitors involves blocking the enzyme's catalytic activity, often by chelating the zinc ion essential for its function[7]. Inhibition of MMP-2 can lead to a cascade of beneficial effects in various pathological contexts:
-
Reduced Cancer Cell Invasion and Metastasis: By preventing the degradation of the ECM, MMP-2 inhibitors can significantly impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs[7][8].
-
Anti-Angiogenic Effects: MMP-2 inhibition can suppress the formation of new blood vessels, thereby starving tumors of their blood supply and hindering their growth[9][10].
-
Stabilization of Atherosclerotic Plaques: In cardiovascular disease, inhibiting MMP-2 may help to stabilize atherosclerotic plaques, reducing the risk of rupture and subsequent thrombotic events[7].
-
Attenuation of Neuroinflammation: By preserving the integrity of the blood-brain barrier, MMP-2 inhibitors can limit the influx of inflammatory cells into the central nervous system, thereby reducing neuroinflammation[6].
Quantitative Effects of MMP-2 Inhibition
The efficacy of MMP-2 inhibition has been quantified in numerous preclinical studies. The following tables summarize key findings on the impact of various MMP-2 inhibitors on cell behavior and disease progression.
Table 1: In Vitro Effects of MMP-2 Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line(s) | Concentration | Effect | Quantitative Result | Reference(s) |
| ARP100 | SW480 (Colorectal Cancer) | 5 μM | Inhibition of Migration & Invasion | Significant reduction in migratory and invasive capabilities | [11][12] |
| AG-L-66085 | Y79 (Retinoblastoma) | 5 μM | Reduction in Cell Viability & Migration | Significantly reduced migration | [13] |
| Myricetin | COLO 205, COLO 320HSR, COLO 320DM, HT-29 (Colorectal Cancer) | 7.82 - 23.51 µmol/L | Inhibition of MMP-2 Enzyme Activity | IC50 values ranging from 7.82 to 23.51 µmol/L | [1][2][14] |
| Sauchinone | SW480, HCT 116 (Colorectal Cancer) | 25 and 50 μM | Reduction in Cell Mobility | Significantly reduced mobility | [2] |
| Triptolide | HT-29 (Colorectal Cancer) | Not specified | Decrease in Invasion | Significantly decreased invasion abilities | |
| BB-94 (Batimastat) | Capan1, AsPC1 (Pancreatic Cancer) | 40 ng/mL | Reduction in Cell Invasion | Capan1: Reduced from 191 ± 37 to 96 ± 14 invasive cells. AsPC1: Reduced from 116 ± 46 to 72 ± 33 invasive cells. | [7][15] |
Table 2: In Vivo and Ex Vivo Effects of MMP-2 Inhibition
| Inhibitor/Method | Model | Effect | Quantitative Result | Reference(s) |
| MMP-2 Deficiency (MMP-2-/- mice) | Oxygen-Induced Retinopathy | Reduced Retinal Neovascularization | 75% reduction in preretinal neovascularization compared to wild-type. | [16][17][18][19] |
| AG3340 (Selective MMP-2/-9 inhibitor) | Rat Model of Retinopathy of Prematurity | Inhibition of Retinal Neovascularization | 65% inhibition of retinal neovascularization. | [16][17][20] |
| DPC-A37668 (MMP-2 specific inhibitor) | Rat Model of Retinopathy of Prematurity | Inhibition of Retinal Neovascularization | 52% inhibition of retinal neovascularization. | [16][17][20] |
| BB-94 (Batimastat) | Orthotopic Pancreatic Cancer Mouse Model | Increased Survival & Reduced Metastases | 4 of 13 treated mice survived to 70 days vs. 0 of 13 in the control group. 2 of 13 treated mice had metastases vs. 9 of 13 in the control group. | [21] |
| shRNA-mediated MMP-2 silencing | Esophageal Carcinoma Xenograft Model | Inhibition of Tumor Growth | Significant suppression of tumor growth. | [22] |
Key Signaling Pathways Involving MMP-2
The expression and activity of MMP-2 are regulated by complex signaling networks that are often dysregulated in disease. Understanding these pathways is critical for the development of targeted therapies.
TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that can either suppress or promote tumor progression depending on the cellular context. In many advanced cancers, TGF-β signaling promotes an invasive phenotype, in part by upregulating MMP-2 expression. This process is often mediated through the p38 MAPK signaling pathway[23]. Inhibition of MMP-2 can disrupt this pro-metastatic cascade.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and migration. Activation of this pathway by growth factors can lead to the upregulation of MMP-2 expression, thereby promoting cell invasion[1][24][25][26][27]. Inhibitors targeting the PI3K/Akt pathway have been shown to reduce MMP-2 levels and suppress metastasis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, activation of the MAPK/ERK pathway can lead to increased transcription of the MMP-2 gene, contributing to a more aggressive cellular phenotype[15][28].
Experimental Protocols for Studying MMP-2 Inhibition
Accurate and reproducible experimental methods are paramount for investigating the biological role of MMP-2 and the efficacy of its inhibitors. The following section details standard protocols for key assays.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue lysates are collected. Protein concentration is determined using a standard protein assay. Samples are mixed with a non-reducing sample buffer.
-
Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate proteins based on their molecular weight.
-
Renaturation: After electrophoresis, the gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. During this incubation (typically 16-24 hours at 37°C), the gelatinases digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The gel is then destained to enhance the visibility of the bands.
-
Quantification: The intensity of the clear bands can be quantified using densitometry software, providing a semi-quantitative measure of MMP-2 activity.
Western Blotting
Western blotting is used to detect and quantify the protein expression of MMP-2 (both pro- and active forms).
Protocol:
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined.
-
Gel Electrophoresis: Protein samples are denatured and loaded onto an SDS-polyacrylamide gel. Electrophoresis separates the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MMP-2.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to MMP-2 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Migration and Invasion Assays
These assays are crucial for assessing the functional consequences of MMP-2 inhibition on cell motility.
This assay measures the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with an ECM-like substance like Matrigel (for invasion).
Protocol:
-
Chamber Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with Matrigel.
-
Cell Seeding: Cells, pre-treated with or without an MMP-2 inhibitor, are seeded in the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., FBS).
-
Incubation: The plate is incubated for a specific period (e.g., 12-48 hours) to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope, or the stain is eluted and the absorbance is measured to quantify the number of migrated/invaded cells.
This assay measures the collective migration of a sheet of cells.
Protocol:
-
Cell Monolayer: Cells are grown to confluence in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing the MMP-2 inhibitor or a vehicle control.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 4-8 hours).
-
Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time using image analysis software.
Conclusion and Future Directions
The inhibition of MMP-2 represents a promising therapeutic avenue for a multitude of diseases characterized by aberrant ECM remodeling. The extensive preclinical data underscore the potential of MMP-2 inhibitors to curtail cancer progression, stabilize cardiovascular lesions, and mitigate neuroinflammation. However, the translation of these findings to the clinic has been met with challenges, primarily due to the off-target effects and lack of specificity of early-generation MMP inhibitors.
Future research should focus on the development of highly selective MMP-2 inhibitors to minimize side effects. Furthermore, a deeper understanding of the intricate regulatory networks governing MMP-2 expression and activation in different disease contexts will be crucial for designing more effective and personalized therapeutic strategies. The combination of MMP-2 inhibitors with other targeted therapies or immunotherapies may also offer synergistic benefits and overcome resistance mechanisms. Continued investigation into the multifaceted roles of MMP-2 will undoubtedly pave the way for novel and impactful treatments for a range of debilitating diseases.
References
- 1. Myricetin inhibits matrix metalloproteinase 2 protein expression and enzyme activity in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibition suppresses MMP-2 activity and activation of PANC-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Matrix Metalloproteinase-2 Activity by COX-2-PGE2-pAKT Axis Promotes Angiogenesis in Endometriosis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sauchinone inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of matrix metalloproteinase inhibition on pancreatic cancer invasion and metastasis: an additive strategy for cancer control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Pharmacologic and genetic manipulation of MMP-2 and -9 affects retinal neovascularization in rodent models of OIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduced retinal angiogenesis in MMP-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix metalloproteinase inhibition improves survival in an orthotopic model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of RNA silencing of matrix metalloproteinase-2 on the growth of esophageal carcinoma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Matrix metalloproteinase (MMP) inhibition selectively decreases type II MMP activity in a murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Core Downstream Signaling Pathways of MMP2-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Its enzymatic activity is crucial for physiological processes such as tissue remodeling, embryonic development, and wound healing.[1][3] However, the dysregulation and overexpression of MMP-2 are strongly associated with pathological conditions, including tumor invasion, metastasis, and angiogenesis.[3][4] Consequently, MMP-2 has emerged as a significant therapeutic target in oncology and other diseases.[2]
MMP2-IN-2 is a potent and selective inhibitor of MMP-2, exhibiting an IC50 of 4.2 μM. It also shows inhibitory activity against MMP-13, MMP-9, and MMP-8, with higher IC50 values of 12 µM, 23.3 µM, and 25 µM, respectively, indicating its selectivity for MMP-2. By inhibiting the catalytic activity of MMP-2, this compound serves as a valuable tool for investigating the downstream signaling pathways regulated by this enzyme and as a potential lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by the inhibition of MMP-2, with a focus on the effects analogous to those expected from this compound.
Core Downstream Signaling Pathways
Inhibition of MMP-2 by compounds such as this compound can significantly impact intracellular signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling nexus that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and motility.[5][6] MMP-2 activity has been shown to modulate this pathway, and its inhibition leads to downstream consequences that are unfavorable for cancer progression.[5][7]
Inhibition of MMP-2 has been demonstrated to suppress the PI3K/Akt signaling pathway in lung cancer cells and endothelial cells.[5] This suppression is characterized by a decrease in the phosphorylation of Akt at Serine-473.[5] The downregulation of this pathway upon MMP-2 inhibition is believed to occur through the modulation of integrin-mediated signaling.[5] The reduced activity of the PI3K/Akt pathway subsequently leads to a decrease in the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5]
dot
Caption: PI3K/Akt signaling pathway modulated by this compound.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival.[8][9] The activation of this pathway is frequently observed in various cancers and is linked to increased MMP-2 expression.[8][10] Studies have shown that the Src oncogene can induce MMP-2 expression through the ERK/Sp1 signaling pathway.[8][10]
Inhibition of MMP-2, or upstream activators of the MAPK/ERK pathway, can disrupt this signaling axis. For example, an ERK inhibitor can suppress the expression of both ETS1 and MMP-2 in renal clear cell carcinoma.[9] This suggests a feedback loop where MMP-2 activity might also influence the MAPK/ERK pathway. By inhibiting MMP-2, this compound can potentially attenuate the pro-tumorigenic signals transmitted through this pathway, leading to reduced cell proliferation and migration.[11]
dot
Caption: MAPK/ERK signaling pathway and its link to MMP-2.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the effects of MMP-2 inhibition on downstream signaling and cellular processes, based on available data for this compound and other specific MMP-2 inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Reference |
| MMP-2 | 4.2 | |
| MMP-13 | 12 | |
| MMP-9 | 23.3 | |
| MMP-8 | 25 |
Table 2: Effects of MMP-2 Inhibition on Downstream Signaling and Cellular Functions
| Parameter | Effect of Inhibition | Cell Line/Model | Reference |
| p-Akt (Ser-473) | Decreased | A549 Lung Cancer Cells | [5] |
| VEGF Expression | Decreased | A549 Lung Cancer Cells | [5] |
| Cell Migration | Decreased | Retinoblastoma (Y79) | [12] |
| Cell Invasion | Decreased | Oral Cancer Cells | [3] |
| Angiogenesis (Tube Formation) | Decreased | HUVECs | [13] |
| Cell Viability | Decreased | Retinoblastoma (Weri-1) | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of MMP-2 inhibition are provided below.
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-2.[14]
Protocol:
-
Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free media for 24-48 hours to collect conditioned media. Centrifuge the media to remove cell debris.
-
Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin.[15] Mix samples with non-reducing sample buffer and load onto the gel without boiling. Run the gel at 150-200V at 4°C.[15]
-
Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.[15] Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 24-48 hours.[15]
-
Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain.[15] Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
dot
Caption: Experimental workflow for Gelatin Zymography.
Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)
This method is used to detect the phosphorylation status of key signaling proteins.[16][17]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli sample buffer, boil, and separate on an SDS-PAGE gel.[18] Transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST.[19] Incubate with primary antibodies against p-Akt (Ser473) or p-ERK overnight at 4°C.[16][19] Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16] The membrane can be stripped and re-probed for total Akt or ERK for normalization.[18]
dot
Caption: Western Blot workflow for phosphorylated proteins.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, with an ECM coating for invasion studies.[3][20]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore Transwell insert with Matrigel and allow it to solidify.[3] For migration assays, no coating is needed.
-
Cell Seeding: Seed cells (e.g., 1x10^5 cells/well) in serum-free medium into the upper chamber.[20] The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).[20] The inhibitor (this compound) is added to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.[20]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[20] Fix and stain the migrated cells on the lower surface with 0.1% crystal violet.[20] Elute the dye and measure the absorbance at 590 nm, or count the stained cells under a microscope.
Caption: Wound Healing (Scratch) Assay workflow.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C. 2[13]. Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence or absence of the inhibitor (this compound). 3[22]. Incubation: Incubate the plate for 4-24 hours at 37°C. 4[13]. Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. T[23]he extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.
[22]dot
Caption: In Vitro Angiogenesis Assay workflow.
Conclusion
This compound, as a potent and selective inhibitor of MMP-2, holds significant promise for both basic research and therapeutic development. Its mechanism of action, centered on the attenuation of MMP-2's enzymatic activity, leads to the downregulation of key pro-tumorigenic signaling pathways, namely the PI3K/Akt and MAPK/ERK cascades. The consequent inhibition of cell migration, invasion, and angiogenesis underscores the potential of MMP-2 inhibition as a strategy to combat cancer progression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of MMP-2 and to evaluate the efficacy of inhibitors like this compound in various preclinical models. Further research into the specific downstream effects of this compound will be invaluable in elucidating its full therapeutic potential.
References
- 1. Gel Diffusion-Based Gelatin Zymography to Analyze MMP-2 and MMP-9 Activity in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. corning.com [corning.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Src oncogene activates MMP-2 expression via the ERK/Sp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchhub.com [researchhub.com]
- 21. researchgate.net [researchgate.net]
- 22. promocell.com [promocell.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Therapeutic Potential of Selective MMP-2 Inhibition in Oncology: A Technical Overview
Disclaimer: Initial searches for a specific compound designated "MMP2-IN-2" did not yield publicly available data. This guide, therefore, focuses on the broader, yet highly relevant, topic of the therapeutic potential of selective Matrix Metalloproteinase-2 (MMP-2) inhibitors in cancer, drawing upon published preclinical data for various candidate molecules. This approach provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this target class.
Executive Summary
Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a primary component of basement membranes.[1][2][3] Its overexpression is a hallmark of numerous malignancies, directly correlating with tumor invasion, metastasis, angiogenesis, and poor patient prognosis.[2][3][4][5] Consequently, MMP-2 has long been considered an attractive target for anticancer therapy.[2][4] Early clinical trials with broad-spectrum MMP inhibitors, however, were largely unsuccessful due to a lack of efficacy and significant musculoskeletal side effects.[1][4] This has spurred the development of highly selective MMP-2 inhibitors, aiming to maximize anti-tumor activity while minimizing off-target toxicities. This guide provides an in-depth review of the rationale for targeting MMP-2, presents preclinical data for representative selective inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.
The Role of MMP-2 in Cancer Progression
MMP-2 contributes to multiple stages of cancer progression through both its enzymatic and non-enzymatic functions:
-
ECM Degradation and Invasion: By degrading type IV collagen and other ECM components like gelatin, laminin, and fibronectin, MMP-2 breaks down the basement membrane, a critical barrier to cell movement.[1][2] This facilitates the local invasion of cancer cells into surrounding tissues.[2]
-
Metastasis: The degradation of the ECM is essential for cancer cells to enter the bloodstream or lymphatic vessels (intravasation) and to exit into distant tissues to form secondary tumors (extravasation).[1][6]
-
Angiogenesis: MMP-2 promotes the formation of new blood vessels, which are necessary to supply growing tumors with nutrients and oxygen.[1][2] It does this by degrading the ECM to allow for endothelial cell migration and by releasing pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), sequestered within the matrix.[6]
-
Modulation of the Tumor Microenvironment: MMP-2 can cleave various non-ECM proteins, including growth factors, cytokines, and cell surface receptors, thereby influencing cell signaling pathways that control proliferation, apoptosis, and inflammation.[2]
Quantitative Preclinical Data for Selected MMP-2 Inhibitors
The following tables summarize key quantitative data from preclinical studies of various selective MMP-2 inhibitors. These compounds represent different chemical classes and demonstrate the potential of targeting MMP-2.
Table 1: In Vitro Efficacy of Selective MMP-2 Inhibitors
| Compound | Class | Cancer Cell Line | Assay Type | IC50 | Citation(s) |
| Myricetin | Flavonoid | COLO 205 (Colorectal) | MMP-2 Enzyme Activity | 7.82 µM | [1][7] |
| HT-29 (Colorectal) | MMP-2 Enzyme Activity | 13.25 µM | [7] | ||
| COLO 320HSR (Colorectal) | MMP-2 Enzyme Activity | 11.18 µM | [7] | ||
| Silibinin | Flavonolignan | HT-29 (Colorectal) | Cell Viability (MTT) | 54.41 µM | [8] |
| LY52 | Synthetic | SKOV3 (Ovarian) | Gelatinase Activity | 11.9 µg/ml | [9] |
| Compound E17 | Dihydropyrazothiazole | - | MMP-2 Enzyme Activity | 2.80 µM | [10] |
Table 2: In Vivo Efficacy of Selective MMP-2 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Primary Outcome | Result | Citation(s) |
| Peptide G | Carcinoma Xenograft (Mice) | Not Specified | Tumor Growth Inhibition | Significant (p < 0.04) inhibition of tumor growth | [4] |
| Peptide M205C4 | Pancreatic Cancer Xenograft (Mice) | Not Specified | Tumor Weight Inhibition | >50% inhibition of tumor weight | [3] |
| BMMPIs (ML104) | Multiple Myeloma (Mice) | Not Specified | Tumor Burden & Osteolysis | Decreased tumor burden and protection against osteolytic lesions | [11] |
| Camptothecin (CPT) | Colorectal Cancer (Mice) | Not Specified | Protein levels of MMP-2 | Reduced protein levels of MMP-2 in vivo | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MMP-2 inhibitors. Below are outlines for key in vitro and in vivo assays.
MMP-2 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the catalytic activity of purified MMP-2.
-
Reagents and Materials: Recombinant human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5), test compounds, and a fluorescence microplate reader.[12]
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, pre-incubate the recombinant MMP-2 enzyme with the varying concentrations of the inhibitor for a defined period (e.g., 30-45 minutes) at 37°C to allow for enzyme-inhibitor interaction.[3][12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Continuously monitor the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm).[3]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and assess the impact of inhibitors.
-
Reagents and Materials: SDS-polyacrylamide gels copolymerized with gelatin (e.g., 2 mg/ml), cell lysates or conditioned media, non-reducing sample buffer, electrophoresis equipment, renaturing buffer (e.g., Triton X-100), developing buffer (containing CaCl₂), and a staining solution (e.g., Coomassie Brilliant Blue).[12]
-
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue homogenates.
-
Mix samples with non-reducing SDS-PAGE sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Perform electrophoresis under non-reducing conditions.[12]
-
After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer at 37°C for several hours to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded. The intensity of the bands can be quantified using densitometry.
-
In Vitro Cancer Cell Invasion Assay (Transwell)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step of metastasis.
-
Reagents and Materials: Transwell cell culture chambers with a porous membrane (e.g., 8 µm pores), Matrigel (or another basement membrane extract), serum-free and serum-containing cell culture media, cancer cell line of interest, and test compounds.[9]
-
Procedure:
-
Coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the lower surface of the membrane.
-
Count the number of invading cells under a microscope. The inhibitory rate is calculated by comparing the number of invading cells in the treated groups to the control group.[9]
-
Human Tumor Xenograft Model in Nude Mice
This in vivo model is used to evaluate the anti-tumor efficacy of an MMP-2 inhibitor.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, test compound formulation, and calipers for tumor measurement.[3]
-
Procedure:
-
Inject human cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula (e.g., Volume = (width)² x length / 2).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[3]
-
Visualizing Mechanisms and Workflows
MMP-2 Signaling in Cancer Metastasis
The diagram below illustrates the central role of MMP-2 in promoting cancer cell invasion and metastasis.
Caption: Role of MMP-2 in ECM degradation and cancer cell invasion.
Preclinical Evaluation Workflow for an MMP-2 Inhibitor
This workflow outlines the typical progression of preclinical studies for a novel MMP-2 inhibitor candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin inhibits matrix metalloproteinase 2 protein expression and enzyme activity in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. [Inhibitory effects of matrix metalloproteinase (MMP) inhibitor LY52 on expression of MMP-2 and MMP-9 and invasive ability of human ovarian carcinoma cell line SKOV3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MMP2-IN-2 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme implicated in the degradation of the extracellular matrix (ECM), a critical process in angiogenesis. The formation of new blood vessels is fundamental in both physiological processes, such as wound healing and embryonic development, and pathological conditions, most notably tumor growth and metastasis. MMP-2 facilitates angiogenesis by breaking down the basement membrane, allowing for endothelial cell migration, proliferation, and the formation of new vascular structures.[1] Furthermore, MMP-2 can release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM, further stimulating neovascularization.[2][3] Consequently, the inhibition of MMP-2 has been a significant focus of anti-angiogenic therapeutic strategies.
This technical guide provides a comprehensive overview of MMP2-IN-2, a specific inhibitor of MMP-2, and its relevance in angiogenesis research. It also addresses a related compound, MMP-2 Inhibitor 1 (MMP2-I1), which has demonstrated paradoxical pro-angiogenic effects, to provide a broader context for researchers in the field. This document details the available quantitative data, experimental protocols, and signaling pathways associated with these inhibitors.
Quantitative Data on MMP-2 Inhibitors
The precise inhibitory activity of compounds against MMP-2 and other related enzymes is crucial for interpreting experimental outcomes. Below are the available quantitative data for this compound and the concentrations of MMP-2 Inhibitor 1 used in key angiogenesis studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| MMP-2 | 4.2 µM |
| MMP-13 | 12 µM |
| MMP-9 | 23.3 µM |
| MMP-8 | 25 µM |
Data sourced from commercial supplier information. It is important to note that peer-reviewed studies specifically detailing the anti-angiogenic effects of this compound are limited. The provided IC50 values indicate its potency and selectivity.
Table 2: Experimental Concentrations of MMP-2 Inhibitor 1 (MMP2-I1) in Angiogenesis and Osteogenesis Studies
| Cell Type | Assay | Concentration Range | Observed Effect |
| hBMSCs | Alkaline Phosphatase (ALP) Activity | 0.17–17 µM | Increased ALP activity |
| hBMSCs | Calcium Deposits | 0.17–17 µM | Increased mineralization |
| HUVECs | Gene Expression (CD31, EMCN) | Not specified | Increased expression |
| HUVECs | Protein Expression (CD31, EMCN) | Not specified | Increased expression at 3 and 7 days |
hBMSCs: human Bone Marrow Stromal Cells; HUVECs: Human Umbilical Vein Endothelial Cells. Data is derived from studies on the pro-angiogenic and pro-osteogenic effects of MMP2-I1.
Core Signaling Pathways
The modulation of angiogenesis by MMP-2 inhibitors involves intricate signaling pathways. While the expected effect of an MMP-2 inhibitor is the suppression of angiogenesis, research on MMP-2 Inhibitor 1 (MMP2-I1) has revealed a surprising pro-angiogenic mechanism.
The Anti-Angiogenic Pathway (Hypothesized for this compound)
The canonical role of MMP-2 in angiogenesis involves the degradation of the ECM, which is essential for endothelial cell migration and invasion. Furthermore, MMP-2 activity is linked to the release and activation of pro-angiogenic factors like VEGF. Therefore, an inhibitor like this compound is expected to block these processes.
Caption: Hypothesized anti-angiogenic mechanism of this compound.
The Pro-Angiogenic Pathway of MMP-2 Inhibitor 1 (MMP2-I1)
Contrary to the expected outcome, studies have shown that MMP-2 Inhibitor 1 (MMP2-I1) can promote angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). This effect is mediated through the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α).
References
- 1. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 3. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Matrix Metalloproteinase-2 in Cellular Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix (ECM) and a critical mediator of cellular invasion.[1][2][3] Dysregulation of MMP-2 is a hallmark of numerous pathologies, most notably cancer metastasis, where it facilitates the breach of basement membranes and invasion into surrounding tissues.[1][3][4] This document details the molecular mechanisms of MMP-2 function, its complex regulatory network, associated signaling pathways, and its standing as a therapeutic target. Furthermore, it offers detailed protocols for seminal experiments in MMP-2 research and presents quantitative data to support the presented concepts.
Core Mechanism of MMP-2 in Extracellular Matrix Degradation
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase with a primary role in tissue remodeling, embryonic development, and wound healing.[1][3] Its pathogenic role is most pronounced in its ability to degrade major components of the basement membrane, a specialized ECM that separates epithelial and endothelial cells from the underlying connective tissue.
MMP-2 is secreted as an inactive zymogen, pro-MMP-2 (72 kDa).[1][5] Its activation is a tightly regulated, multi-step process that primarily occurs on the cell surface, ensuring its proteolytic activity is localized. The most well-characterized activation pathway involves Membrane Type 1 MMP (MT1-MMP) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).[6][7][8][9]
The key steps are as follows:
-
An active MT1-MMP molecule on the cell surface binds to a TIMP-2 molecule.[6][8]
-
This MT1-MMP/TIMP-2 complex then acts as a receptor, binding pro-MMP-2 from the extracellular milieu via an interaction between the C-terminal domain of TIMP-2 and the hemopexin domain of pro-MMP-2.[6][10]
-
A neighboring, TIMP-2-free MT1-MMP molecule then cleaves the pro-domain of the captured pro-MMP-2, generating an intermediate form.[6][8][10]
-
Final activation to the fully active 62 kDa MMP-2 occurs via an autocatalytic cleavage event or through the action of another MMP-2 molecule.[3][10]
Once activated, MMP-2 cleaves a variety of ECM substrates, most notably type IV collagen, the primary structural component of the basement membrane.[3] It also degrades other collagens (types V, VII, X), gelatin, fibronectin, laminin, and elastin.[1] This enzymatic activity creates pathways for cells to migrate and invade through dense tissue structures.[4]
Regulation of MMP-2 Activity
The proteolytic potential of MMP-2 is meticulously controlled at multiple levels to prevent unwanted tissue degradation.
-
Transcriptional Regulation: The expression of the MMP-2 gene is regulated by various signaling pathways, including the PI3-K, p38 MAPK, and JNK pathways, which can be initiated by growth factors like IGF-2 and VEGF.[1]
-
Zymogen Sequestration: Pro-MMP-2 is secreted in an inactive form, preventing premature enzymatic activity.[1] Its activation is localized to specific sites on the cell surface where activators like MT1-MMP are present.[8][11]
-
Inhibition by TIMPs: The primary endogenous inhibitors of active MMP-2 are the Tissue Inhibitors of Metalloproteinases, particularly TIMP-2.[1] TIMPs bind to the catalytic site of active MMP-2 in a 1:1 stoichiometric ratio, effectively blocking its function.[1] This creates a delicate balance: while TIMP-2 is essential for the activation of pro-MMP-2 at low concentrations, higher concentrations lead to the inhibition of all available MT1-MMP molecules, thereby preventing MMP-2 activation and inhibiting active MMP-2.[8][12]
-
Post-Translational Modification: Recent evidence suggests that MMP-2 activity can be modulated by phosphorylation. Protein kinase C can phosphorylate MMP-2, and the phosphorylation status appears to significantly affect its enzymatic properties.[13]
Signaling Pathways Influencing MMP-2 Expression
Several intracellular signaling cascades converge on the regulation of MMP-2 expression, linking extracellular cues to invasive potential.
-
PI3K/Akt Pathway: Growth factors can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and survival, which has been shown to upregulate MMP-2 expression.
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are frequently activated in cancer and can stimulate MMP-2 transcription.[1] For instance, astrocyte-derived factors can regulate MMP-2 expression in breast cancer cells via ERK1/2 signaling.[14]
-
TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a potent inducer of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[3] MMP-2 can proteolytically activate latent TGF-β, creating a positive feedback loop that promotes invasion.[3][4][14] The TGF-β/Smad pathway also directly regulates the production of pro-MMP-2.[15]
Quantitative Data on MMP-2 in Cancer
Elevated expression of MMP-2 is a common feature in many human cancers and often correlates with poor prognosis, increased invasiveness, and metastasis.[16][17]
Table 1: MMP-2 Expression in Human Cancers
| Cancer Type | Finding | Reference |
| Breast Cancer | High expression of MMP-2 was found in 83.75% of 80 breast cancer tissue samples, significantly higher than in adjacent normal tissues.[17] Expression correlated with lymph node metastasis and tumor staging.[17][18] | [17][18] |
| Prostate Cancer | In a study of 187 cases, MMP-2 expression by more than 50% of malignant epithelial cells was an independent predictor of decreased disease-free survival.[19] | [19] |
| Melanoma | Activation of MMP-2 was restricted to the most aggressive cell lines in a xenograft model and correlated with tumor progression in human lesions.[20] | [20] |
| General | Most of 42 different human cancer cell lines examined exhibited basal levels of MMP-2 secretion.[16] | [16] |
MMP-2 as a Therapeutic Target
Given its critical role in invasion and metastasis, MMP-2 has been a major focus for drug development.[21] The primary strategy has been the development of inhibitors that block its catalytic activity.
Most inhibitors are designed to chelate the essential zinc ion in the enzyme's active site.[21][22] These include hydroxamates, carboxylates, and thiols.[23] However, early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of specificity, leading to significant side effects like musculoskeletal syndrome.[24] This was largely because they inhibited other MMPs, some of which have protective roles.[24]
Current research focuses on developing highly selective MMP-2 inhibitors to minimize off-target effects.[22] Another approach involves monoclonal antibodies that target specific MMPs.[24]
Table 2: Selected MMP-2 Inhibitors and their Potency
| Inhibitor | Type | Target(s) | IC₅₀ (MMP-2) | IC₅₀ (MMP-9) | Reference |
| Ilomastat (GM6001) | Broad-spectrum hydroxamate | MMP-1, -2, -3, -8, -9 | 0.3 - 1.0 nM | - | [23] |
| MMP-2/MMP-9 Inhibitor I | Carboxylic acid analog | MMP-2, MMP-9 | 310 nM | 240 nM | [25] |
| MMP-2/MMP-9 Inhibitor II | Sulfonamide hydroxamate | MMP-2, MMP-9 | 17 nM | 30 nM | [26] |
| Luteolin 7-O-glucoside | Flavonoid | MMP-2, MMP-9 | 9 µM | 4 µM | [27] |
| AG3340 (Prinomastat) | Non-peptidic | MMP-2, -3, -9, -13 | <0.13 ng/mL | <0.13 ng/mL | [22] |
IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Analyzing MMP-2 activity and its role in invasion requires specialized biochemical and cell-based assays.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect and quantify the enzymatic activity of gelatinases like MMP-2 and MMP-9.[2][28] The method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active enzymes to digest the gelatin. Subsequent staining reveals areas of digestion as clear bands against a dark background.[29]
Detailed Protocol:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media and then culture in serum-free media for 24-48 hours to collect conditioned media.[29] Fetal bovine serum contains its own MMPs and inhibitors, which would interfere with the assay.
-
Collect the conditioned media and centrifuge to remove cells and debris.[29]
-
Determine the protein concentration of the conditioned media (e.g., using a BCA assay) to ensure equal loading.
-
-
Gel Electrophoresis:
-
Prepare a 7.5-10% polyacrylamide separating gel containing 1 mg/mL gelatin.[29][30]
-
Mix protein samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT) and load onto the gel without boiling. This preserves the enzyme's structure.
-
Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom.[30]
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it 2 x 30 minutes in a renaturing solution (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS and allow the enzyme to renature.[30]
-
Briefly rinse the gel with water and then incubate it in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) at 37°C for 16-24 hours.[30] Calcium is a necessary cofactor for MMP activity.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. Pro-MMP-2 will appear as a band at ~72 kDa and active MMP-2 at ~62 kDa.
-
The area of the clear bands can be quantified using densitometry software.
-
In Vitro Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane mimic. It uses a chamber with two compartments separated by a porous membrane coated with a layer of Matrigel or a similar ECM preparation.
Detailed Protocol:
-
Chamber Preparation:
-
Use Transwell inserts (typically with 8 µm pores). Coat the top surface of the insert's membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Starve cells in serum-free medium for several hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells into the upper chamber (the Matrigel-coated insert) in serum-free medium.
-
Incubate the chambers for 12-48 hours at 37°C in a CO₂ incubator.
-
-
Analysis:
-
After incubation, remove the insert. Carefully wipe the top surface of the membrane with a cotton swab to remove non-invading cells.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a stain such as Crystal Violet or DAPI.
-
Count the number of stained, invaded cells in several fields of view under a microscope. The number of invading cells is a measure of invasive potential.
-
Conclusion
MMP-2 is a central player in the complex process of cellular invasion. Its ability to degrade the primary components of the basement membrane is a critical step in cancer metastasis and other invasive pathologies. The activity of MMP-2 is tightly controlled through a multi-tiered system of transcriptional regulation, zymogen activation, and endogenous inhibition. Understanding the intricate signaling pathways that govern MMP-2 expression and the precise mechanism of its activation on the cell surface has provided a solid foundation for the development of targeted therapeutics. While early broad-spectrum inhibitors proved challenging, the ongoing development of highly selective MMP-2 inhibitors holds promise for future therapeutic strategies aimed at curbing invasive diseases. The experimental protocols detailed herein provide robust tools for researchers to further dissect the role of MMP-2 and evaluate the efficacy of novel inhibitory compounds.
References
- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMP2 - Wikipedia [en.wikipedia.org]
- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homophilic complex formation of MT1-MMP facilitates proMMP-2 activation on the cell surface and promotes tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are activation mechanisms of matrix metalloproteinases (MMPs)? | AAT Bioquest [aatbio.com]
- 11. Novel Roles of MT1-MMP and MMP-2: Beyond the Extracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of TIMP-2, MT1-MMP, and MMP-2 expression during C2C12 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of matrix metalloproteinase-2 (MMP-2) activity by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Expression and activation of matrix metalloproteinase-2 (MMP-2) and its co-localization with membrane-type 1 matrix metalloproteinase (MT1-MMP) correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. MMP-2/MMP-9 Inhibitor II|193807-60-2|COA [dcchemicals.com]
- 27. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 29. studylib.net [studylib.net]
- 30. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
MMP2-IN-2 for Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix (ECM) remodeling. In the cardiovascular system, dysregulated MMP-2 activity is implicated in a range of pathologies, including myocardial infarction, heart failure, atherosclerosis, and aneurysm formation.[1] Its ability to degrade key components of the ECM, such as collagen and elastin, contributes to tissue damage, inflammation, and adverse cardiac remodeling.[1] Consequently, the selective inhibition of MMP-2 presents a promising therapeutic strategy for mitigating the progression of cardiovascular diseases.
This technical guide focuses on MMP2-IN-2 , a potent and selective, non-zinc-binding inhibitor of MMP-2.[2] this compound belongs to the class of substituted 2-arylbenzimidazoles and offers a valuable tool for investigating the role of MMP-2 in cardiovascular disease models. This document provides a comprehensive overview of its properties, relevant experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The inhibitory profile of this compound highlights its selectivity for MMP-2. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| MMP-2 IC50 | 4.2 µM | The half maximal inhibitory concentration against MMP-2. | [2] |
| MMP-13 IC50 | 12 µM | The half maximal inhibitory concentration against MMP-13. | [2] |
| MMP-9 IC50 | 23.3 µM | The half maximal inhibitory concentration against MMP-9. | [2] |
| MMP-8 IC50 | 25 µM | The half maximal inhibitory concentration against MMP-8. | [2] |
| Cardiovascular Model | MMP-2 Inhibitor | Key Finding | Reference |
| Rat Acute Myocardial Infarction (in vivo) | MMPI-1154 (1 µmol/kg) | Significantly reduced infarct size compared to vehicle. | [1] |
| Rat Acute Myocardial Infarction (in vivo) | MMPI-1260 (3 µmol/kg) | Significantly reduced infarct size compared to vehicle. | [1] |
| Isolated Rat Heart (Ischemia/Reperfusion) | Doxycycline (10-100 µmol/L) | Improved recovery of mechanical function. | [3] |
| Isolated Rat Heart (Ischemia/Reperfusion) | o-phenanthroline (3-100 µmol/L) | Improved recovery of mechanical function. | [3] |
Signaling Pathways and Mechanisms of Action
MMP-2 is a downstream effector in several signaling pathways that are central to cardiovascular pathology. By inhibiting MMP-2, this compound can interfere with these cascades, leading to cardioprotective effects.
In cardiovascular disease, various stressors upregulate the expression and activation of MMP-2. Pro-MMP-2 is activated at the cell surface by membrane type 1-MMP (MT1-MMP), a process modulated by the tissue inhibitor of metalloproteinases-2 (TIMP-2).[4] Activated MMP-2 then degrades components of the ECM, leading to tissue remodeling, inflammation, and cellular dysfunction. This compound directly inhibits the catalytic activity of active MMP-2, thereby preventing ECM breakdown.
In the context of atherosclerosis, MMP-2 plays a multifaceted role. It facilitates the migration of vascular smooth muscle cells (VSMCs) and the infiltration of inflammatory cells into the vessel wall, contributing to plaque formation.[2] Furthermore, MMP-2 can degrade the fibrous cap of established plaques, leading to instability and an increased risk of rupture.[2] By inhibiting MMP-2, this compound has the potential to stabilize atherosclerotic plaques and reduce vascular inflammation.
Experimental Protocols
While specific protocols for this compound in cardiovascular research are not widely published, the following are detailed, representative methodologies based on studies with other selective MMP-2 inhibitors. These can be adapted for use with this compound.
In Vitro MMP-2 Inhibition Assay (Fluorogenic Substrate)
This protocol is to determine the direct inhibitory activity of this compound on purified MMP-2.
Materials:
-
Recombinant human MMP-2
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of recombinant human MMP-2 (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the MMP-2 fluorogenic substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Ex Vivo Langendorff-Perfused Rat Heart Model of Ischemia/Reperfusion Injury
This protocol assesses the cardioprotective effects of this compound in an ex vivo model of heart attack.
Materials:
-
Male Wistar rats (250-300 g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (KHB)
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Anesthetize the rat and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse the heart with oxygenated KHB at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a 20-minute period.
-
Subject the heart to 30 minutes of global no-flow ischemia by stopping the perfusion.
-
At the onset of reperfusion, administer this compound (at desired concentrations) or vehicle control into the perfusion line for a specified duration (e.g., the first 15 minutes of reperfusion).
-
Continue reperfusion for a total of 120 minutes.
-
At the end of reperfusion, perfuse with Evans blue dye to delineate the area at risk.
-
Freeze the heart, slice it into sections, and incubate with TTC stain to differentiate between viable (red) and infarcted (white) tissue.
-
Image the heart slices and quantify the infarct size as a percentage of the area at risk.
In Vivo Mouse Model of Myocardial Infarction
This protocol evaluates the therapeutic potential of this compound in a living animal model of myocardial infarction.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia and surgical instruments
-
This compound formulation for intravenous or intraperitoneal injection
-
Echocardiography system
-
Histological stains (e.g., Masson's trichrome)
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Administer this compound or vehicle control at a predetermined dose and time point (e.g., immediately after ligation or during the reperfusion phase if a reperfusion model is used).
-
Close the chest and allow the animal to recover.
-
Monitor cardiac function using echocardiography at various time points post-MI (e.g., 1, 7, and 28 days) to assess parameters like ejection fraction, fractional shortening, and ventricular dimensions.
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Perform histological analysis to assess infarct size, fibrosis, and inflammatory cell infiltration.
Conclusion
This compound is a valuable research tool for elucidating the complex role of MMP-2 in cardiovascular disease. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the pathological consequences of excessive MMP-2 activity and for exploring the therapeutic potential of MMP-2 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust studies in the field of cardiovascular drug discovery. Further investigation into the specific effects of this compound in various cardiovascular models is warranted to fully characterize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Matrix Metalloproteinase-2 in the Development of Atherosclerosis among Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. TIMP-2 mutant decreases MMP-2 activity and augments pressure overload induced LV dysfunction and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Proteolytic Landscape: An In-Depth Technical Guide to MMP-2 Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the remodeling of the extracellular matrix (ECM) and the regulation of various signaling pathways. Its proteolytic activity is implicated in a wide array of physiological and pathological processes, including embryonic development, wound healing, angiogenesis, and cancer metastasis. A thorough understanding of MMP-2's substrate specificity is therefore crucial for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of MMP-2 substrate recognition, methodologies for substrate identification, and the intricate signaling networks influenced by its proteolytic activity.
Core Principles of MMP-2 Substrate Recognition
MMP-2 exhibits a broad substrate repertoire, cleaving a variety of ECM components and non-ECM proteins. Its specificity is primarily dictated by the amino acid sequence surrounding the scissile bond in the substrate.
Cleavage Site Motifs
Through techniques like phage display library screening, distinct consensus motifs for MMP-2 cleavage have been identified. While a general preference for a hydrophobic residue at the P1' position (immediately C-terminal to the cleavage site) is a common feature among many MMPs, MMP-2 displays a more nuanced recognition profile. Four distinct sets of substrate motifs have been characterized, with some showing significant selectivity for MMP-2 over the closely related MMP-9.[1] A key determinant in this selectivity is the P2' residue.[1]
Table 1: Consensus Cleavage Motifs for MMP-2 [1]
| Group | Consensus Motif (P3-P1') | Selectivity for MMP-2 over MMP-9 |
| I | P-X-X- | -Hy |
| II | L/I-X-X- | -Hy |
| III | X-Hy-S- | -X/L |
| IV | H-X-X- | -Hy |
Hy represents a hydrophobic residue. The scissile bond is between the P1 and P1' positions.
Structural Basis of Specificity
The catalytic domain of MMPs shares a conserved structure, but subtle differences in the substrate-binding cleft confer specificity. For MMP-2, the S1' pocket, which accommodates the P1' residue of the substrate, is a primary determinant of its substrate preference. Additionally, exosites, which are substrate-binding sites located outside the catalytic domain, play a crucial role in the recognition and processing of complex substrates like triple-helical collagens.
The Expansive Substrate Degradome of MMP-2
MMP-2's proteolytic activity extends beyond the structural components of the ECM, encompassing a wide range of bioactive molecules that influence cellular behavior.
Extracellular Matrix Substrates
MMP-2 is renowned for its ability to degrade various components of the basement membrane and the interstitial matrix. This activity is fundamental to processes requiring tissue remodeling.
Table 2: Key Extracellular Matrix Substrates of MMP-2
| Substrate | Cleavage Site (if identified) | Biological Consequence |
| Collagens | ||
| Type I Collagen | Gly- | -Leu/Ile |
| Type IV Collagen | Gly- | -Leu/Ile |
| Type V Collagen | Basement membrane degradation | |
| Gelatin (denatured collagen) | Primary substrate for zymography | |
| Glycoproteins | ||
| Fibronectin | Cell adhesion and migration | |
| Laminin | Basement membrane integrity | |
| Vitronectin | Cell adhesion and spreading | |
| Proteoglycans | ||
| Aggrecan | Cartilage degradation | |
| Perlecan | Basement membrane function | |
| Other ECM Proteins | ||
| Elastin | Elastic fiber degradation | |
| Tenascin-C | Cell adhesion and signaling |
Non-Extracellular Matrix Substrates
The discovery of a diverse array of non-ECM substrates has significantly broadened our understanding of MMP-2's regulatory roles in cellular signaling and function.
Table 3: Selected Non-Extracellular Matrix Substrates of MMP-2
| Substrate Category | Substrate | Cleavage Site (if identified) | Biological Consequence |
| Growth Factors & Receptors | Latent TGF-β | Activation of TGF-β signaling | |
| FGF Receptor-1 | Modulation of FGF signaling | ||
| Cytokines & Chemokines | Pro-TNF-α | Release of soluble TNF-α | |
| IL-1β | Modulation of inflammation | ||
| Fractalkine (CX3CL1) | Generation of a receptor antagonist | ||
| Cell Adhesion Molecules | Integrin αvβ3 | Modulation of cell-matrix interactions | |
| Binding Proteins | Insulin-like Growth Factor Binding Protein-4 (IGFBP-4) | 146QGSCQ- | -SELHR |
| Intracellular Proteins | Troponin I | Potential role in cardiac muscle damage[2] | |
| α-Actinin | Cytoskeletal rearrangement[2] | ||
| Myosin Light Chain | Modulation of contractility | ||
| Galectin-1 | Regulation of cell adhesion and signaling[3] | ||
| HSP90α | Modulation of protein folding and stability[4] |
Experimental Protocols for Substrate Identification
A variety of powerful techniques are employed to identify and characterize MMP-2 substrates, each offering unique advantages.
Gelatin Zymography
This widely used and relatively simple technique is ideal for detecting the gelatinolytic activity of MMP-2 and MMP-9 in various biological samples.
Protocol: Gelatin Zymography for MMP-2 Activity
-
Sample Preparation:
-
Collect conditioned cell culture media or prepare tissue/cell lysates.
-
Centrifuge to remove debris.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix samples with non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8). Do not boil the samples.
-
-
Gel Electrophoresis:
-
Prepare a 7.5-10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein per lane. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water (40:10:50) for 1-2 hours.
-
Destain the gel with the same solution without the dye until clear bands appear against a blue background.
-
Areas of gelatin degradation by MMP-2 will appear as clear bands. Pro-MMP-2 and active MMP-2 can be distinguished by their different molecular weights (approximately 72 kDa and 62 kDa, respectively).
-
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET-based assays provide a sensitive and continuous method for quantifying MMP-2 activity and for high-throughput screening of inhibitors. These assays utilize a peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-2, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol: FRET-based MMP-2 Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 0.01% Brij-35).
-
Reconstitute a commercially available FRET peptide substrate for MMP-2 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to a stock concentration of 1-10 mM.
-
Prepare purified active MMP-2 or biological samples containing MMP-2. If using pro-MMP-2, activate it with 1 mM 4-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the MMP-2 sample (and inhibitor for screening purposes).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 5-20 µM.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Monitor the increase in fluorescence over time.
-
The initial rate of the reaction is proportional to the MMP-2 activity.
-
Calculate the enzyme activity based on a standard curve generated with a known amount of cleaved fluorogenic peptide.
-
Mass Spectrometry-based Proteomics: iTRAQ-TAILS
Isobaric tags for relative and absolute quantitation (iTRAQ) combined with terminal amine isotopic labeling of substrates (TAILS) is a powerful proteomics approach for the unbiased, large-scale identification of protease substrates and their cleavage sites in complex biological samples.[5]
Workflow: iTRAQ-TAILS for MMP-2 Substrate Discovery
-
Sample Preparation and Digestion:
-
Prepare two identical complex protein samples (e.g., secretomes from cultured cells).
-
Treat one sample with active MMP-2 and the other with a control buffer.
-
Block all primary amines (N-termini and lysine side chains) in both samples with iTRAQ reagents. Each sample is labeled with a different iTRAQ tag.
-
-
Proteolytic Digestion and N-terminal Peptide Enrichment:
-
Combine the iTRAQ-labeled samples.
-
Digest the combined sample with trypsin. Trypsin will only cleave at arginine residues since lysine amines are blocked.
-
Enrich for N-terminal peptides by removing the newly generated internal tryptic peptides using a polymer-based negative selection strategy (TAILS).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched N-terminal peptides by LC-MS/MS.
-
Identify the peptides using a protein database.
-
Quantify the relative abundance of each N-terminal peptide between the MMP-2-treated and control samples based on the reporter ion intensities from the iTRAQ tags.
-
Peptides that are significantly enriched in the MMP-2-treated sample represent neo-N-termini generated by MMP-2 cleavage, thus identifying both the substrate and the precise cleavage site.
-
MMP-2 in Cellular Signaling
MMP-2's proteolytic activity has profound effects on cellular signaling by releasing and activating growth factors, processing cell surface receptors, and generating bioactive fragments from ECM proteins.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. MMP-2 can influence this pathway through several mechanisms. For instance, MMP-2-mediated cleavage of certain ECM components can expose cryptic sites that, upon binding to integrins, activate the PI3K/Akt pathway.[6] Furthermore, some studies suggest that MMP-2 expression itself can be regulated by the PI3K/Akt pathway.[1][6]
TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates cell growth, differentiation, and ECM production. MMP-2 can activate latent TGF-β by cleaving the latency-associated peptide, thereby initiating TGF-β signaling through its receptors and downstream Smad effectors.[7] This activation can have profound effects on tissue fibrosis and cancer progression. Conversely, TGF-β signaling can also regulate the expression of MMP-2.[8][9][10][11]
EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. MMP-2 can contribute to the activation of this pathway by cleaving and releasing EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), from the cell surface. This shedding of ligands leads to EGFR activation and downstream signaling cascades, including the Ras-MAPK and PI3K/Akt pathways.[12][13] In turn, EGFR signaling can upregulate the expression of MMP-2, creating a positive feedback loop that can drive cancer progression.[12][14]
Conclusion
The substrate specificity of MMP-2 is a complex and multifaceted area of study with significant implications for both basic research and therapeutic development. Its ability to cleave a wide range of ECM and non-ECM proteins places it at a critical nexus of tissue remodeling and cellular signaling. The experimental approaches outlined in this guide provide a robust toolkit for the continued exploration of the MMP-2 degradome. A deeper understanding of its substrate recognition and its role in key signaling pathways will undoubtedly pave the way for the design of more selective and effective inhibitors for the treatment of diseases driven by aberrant MMP-2 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multiplex N-terminome Analysis of MMP-2 and MMP-9 Substrate Degradomes by iTRAQ-TAILS Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics discovery of metalloproteinase substrates in the cellular context by iTRAQ labeling reveals a diverse MMP-2 substrate degradome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplex N-terminome analysis of MMP-2 and MMP-9 substrate degradomes by iTRAQ-TAILS quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rab11a regulates MMP2 expression by activating the PI3K/AKT pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-beta suppresses the upregulation of MMP-2 by vascular smooth muscle cells in response to PDGF-BB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of TGF-beta2 on MMP-2 production and activity in highly metastatic human bladder carcinoma cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor-mediated regulation of matrix metalloproteinase-2 and matrix metalloproteinase-9 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAM17 targets MMP-2 and MMP-9 via EGFR-MEK-ERK pathway activation to promote prostate cancer cell invasion [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to MMP2-IN-2: A Selective Matrix Metalloproteinase-2 Inhibitor
This technical guide provides an in-depth overview of MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting MMP-2. This document covers the compound's chemical properties, inhibitory activity, relevant biological pathways, and exemplary experimental protocols.
Compound Identification and Availability
This compound is a small molecule inhibitor of MMP-2. Its identification details and information on commercial suppliers are provided below.
| Identifier | Value | Source |
| Compound Name | This compound | MedchemExpress[1][2], MOLNOVA[3] |
| CAS Number | 1772-39-0 | MedchemExpress[1][4], MOLNOVA[3] |
| Molecular Formula | C13H8N4O4 | MOLNOVA[3] |
| Molecular Weight | 284.23 g/mol | MOLNOVA[3] |
Suppliers:
Quantitative Inhibitory Activity
This compound has been characterized as a potent and selective inhibitor of MMP-2. Its inhibitory activity has been quantified against several matrix metalloproteinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target MMP | IC50 (μM) | Source |
| MMP-2 | 4.2 | MedchemExpress[2], MOLNOVA[3] |
| MMP-13 | 12 | MedchemExpress[2], MOLNOVA[3] |
| MMP-9 | 23.3 | MedchemExpress[2], MOLNOVA[3] |
| MMP-8 | 25 | MedchemExpress[2], MOLNOVA[3] |
Mechanism of Action and Biological Context
This compound is a non-zinc-binding inhibitor of MMP-2.[2][3] Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6][7] MMP-2, also known as gelatinase A, plays a crucial role in various physiological processes such as tissue remodeling, wound healing, and angiogenesis.[6][8] However, its dysregulation is implicated in pathological conditions including cancer metastasis, cardiovascular diseases, and fibrosis.[6][8]
MMP-2 is secreted as an inactive pro-enzyme (proMMP-2) and its activation is a tightly regulated process at the cell surface, often involving membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinase 2 (TIMP-2).[6][9] Once activated, MMP-2 degrades components of the ECM, primarily type IV collagen, which is a major component of basement membranes.[6] This degradation facilitates cell migration and invasion, key processes in tumor progression.[9][10]
The activity of MMP-2 is regulated by complex signaling pathways, including the PI3K/AKT, MAPK/ERK, and TGF-β pathways.[6] Growth factors such as VEGF and TGF-β can stimulate the expression and activation of MMP-2.[6][9] By inhibiting MMP-2, this compound can potentially modulate these pathological processes.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving MMP-2 and its regulation.
Experimental Protocols
This section provides a representative protocol for an in vitro MMP-2 inhibition assay to evaluate the efficacy of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-2.
Materials:
-
Recombinant human MMP-2 (active form)
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the recombinant human MMP-2 in assay buffer to the desired working concentration.
-
Prepare the MMP-2 fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted MMP-2 enzyme solution.
-
Add 25 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MMP-2 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for an in vitro MMP-2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. MMP2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to the Safe Handling of MMP2-IN-2 Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical safety protocols and handling procedures for MMP2-IN-2 powder. Adherence to these guidelines is paramount to ensure the personal safety of laboratory personnel and to maintain the integrity and stability of this potent and selective matrix metalloproteinase-2 (MMP-2) inhibitor.
Section 1: Chemical and Physical Properties
This compound is a potent inhibitor of MMP-2, with an IC₅₀ of 4.2 μM.[1] It also demonstrates inhibitory activity against MMP-13, MMP-9, and MMP-8.[1] A thorough understanding of its physical and chemical properties is the foundation of safe handling.
| Property | Data | Source |
| Molecular Weight | Data not available in search results | N/A |
| Appearance | Solid powder | Implied by context |
| Solubility | Soluble in appropriate solvents (details not specified) | [1] |
| Purity | >90% (as per a related MMP-2 product) | [2][3] |
Section 2: Safety and Hazard Information
While a specific Material Safety Data Sheet (MSDS) for this compound was not located, the following guidance is based on safety data for similar chemical compounds, including MMP2-IN-1 and other MMP inhibitors.[4] It is imperative to treat this compound with the same level of caution as a compound with unknown hazards.
Hazard Identification:
-
May cause skin and eye irritation.[5]
-
May be harmful if inhaled or ingested.
-
Potential for respiratory tract irritation.[5]
-
Long-term exposure effects are unknown.
Precautionary Measures:
-
P201: Obtain special instructions before use.[5]
-
P202: Do not handle until all safety precautions have been read and understood.[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Section 3: Handling and Storage Protocols
Proper handling and storage are crucial for both user safety and to ensure the stability and efficacy of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following diagram outlines a general decision-making process for selecting appropriate PPE.
Caption: PPE selection decision tree for handling chemical powders.
Storage Conditions
Maintaining the correct storage temperature is critical for the stability of this compound powder and its solutions.
| Form | Storage Temperature | Duration | Light Sensitivity | Source |
| Powder | 4°C | Data not available | Protect from light | [6] |
| Stock Solution | -20°C | 1 month | Protect from light | [1] |
| Stock Solution | -80°C | 6 months | Not specified, but protection from light is generally recommended | [1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
General Handling Workflow
The following diagram illustrates a safe workflow for handling this compound powder in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound powder.
Section 4: Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following general procedures should be adapted based on the specific experimental design.
Reconstitution of this compound Powder
-
Preparation: Work within a chemical fume hood. Ensure all necessary equipment (vortexer, pipettes, appropriate solvent, and storage vials) is clean and readily accessible.
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Dissolution: Carefully add the solvent to the vial containing the this compound powder. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquoting: Immediately aliquot the stock solution into pre-labeled, single-use microcentrifuge tubes.
-
Storage: Store the aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage) and protect from light.[1]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable institutional and regulatory safety guidelines. Always consult the most up-to-date safety information available for any chemical and seek guidance from qualified safety professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Matrix Metalloproteinase-2 human 90 (SDS-PAGE), recombinant, expressed in NSO cells, lyophilized powder MMp-2 [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
An In-Depth Technical Guide to MMP2-IN-2: Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility characteristics and stock solution preparation of MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). Adherence to proper handling and preparation protocols is crucial for ensuring the integrity and efficacy of this compound in research applications.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for MMP-2, an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. Its utility in preclinical research necessitates a thorough understanding of its physicochemical properties, particularly its solubility, to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₈N₄O₄ |
| Molecular Weight | 284.23 g/mol |
| CAS Number | 1772-39-0 |
| Appearance | Crystalline solid |
Solubility Profile
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |
| DMSO | 7.14 | 25.12 | Dissolution can be aided by ultrasonication, warming, and heating to 60°C.[1] |
Note: The use of fresh, anhydrous DMSO is highly recommended, as hygroscopic DMSO can significantly decrease the solubility of the compound.[1]
Experimental Protocols: Stock Solution Preparation
Accurate and consistent preparation of stock solutions is fundamental for reliable experimental results. The following section details the recommended protocol for preparing a stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Step-by-Step Protocol for 10 mM Stock Solution in DMSO
The following workflow outlines the preparation of a 10 mM stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
-
Preparation:
-
Accurately weigh the desired mass of this compound using a calibrated analytical balance.
-
Carefully transfer the solid compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. Refer to Table 2 for common stock solution volumes.
-
-
Dissolution:
-
Vortex the solution thoroughly to facilitate mixing.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for short intervals.
-
Gentle warming in a water bath or on a heat block (not exceeding 60°C) can also be applied to aid dissolution.[1]
-
Visually inspect the solution to ensure that all solid material has dissolved completely.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
It is crucial to protect the stock solution from light.[1]
-
Table 2: Volume of DMSO for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.5183 mL |
| 5 mM | 1 mg | 0.7037 mL |
| 10 mM | 1 mg | 0.3518 mL |
| 1 mM | 5 mg | 17.5914 mL |
| 5 mM | 5 mg | 3.5183 mL |
| 10 mM | 5 mg | 1.7591 mL |
| 1 mM | 10 mg | 35.1828 mL |
| 5 mM | 10 mg | 7.0366 mL |
| 10 mM | 10 mg | 3.5183 mL |
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
At present, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers should handle the compound with the care afforded to all novel chemical entities.
Conclusion
This technical guide provides essential information regarding the solubility and stock solution preparation of this compound. The compound exhibits good solubility in DMSO, and the provided protocol offers a reliable method for preparing stock solutions for experimental use. By following these guidelines, researchers can ensure the quality and consistency of their work with this potent MMP-2 inhibitor. Further investigation into the solubility of this compound in aqueous solutions is warranted to expand its range of applications.
References
Methodological & Application
Application Notes and Protocols: MMP2-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Dysregulation of MMP-2 activity is implicated in various pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[1][2] Consequently, MMP-2 has emerged as a significant therapeutic target for the development of novel inhibitors.
MMP2-IN-2 is a potent and selective inhibitor of MMP-2. Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion, this compound is a non-zinc-binding inhibitor, offering a different mechanism of action that may lead to improved selectivity and reduced off-target effects.[3] These application notes provide a detailed protocol for the in vitro characterization of this compound using a fluorogenic substrate-based assay.
Quantitative Data Summary
The inhibitory activity of this compound against various matrix metalloproteinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | IC50 (µM) |
| MMP-2 | 4.2 |
| MMP-13 | 12 |
| MMP-9 | 23.3 |
| MMP-8 | 25 |
Note: The lower the IC50 value, the greater the potency of the inhibitor.
Signaling Pathway and Experimental Workflow
MMP-2 Signaling Pathway and Inhibition by this compound
MMP-2 is synthesized as an inactive zymogen, proMMP-2. Its activation is a multi-step process often occurring at the cell surface, initiated by membrane-type MMPs (MT-MMPs). Once activated, MMP-2 cleaves various ECM proteins, leading to tissue remodeling, cell migration, and the release of signaling molecules. This compound exerts its effect by binding to the active MMP-2 enzyme, thereby blocking its proteolytic activity.
Caption: MMP-2 activation, activity, and inhibition by this compound.
Experimental Workflow for IC50 Determination
The following workflow outlines the key steps for determining the IC50 value of this compound against MMP-2.
Caption: Workflow for this compound IC50 determination.
Experimental Protocols
Materials and Reagents
-
This compound: Store at -20°C or -80°C as a solid or in DMSO stock solution.
-
Recombinant Human Pro-MMP-2: Store at -80°C.
-
APMA (p-aminophenylmercuric acetate): For activation of proMMP-2.
-
Fluorogenic MMP-2 Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Store protected from light.
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.
-
DMSO (Dimethyl Sulfoxide): For dissolving this compound.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
Protocol for Determination of MMP-2 Inhibition (IC50)
This protocol is designed for a 96-well plate format to determine the IC50 value of this compound.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in Assay Buffer to create a series of concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).
-
Assay Buffer: Prepare the buffer as described in the materials section and keep it on ice.
-
Active MMP-2 Enzyme:
-
Thaw the pro-MMP-2 on ice.
-
Dilute the pro-MMP-2 to a concentration of 1 µg/µL in Assay Buffer.
-
Activate the pro-MMP-2 by adding APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 1-2 hours.
-
Further dilute the now active MMP-2 to the final working concentration (e.g., 5-10 ng/well) in Assay Buffer. Keep on ice.
-
-
MMP-2 Substrate: Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 10 µM). Protect from light.
2. Assay Procedure:
-
Plate Setup:
-
Add 20 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 20 µL of the diluted active MMP-2 to the "control" and "inhibitor" wells.
-
Add 20 µL of the various dilutions of this compound to the "inhibitor" wells.
-
Add 20 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor dilutions to the "control" wells.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 60 µL of the MMP-2 substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the blank wells from all other wells.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This document provides a comprehensive guide for the in vitro assessment of this compound, a non-zinc-binding inhibitor of MMP-2. The provided protocols and data will aid researchers in accurately determining its inhibitory potency and understanding its mechanism of action. Adherence to these detailed methodologies will ensure reproducible and reliable results in the evaluation of this and other potential MMP-2 inhibitors.
References
Application Notes and Protocols for Cell-Based Assays Using MMP2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in various cell-based assays. The following sections offer comprehensive methodologies for assessing the impact of this compound on cancer cell functions, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the gelatinase activity of MMP-2.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] MMP-2, in particular, plays a significant role in cancer progression by facilitating tumor cell invasion, metastasis, and angiogenesis through the breakdown of type IV collagen, a major component of the basement membrane.[2][3][4] Elevated levels of MMP-2 are often associated with poor prognosis in various cancers.[4][5] Understanding the inhibitory effects of compounds like this compound on MMP-2 activity is therefore a critical aspect of anti-cancer drug discovery.
Data Presentation
The inhibitory activity of this compound against various matrix metalloproteinases is summarized in the table below. This data is essential for designing experiments and interpreting results, allowing researchers to select appropriate concentrations and consider potential off-target effects.
| Enzyme | IC50 (μM) |
| MMP-2 | 4.2 |
| MMP-13 | 12 |
| MMP-9 | 23.3 |
| MMP-8 | 25 |
Caption: Table 1. Inhibitory concentrations (IC50) of this compound against a panel of matrix metalloproteinases. Data sourced from MedchemExpress.[1]
Signaling Pathway
MMP-2 is implicated in various signaling pathways that promote cancer cell proliferation, migration, and invasion. A key pathway is the MAPK/ERK signaling cascade, which can be activated by growth factors and, in turn, regulate the expression and activity of MMP-2. Inhibition of MMP-2 by this compound can disrupt these downstream oncogenic processes.
Caption: MMP-2 signaling and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Gelatin Zymography Assay
This assay is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Experimental Workflow:
Caption: Gelatin Zymography Experimental Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HT1080, MDA-MB-231) in complete medium and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Sample Preparation:
-
Collect the conditioned media from the treated cells.
-
Centrifuge the media at 1,500 x g for 10 minutes at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Electrophoresis:
-
Mix equal amounts of protein (10-20 µg) from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Analysis:
-
Clear bands indicate areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa).
-
Quantify the band intensity using densitometry software.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Experimental Workflow:
Caption: Wound Healing Assay Experimental Workflow.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix barrier.
Experimental Workflow:
Caption: Transwell Invasion Assay Experimental Workflow.
Protocol:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel (or another basement membrane extract) on ice.
-
Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts (8 µm pore size).
-
Incubate the coated inserts at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the coated inserts, along with different concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control.
-
-
Chemoattraction:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as crystal violet.
-
-
Analysis:
-
Wash the inserts and allow them to dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of invaded cells in several random fields of view and calculate the average.
-
Conclusion
This compound serves as a valuable tool for investigating the role of MMP-2 in cancer biology. The protocols outlined in these application notes provide a robust framework for researchers to assess the inhibitory effects of this compound on MMP-2 activity, cell migration, and invasion. Careful execution of these assays and adherence to the data presentation guidelines will facilitate the generation of reliable and reproducible results, contributing to the advancement of cancer research and the development of novel therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active MMP-2 Effectively Identifies the Presence of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gelatin Zymography with MMP2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase crucial in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulation of MMP-2 activity is associated with numerous pathological conditions such as tumor invasion and metastasis, cardiovascular diseases, and fibrosis, making it a significant therapeutic target.[2][3]
Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases like MMP-2 and MMP-9.[5][6][7] This method involves electrophoresis of protein samples under non-reducing conditions in a polyacrylamide gel copolymerized with gelatin.[5][8] After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin substrate. Subsequent staining with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a dark blue background.[9] This technique can distinguish between the latent (pro-enzyme) and active forms of MMPs based on their molecular weights.[7]
MMP2-IN-2 is a potent and selective inhibitor of MMP-2, offering a valuable tool for studying the specific roles of this enzyme.[10] This application note provides a detailed protocol for performing gelatin zymography to assess MMP-2 activity and for evaluating the inhibitory effect of this compound.
MMP-2 Signaling Pathway
MMP-2 expression and activation are regulated by a complex network of signaling pathways. Various growth factors and cytokines can initiate cascades that lead to the transcription and activation of MMP-2. Key pathways include the PI3K/Akt, MAPK/ERK, and TGF-β signaling pathways, which are often upregulated in pathological conditions.[3] The activation of pro-MMP-2 to its active form is a critical step, often mediated by membrane-type MMPs (MT-MMPs) on the cell surface.[4]
Caption: Simplified MMP-2 signaling pathway.
Quantitative Data: this compound Inhibitory Activity
This compound demonstrates potent and selective inhibition of MMP-2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) value.
| Inhibitor | Target | IC50 (μM) | Other MMPs Inhibited (IC50 in μM) | Reference |
| This compound | MMP-2 | 4.2 | MMP-13 (12), MMP-9 (23.3), MMP-8 (25) | [10] |
Experimental Protocol: Gelatin Zymography
This protocol is optimized for detecting secreted MMP-2 activity in conditioned media from cell cultures.
Materials and Reagents
-
Cell Culture Media and Supplements: As required for your specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C.[10]
-
Protein Quantitation Assay: (e.g., BCA or Bradford assay).
-
SDS-PAGE Gel Electrophoresis System
-
Reagents for Gel Preparation:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin (from porcine skin, Type A)
-
Ammonium Persulfate (APS), 10% (w/v)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
-
Sample Buffer (Non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.[6]
-
Electrophoresis Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS.
-
Washing Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% (v/v) Triton X-100, 5 mM CaCl2, 1 µM ZnCl2.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 5 mM CaCl2, 1 µM ZnCl2, 1% (v/v) Triton X-100.
-
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid.[6]
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.[6]
Procedure
1. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency in complete medium.[9]
-
Wash the cells twice with serum-free medium to remove any endogenous MMPs and inhibitors present in the serum.[5][9]
-
Incubate the cells in serum-free medium for a designated period (e.g., 24-48 hours) to allow for the secretion of MMPs. This duration may need to be optimized for your cell line.[9]
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any cells and debris.[5]
-
(Optional) For low-abundance MMPs, concentrate the conditioned medium using centrifugal filter units (e.g., Amicon Ultra with a 10 kDa cutoff).
-
Determine the total protein concentration of each sample.
2. Evaluation of this compound Inhibition (In Vitro)
To assess the inhibitory effect of this compound, pre-incubate the conditioned medium samples with the inhibitor before electrophoresis.
-
Aliquot equal amounts of protein from your conditioned media samples.
-
To each aliquot, add varying concentrations of this compound (e.g., ranging from 0.1 to 50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
-
Incubate the samples with the inhibitor for 30-60 minutes at 37°C.
-
After incubation, mix the samples with non-reducing sample buffer. Do not heat the samples.
3. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin)
This recipe is for one 1.0 mm thick mini-gel.
-
Separating Gel (10% Acrylamide, 0.1% Gelatin):
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 3.3 mL
-
1 mg/mL Gelatin Solution: 1.0 mL
-
10% SDS: 100 µL
-
10% APS: 50 µL
-
TEMED: 10 µL
-
-
Stacking Gel (4% Acrylamide):
-
Deionized Water: 6.1 mL
-
1.0 M Tris-HCl, pH 6.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 1.3 mL
-
10% SDS: 100 µL
-
10% APS: 50 µL
-
TEMED: 10 µL
-
4. Electrophoresis
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of the gelatin-containing gel.
-
Include a pre-stained protein ladder and positive controls (e.g., conditioned medium from HT1080 cells, which expresses both MMP-2 and MMP-9) if available.[5]
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
5. Gel Renaturation and Development
-
Carefully remove the gel from the casting plates.
-
Wash the gel twice with Washing Buffer for 30 minutes each on a shaker at room temperature to remove SDS and allow for protein renaturation.[8]
-
Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C with gentle agitation.[11]
6. Staining and Destaining
-
Stain the gel with Staining Solution for 30-60 minutes at room temperature.[11]
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands are visible against a blue background.[11]
-
Areas of gelatin degradation by MMPs will appear as clear zones. Pro-MMP-2 typically appears at ~72 kDa and the active form at ~62 kDa.
7. Data Analysis
-
Image the gel using a gel documentation system.
-
The intensity of the clear bands can be quantified using densitometry software (e.g., ImageJ). The band intensity is inversely proportional to the amount of gelatin remaining.
-
Compare the band intensities of the this compound treated samples to the vehicle control to determine the extent of inhibition.
Experimental Workflow
Caption: Gelatin zymography workflow with this compound.
Troubleshooting and Considerations
-
No Bands: Ensure that the incubation buffer contains necessary cofactors (Ca2+ and Zn2+). Check the viability and MMP expression level of your cell line. The amount of protein loaded may be too low.
-
Smeared Bands: This could result from sample degradation. Keep samples on ice and add protease inhibitors (other than MMP inhibitors) during sample preparation.
-
High Background: Ensure thorough washing to remove all SDS. The destaining time may need to be extended.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the conditioned media to avoid precipitation.
-
Non-Reducing Conditions: It is critical not to use reducing agents (like β-mercaptoethanol or DTT) in the sample buffer and not to boil the samples, as this will irreversibly denature the MMPs.[5]
By following this detailed protocol, researchers can effectively utilize gelatin zymography to investigate the activity of MMP-2 and to characterize the inhibitory potential of compounds like this compound, thereby advancing research in various fields, including oncology and drug development.
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. MMP2 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 8. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Western Blot Analysis of MMP-2 Activity with MMP2-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2][3] Under physiological conditions, MMP-2 is involved in embryonic development, tissue remodeling, wound healing, and angiogenesis.[2][4][5] However, its dysregulation and overexpression are implicated in various pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[1][2][4][5] MMP-2 is secreted as an inactive proenzyme (pro-MMP-2) and is activated by proteolytic cleavage.[2][4][5]
MMP2-IN-2 is a potent and selective inhibitor of MMP-2, with a reported IC50 of 4.2 μM.[6] It also exhibits inhibitory activity against MMP-13, MMP-9, and MMP-8, with IC50 values of 12, 23.3, and 25 μM, respectively.[6] This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on MMP-2 activity.
Data Presentation
Table 1: Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 Value (μM) |
| MMP-2 | 4.2 |
| MMP-13 | 12 |
| MMP-9 | 23.3 |
| MMP-8 | 25 |
Data sourced from MedchemExpress.[6]
Experimental Protocols
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol outlines the use of Western blotting to assess the activity of MMP-2 by detecting the different forms of the enzyme (pro-MMP-2 and active MMP-2). The inhibitory effect of this compound is evaluated by observing a decrease in the amount of the active form of MMP-2 in treated samples compared to untreated controls.
Materials
-
Cell Lines: A suitable cell line that expresses MMP-2 (e.g., HT1080 fibrosarcoma cells, various cancer cell lines).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.[6]
-
Reagents for Cell Culture: DMEM, FBS, antibiotics, etc.
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl.
-
Western Blotting Reagents:
-
Transfer buffer (Tris, glycine, methanol).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against MMP-2 (capable of detecting both pro and active forms).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Gel Electrophoresis and Blotting Apparatus.
-
Imaging System for Chemiluminescence Detection.
Protocol
1. Cell Culture and Treatment:
-
Culture the selected cell line to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce background MMP expression from serum.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 μM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the inhibitor used.
-
(Optional) To induce MMP-2 expression and activation, cells can be stimulated with an appropriate agent (e.g., PMA, concanavalin A) for the last few hours of the inhibitor treatment.
2. Sample Preparation (Cell Lysate):
-
After treatment, wash the cells twice with ice-cold PBS.[7][8]
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.[7]
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes (for reducing conditions). For detecting MMP activity by zymography, non-reducing conditions are used.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).[9] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-MMP-2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Identify the bands corresponding to pro-MMP-2 (~72 kDa) and active MMP-2 (~62-64 kDa).[11][12]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the active MMP-2 band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Compare the levels of active MMP-2 in the this compound treated samples to the untreated and vehicle controls. A dose-dependent decrease in the active MMP-2 band intensity would indicate the inhibitory effect of this compound.
Visualizations
Caption: Experimental workflow for Western blot analysis of MMP-2 inhibition.
Caption: Simplified signaling pathway of MMP-2 activation and inhibition by this compound.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MMP2-IN-2 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. MMP2-IN-2 is a potent and selective inhibitor of MMP-2, making it a valuable tool for preclinical research in various disease models. These application notes provide a comprehensive overview of the essential considerations and general protocols for the in vivo use of this compound in animal models. Due to the limited publicly available data on the in vivo application of this compound, this document emphasizes the necessity of conducting preliminary dose-finding, pharmacokinetic, and toxicology studies.
Introduction to MMP-2
MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in normal physiological processes such as tissue remodeling, wound healing, and embryonic development.[1][2][3] However, its overexpression and activation are frequently associated with pathological conditions. MMP-2 is secreted as an inactive zymogen, pro-MMP-2, and its activation is a tightly regulated process.[2][4][5] Once activated, MMP-2 degrades type IV collagen, a major component of basement membranes, thereby facilitating cell migration and invasion.[1]
Key Functions of MMP-2 in Pathophysiology:
-
Cancer Progression: MMP-2 promotes tumor growth, invasion, and metastasis by breaking down the extracellular matrix, which acts as a barrier to cancer cell dissemination.[3][6] It also plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2]
-
Inflammation: MMP-2 is involved in inflammatory responses.[1]
-
Cardiovascular Diseases: Dysregulation of MMP-2 contributes to vascular remodeling and atherosclerosis.[2][7][8]
-
Fibrotic Diseases: It is implicated in the excessive degradation of the extracellular matrix, leading to tissue scarring.[2][7][8]
This compound: A Selective MMP-2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MMP-2. The inhibitory activity of this compound against MMP-2 and other related MMPs is summarized in the table below.
| Enzyme | IC50 (µM) |
| MMP-2 | 4.2 |
| MMP-13 | 12 |
| MMP-9 | 23.3 |
| MMP-8 | 25 |
Note: The data presented here is based on commercially available information for this compound. Researchers should independently verify the activity and selectivity of their specific batch of the compound.
Preclinical In Vivo Experimental Workflow
A systematic approach is crucial when evaluating a novel inhibitor like this compound in animal models. The following workflow outlines the key stages of investigation.
Caption: A typical experimental workflow for the in vivo evaluation of a new inhibitor.
Experimental Protocols: General Guidelines
Disclaimer: The following protocols are general guidelines and must be adapted based on the specific animal model, research question, and the results of preliminary studies for this compound.
Dose Range Finding and Toxicology Studies
Objective: To determine the maximum tolerated dose (MTD) and identify any potential toxicities of this compound.
Animals: Use a sufficient number of healthy animals (e.g., C57BL/6 mice or Sprague-Dawley rats) for each dose group and a control group.
Methodology:
-
Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the inhibitor's solubility and the route of administration. Common vehicles include saline, PBS with a low percentage of DMSO, or a suspension in methylcellulose.
-
Administration: Administer single escalating doses of this compound via the intended route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and overall health, for a predetermined period (e.g., 7-14 days).
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis to identify any tissue damage.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Pathological Findings |
| Vehicle Control | 10 | None | +5% | No abnormalities |
| 10 | 10 | None | +4.5% | No abnormalities |
| 30 | 10 | Mild lethargy (transient) | +2% | No abnormalities |
| 100 | 10 | Significant lethargy | -10% | Enlarged spleen |
Note: This table presents hypothetical data. Actual results will need to be determined experimentally.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animals: Use cannulated rodents to facilitate serial blood sampling.
Methodology:
-
Administration: Administer a single dose of this compound via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Data Presentation:
| PK Parameter | Value (unit) |
| Cmax | (ng/mL) |
| Tmax | (h) |
| AUC(0-t) | (ng*h/mL) |
| T1/2 | (h) |
Note: This table represents the type of data to be collected.
Efficacy Studies in Disease Models
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model (e.g., tumor xenograft model, arthritis model).
Methodology:
-
Model Induction: Establish the disease model in a suitable animal strain.
-
Treatment Groups: Randomize animals into treatment groups: vehicle control, this compound at one or more dose levels, and potentially a positive control.
-
Dosing Regimen: Administer the treatments according to the schedule determined from PK studies.
-
Efficacy Endpoints: Monitor relevant efficacy endpoints, such as tumor volume, metastatic burden, joint swelling, or other disease-specific markers.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| This compound (X mg/kg) | 800 ± 100 | 46.7% |
| Positive Control | 600 ± 90 | 60.0% |
Note: This table illustrates how efficacy data can be presented.
MMP-2 Signaling and Activation Pathways
Understanding the molecular pathways involving MMP-2 is crucial for interpreting the effects of its inhibition.
MMP-2 Activation Pathway
The activation of pro-MMP-2 is a multi-step process primarily occurring at the cell surface.
Caption: The activation of pro-MMP-2 is initiated by the formation of a complex between MT1-MMP and TIMP-2.
Downstream Effects of MMP-2 Activation
Activated MMP-2 has a wide range of downstream effects that contribute to disease progression.
Caption: Activated MMP-2 contributes to key pathological processes through various mechanisms.
Conclusion
This compound is a promising research tool for investigating the role of MMP-2 in various disease models. However, the lack of published in vivo data necessitates a careful and systematic approach to its preclinical evaluation. Researchers are strongly advised to conduct thorough dose-finding, pharmacokinetic, and toxicology studies before embarking on large-scale efficacy trials. The general protocols and conceptual frameworks provided in these application notes are intended to guide the design of these critical preliminary experiments.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human pro-matrix metalloproteinase-2: activation mechanism revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory Mechanism of Matrix Metalloprotease-2 Enzymatic Activity by Factor Xa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with MMP2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, most notably type IV collagen, a major structural component of basement membranes.[1][2] The dysregulation of MMP-2 activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][3][4] MMP2-IN-2 is a potent and selective inhibitor of MMP-2, making it a valuable tool for studying the biological functions of MMP-2 and for the development of therapeutic agents targeting MMP-2-related diseases.
These application notes provide a detailed protocol for the use of this compound in cell culture and subsequent immunofluorescence (IF) staining to investigate its effects on cellular processes. The protocol will focus on the analysis of MMP-2 localization and the expression of its key substrate, type IV collagen.
Principle
This compound inhibits the catalytic activity of MMP-2. This inhibition is expected to prevent the degradation of MMP-2 substrates, such as type IV collagen, leading to their accumulation in the extracellular matrix. Immunofluorescence staining allows for the visualization and quantification of these changes. By using specific antibodies against MMP-2 and type IV collagen, researchers can observe alterations in their localization and expression levels following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on type IV collagen expression in a cancer cell line. The data is presented as the mean fluorescence intensity (MFI) ± standard deviation (SD).
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of Type IV Collagen (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 100 ± 15 | 1.0 |
| This compound | 1 | 150 ± 20 | 1.5 |
| This compound | 5 | 250 ± 30 | 2.5 |
| This compound | 10 | 350 ± 40 | 3.5 |
Experimental Protocols
Materials
-
Cell Line: A suitable cell line known to express MMP-2 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin: 100x solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20.
-
Primary Antibodies:
-
Rabbit anti-MMP-2 polyclonal antibody.
-
Mouse anti-Collagen IV monoclonal antibody.
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG conjugated to Alexa Fluor 488 (or other suitable green fluorophore).
-
Goat anti-mouse IgG conjugated to Alexa Fluor 594 (or other suitable red fluorophore).
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass coverslips or chamber slides.
Experimental Workflow
Experimental workflow for immunofluorescence staining.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cell line in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells onto sterile glass coverslips or chamber slides at a density that will result in 60-70% confluency at the time of staining.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-MMP-2 and mouse anti-Collagen IV) in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies (goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
-
Imaging and Analysis:
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of type IV collagen staining.
-
Define regions of interest (ROIs) based on the cell boundaries or the extracellular space.
-
Measure the mean fluorescence intensity within the ROIs for each treatment group.
-
Normalize the data to the vehicle control and perform statistical analysis.
-
-
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP2-IN-2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Its enzymatic activity is essential for physiological processes such as tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulation and overexpression of MMP-2 are frequently associated with pathological conditions, most notably cancer progression, where it facilitates tumor invasion and metastasis.[5][6]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and signaling molecules, and provide a more physiologically relevant platform for evaluating the efficacy of anti-cancer therapeutics.[7]
MMP2-IN-2 is a potent and selective, non-zinc-binding inhibitor of MMP-2.[1][8] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to investigate its anti-invasive and anti-proliferative effects.
Data Presentation
The following table summarizes the known inhibitory activity of this compound against various matrix metalloproteinases. This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.
| Enzyme | IC50 (µM) | Reference |
| MMP-2 | 4.2 | [8] |
| MMP-13 | 12 | [8] |
| MMP-9 | 23.3 | [8] |
| MMP-8 | 25 | [8] |
Signaling Pathways
MMP-2 plays a pivotal role in signaling cascades that promote cell migration, invasion, and proliferation. Inhibition of MMP-2 by this compound is expected to disrupt these pathways.
Caption: MMP-2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound in 3D cell culture models.
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D spheroid models.
Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)
Objective: To generate uniform tumor spheroids for subsequent invasion assays.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dish lids
-
Humidified chamber (e.g., a larger petri dish with sterile water)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Adjust the cell suspension to a concentration of 2.5 x 10^5 cells/mL.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid.
-
Invert the lid and place it over a 10 cm petri dish containing sterile PBS or water to create a humidified chamber.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours, allowing spheroids to form via gravitational aggregation.
Protocol 2: 3D Spheroid Invasion Assay
Objective: To quantify the effect of this compound on the invasion of tumor spheroids into an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Basement membrane extract (BME), such as Matrigel® or a collagen I solution
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plate
-
Wide-bore pipette tips
-
Microscope with imaging capabilities
Procedure:
-
Thaw BME on ice overnight. Keep all BME-related reagents and labware on ice.
-
On the day of the assay, dilute the BME to the desired concentration (e.g., 5 mg/mL) with ice-cold serum-free medium.
-
Gently collect the spheroids from the hanging drops by washing the lid with 2 mL of complete medium into a sterile petri dish.
-
Carefully transfer individual spheroids into a 96-well plate (one spheroid per well).
-
Remove the excess medium from each well.
-
Gently add 50 µL of the diluted BME to each well, ensuring the spheroid is embedded within the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 50 µM, including a vehicle control (DMSO).
-
Carefully add 100 µL of the medium containing the respective concentrations of this compound or vehicle control on top of the polymerized BME.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image the spheroids at 0, 24, 48, and 72 hours using a brightfield microscope.
-
Quantify the area of invasion at each time point using image analysis software (e.g., ImageJ). The area of invasion can be calculated by subtracting the initial spheroid area (at 0 hours) from the total area at subsequent time points.
Protocol 3: Gelatin Zymography for MMP-2 Activity
Objective: To determine the effect of this compound on the enzymatic activity of MMP-2 secreted by cells in 3D culture.
Materials:
-
Conditioned medium from 3D spheroid cultures treated with this compound
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
10% Zymogram (Gelatin) Gels
-
Zymogram Renaturing Buffer
-
Zymogram Developing Buffer
-
Coomassie Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Following the desired incubation period from the invasion assay (Protocol 2), collect the conditioned medium from each well.
-
Centrifuge the conditioned medium at 1,500 x g for 10 minutes to remove any cell debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a 10% gelatin zymogram gel. Include a positive control of activated MMP-2 if available.
-
Perform electrophoresis at 125V for approximately 90 minutes at 4°C.
-
After electrophoresis, carefully remove the gel and incubate it in Zymogram Renaturing Buffer for 30 minutes at room temperature with gentle agitation.
-
Replace the renaturing buffer with Zymogram Developing Buffer and incubate overnight at 37°C.
-
Stain the gel with Coomassie Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
Image the gel and quantify the band intensities using densitometry software. A decrease in the intensity of the band corresponding to MMP-2 (pro-MMP-2 at ~72 kDa and active MMP-2 at ~62 kDa) in treated samples compared to the control indicates inhibition of MMP-2 activity.
Protocol 4: Cell Viability Assay in 3D Spheroids
Objective: To assess the cytotoxicity of this compound on cells within 3D spheroids.
Materials:
-
3D spheroids treated with this compound (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
At the end of the treatment period, carefully transfer the entire spheroid and surrounding matrix from each well of the invasion assay plate to a well of an opaque-walled 96-well plate.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence in treated wells compared to the vehicle control indicates a reduction in cell viability.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively utilize this compound in 3D cell culture models. By employing these methodologies, investigators can elucidate the anti-invasive and cytotoxic potential of this inhibitor in a physiologically relevant context, thereby contributing to the preclinical evaluation of its therapeutic efficacy. It is recommended to optimize cell seeding densities, BME concentrations, and inhibitor treatment times for each specific cell line and experimental setup.
References
- 1. Virtual screening identification and chemical optimization of substituted 2-arylbenzimidazoles as new non-zinc-binding MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Evolution of Anticancer 3D In Vitro Models: The Potential Role of Machine Learning and AI in the Next Generation of Animal-Free Experiments [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantifying MMP-2 Levels Following Treatment with MMP2-IN-2 Using a Sandwich ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Matrix Metalloproteinase-2 (MMP-2) concentration in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit following treatment with the selective MMP-2 inhibitor, MMP2-IN-2.
Introduction
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Overexpression and aberrant activity of MMP-2 are implicated in numerous pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[3][4] Consequently, MMP-2 has emerged as a significant therapeutic target in oncology and other diseases.[4]
This compound is a potent and selective inhibitor of MMP-2, with a reported IC50 of 4.2 μM.[5] It also exhibits inhibitory activity against MMP-13, MMP-9, and MMP-8, with IC50 values of 12, 23.3, and 25 μM, respectively.[5] The mechanism of action for many MMP inhibitors involves binding to the active site of the enzyme, often chelating the catalytic zinc ion, which is essential for its proteolytic activity.[4][6]
This document provides a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of this compound in modulating MMP-2 levels secreted by cells in culture. The protocol is based on the principles of a sandwich ELISA, a highly sensitive and specific immunoassay.[7][8]
Principle of the Sandwich ELISA for MMP-2 Detection
The sandwich ELISA is a common and robust method for quantifying a specific antigen (in this case, MMP-2) from a complex mixture of proteins. The assay utilizes a pair of antibodies that recognize different epitopes on the MMP-2 protein.
The general steps are as follows:
-
A microplate is pre-coated with a capture antibody specific for MMP-2.
-
Samples, standards, and controls containing MMP-2 are added to the wells. The MMP-2 antigen binds to the immobilized capture antibody.
-
After washing away unbound substances, a biotinylated detection antibody, also specific for MMP-2, is added. This antibody binds to a different epitope on the captured MMP-2, forming a "sandwich."
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
A substrate solution (e.g., TMB) is then added. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of MMP-2 present in the sample.[7][8]
-
The reaction is stopped, and the absorbance is measured using a microplate reader. A standard curve is generated to determine the concentration of MMP-2 in the unknown samples.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables represent hypothetical data to illustrate the expected outcomes of an experiment where a cancer cell line known to secrete MMP-2 is treated with varying concentrations of this compound.
Table 1: MMP-2 Concentration in Cell Culture Supernatants after Treatment with this compound
| Treatment Group | Concentration (µM) | Mean MMP-2 Concentration (ng/mL) | Standard Deviation (ng/mL) | % Inhibition of MMP-2 Secretion |
| Vehicle Control | 0 | 15.8 | 1.2 | 0% |
| This compound | 1 | 12.5 | 0.9 | 20.9% |
| This compound | 5 | 7.9 | 0.6 | 50.0% |
| This compound | 10 | 4.1 | 0.4 | 74.1% |
| This compound | 25 | 2.2 | 0.3 | 86.1% |
Table 2: ELISA Kit Performance Characteristics (Example)
| Parameter | Specification |
| Assay Range | 0.5 - 32 ng/mL[9][10] |
| Sensitivity | < 0.1 ng/mL[7][9] |
| Sample Type | Cell Culture Supernatants, Serum, Plasma[7][8][9] |
| Intra-assay CV | < 5%[7][8] |
| Inter-assay CV | < 10%[7][8] |
| Reactivity | Human, Mouse, Rat[9][11] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol assumes the use of a human fibrosarcoma cell line (e.g., HT1080), which is known to express and secrete MMP-2.
Materials:
-
HT1080 cells (or other suitable MMP-2 secreting cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound inhibitor[5]
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Sterile PBS
Procedure:
-
Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
After 24 hours, aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Replace the medium with serum-free medium. Serum starvation is often necessary as serum contains high levels of proteases and their inhibitors which can interfere with the assay.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control well containing the same final concentration of DMSO as the treated wells.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours). The optimal time should be determined empirically.
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,500 x g for 15 minutes at 4°C to pellet any cells or cellular debris.
-
Transfer the clarified supernatants to fresh, labeled tubes. Samples can be assayed immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.
MMP-2 Sandwich ELISA Protocol
This protocol is a general guideline. Always refer to the specific manual provided with your ELISA kit.
Materials:
-
MMP-2 ELISA kit (containing pre-coated 96-well plate, MMP-2 standard, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)[8][10]
-
Clarified cell culture supernatants (from section 4.1)
-
Microplate reader capable of measuring absorbance at 450 nm[7]
-
Pipettes and pipette tips
-
Deionized water
-
Plate shaker (optional, but recommended)[9]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting the standard with a specific diluent to create a stock solution, from which a dilution series is made to generate a standard curve. The wash buffer may also need to be diluted.
-
Sample Addition: Add 50-100 µL (as per kit instructions) of each standard, control, and your experimental samples (the clarified supernatants) to the appropriate wells of the pre-coated microplate.[9]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at room temperature or 1 hour at 37°C).[9]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times (typically 3-5 times) with the prepared wash buffer.[10] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Washing: Repeat the wash step as described in step 4.
-
HRP Conjugate Addition: Add the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[10]
-
Substrate Addition: Add the TMB substrate solution to each well. The solution will begin to turn blue.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[9]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader. A correction wavelength of 630 nm may also be used if recommended by the kit manufacturer.[7]
-
Data Analysis:
-
Subtract the average OD of the blank from all other OD readings.
-
Plot a standard curve of the OD values versus the known concentrations of the MMP-2 standards. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to interpolate the concentration of MMP-2 in your experimental samples.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Visualizations
Caption: Mechanism of MMP-2 activation and inhibition by this compound.
Caption: Experimental workflow from cell treatment to ELISA detection.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. mdpi.com [mdpi.com]
- 4. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human MMP-2 ELISA Kit Elisa Kit KE00077 | Proteintech [ptglab.com]
- 8. Human MMP2 ELISA Kit (KHC3081) - Invitrogen [thermofisher.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Human MMP-2(Matrix Metalloproteinase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. MMP-2 Cell Based ELISA Kit (A103103) [antibodies.com]
Illuminating Protease Activity: A Guide to Live-Cell Imaging of MMP-2 with Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify enzymatic activity in real-time within living cells is paramount. Matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer progression and other diseases, has emerged as a critical target for therapeutic intervention. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the live-cell imaging of MMP-2 activity, with a special focus on the use of inhibitors to modulate its function.
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of the basement membrane.[1][2] Upregulated MMP-2 activity is strongly associated with tumor invasion, metastasis, and angiogenesis in various cancers, making it a significant prognostic biomarker and a promising therapeutic target.[1][2][3][4][5] Live-cell imaging techniques offer a dynamic and spatially resolved view of MMP-2 activity, enabling the screening and validation of potential inhibitors in a physiologically relevant context.
Principle of Live-Cell MMP-2 Activity Imaging
Live-cell imaging of MMP-2 activity predominantly relies on fluorescent probes or genetically encoded biosensors that are specifically designed to be cleaved by active MMP-2.[6][7][8] These probes often utilize the principle of Förster Resonance Energy Transfer (FRET), where the cleavage of a specific peptide substrate by MMP-2 separates a donor and an acceptor fluorophore, leading to a detectable change in the fluorescence signal.[9][10][11] The intensity or ratio of fluorescence can then be correlated with the level of MMP-2 activity.
I. Application Notes
Applications in Cancer Research
-
Screening of MMP-2 Inhibitors: Live-cell imaging provides a robust platform for high-throughput screening of small molecules, peptides, and natural products for their ability to inhibit MMP-2 activity directly within the cellular environment.[12]
-
Understanding Tumor Microenvironment: By visualizing MMP-2 activity, researchers can gain insights into the dynamic interactions between cancer cells and the surrounding stroma, and how this interplay contributes to invasion and metastasis.[4][12]
-
Evaluating Therapeutic Efficacy: The response of cancer cells to MMP-2 inhibitors can be monitored in real-time, providing valuable data on drug potency and mechanism of action.
Applications in Drug Development
-
Target Validation: Live-cell imaging helps to confirm that a drug candidate effectively engages and inhibits its intended target (MMP-2) within a cellular context.
-
Pharmacodynamic (PD) Studies: These assays can be adapted for in vivo models to assess the pharmacodynamics of MMP-2 inhibitors, correlating target engagement with therapeutic outcomes.[6][7]
-
Toxicity and Off-Target Effects: By observing cellular morphology and viability during imaging experiments, potential cytotoxic or off-target effects of inhibitors can be identified early in the drug development process.[13]
II. Quantitative Data on MMP-2 Inhibitors
The effectiveness of MMP-2 inhibitors in live-cell imaging assays can be quantified by measuring the reduction in the fluorescence signal indicative of MMP-2 activity. Below is a summary of commonly used inhibitors and their reported effects.
| Inhibitor | Type | Typical Concentration | Observed Effect in Live-Cell Imaging | Reference |
| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | 10-40 µM | Significant reduction in MMP-2 mediated cleavage of fluorescent probes, leading to decreased fluorescence signal. | [7][14] |
| Doxycycline | FDA-approved broad-spectrum MMPI | Varies | Known to inhibit MMP activity, though specific quantitative data from live-cell imaging is less commonly reported in foundational studies. | [15] |
| Reengineered Bacterial Cytotoxins | Specific MMP inhibitors | Varies | Used to visualize specific cell surface MMP activity with high sensitivity. | [16] |
| Cy5.5-labeled MMP inhibitor | Small molecule inhibitor | Varies | Allows for in vivo imaging of MMP expression and activity in tumors. |
III. Experimental Protocols
Protocol 1: Live-Cell Imaging of MMP-2 Activity using a FRET-based Biosensor
This protocol describes the use of a genetically encoded FRET-based biosensor to monitor MMP-2 activity in cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., HT1080 fibrosarcoma cells, known to express MMP-2)
-
FRET-based MMP-2 biosensor plasmid (e.g., containing a specific MMP-2 cleavage site between a donor-acceptor fluorophore pair like CFP and YFP)[9][11]
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescence microscope equipped with appropriate filter sets for the chosen fluorophores, an environmental chamber to maintain 37°C and 5% CO2, and image analysis software.
-
MMP-2 inhibitor (e.g., GM6001)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a glass-bottom dish or multi-well plate suitable for live-cell imaging.
-
Transfect the cells with the MMP-2 FRET biosensor plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the MMP-2 inhibitor and a vehicle control.
-
Dilute the inhibitor to the desired final concentration in pre-warmed cell culture medium.
-
Replace the medium in the wells with the inhibitor-containing medium or the vehicle control medium.
-
Incubate for the desired period (e.g., 1-24 hours) to allow for inhibitor action.
-
-
Live-Cell Imaging:
-
Place the culture dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images of the cells in both the donor and acceptor channels at regular intervals.
-
Use the lowest possible excitation light intensity to minimize phototoxicity.
-
-
Image Analysis:
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each cell or region of interest over time.
-
A decrease in the FRET ratio indicates cleavage of the biosensor by MMP-2.
-
Compare the FRET ratio changes in inhibitor-treated cells to the vehicle-treated control cells to quantify the inhibitory effect.
-
Protocol 2: In Vitro Characterization of MMP-2 Inhibition using a Fluorogenic Peptide Substrate
This protocol provides a method for quantifying the inhibitory activity of a compound on recombinant MMP-2.
Materials:
-
Recombinant active human MMP-2
-
Fluorogenic MMP-2 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP-2 inhibitor and vehicle control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant MMP-2 and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
-
Assay Setup:
-
Add the inhibitor dilutions or vehicle control to the wells of the microplate.
-
Add the diluted MMP-2 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
IV. Visualizations
Caption: MMP-2 activation and signaling pathway in cancer.
Caption: Experimental workflow for live-cell imaging of MMP-2 inhibition.
Conclusion
Live-cell imaging of MMP-2 activity provides an indispensable tool for both fundamental research and drug development. The protocols and information presented here offer a comprehensive guide for scientists to effectively utilize these techniques to investigate the role of MMP-2 in disease and to accelerate the discovery of novel therapeutic agents. The ability to visualize and quantify the effects of inhibitors in real-time within a cellular context will undoubtedly continue to advance our understanding of MMP-2 biology and its therapeutic targeting.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. MMP-2-responsive fluorescent nanoprobes for enhanced selectivity of tumor cell uptake and imaging - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET Sensor-Modified Synthetic Hydrogels for Real-Time Monitoring of Cell-Derived Matrix Metalloproteinase Activity using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of in-cell imaging assay systems for MMP-2 and MMP-9 based on trans-localizing molecular beacon proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence imaging to assess the matrix metalloproteinase activity and its inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Imaging Specific Cell Surface Protease Activity in Living Cells Using Reengineered Bacterial Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP2-IN-2 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical process in tumor progression, invasion, and metastasis.[1][2][3] Elevated levels of MMP-2 are associated with poor prognosis in various cancers.[2] MMP2-IN-2 is a potent and selective, non-zinc-binding inhibitor of MMP-2, making it a valuable tool for studying the role of MMP-2 in the tumor microenvironment (TME). This document provides detailed application notes and protocols for the use of this compound in cancer research.
Mechanism of Action
MMP-2 contributes to the establishment of an immunosuppressive TME. It can signal through Toll-like receptors (TLRs) such as TLR2 and TLR4 on antigen-presenting cells, leading to pro-inflammatory pathways that paradoxically support tumor growth.[1][4] Overexpression of MMP-2 has been shown to promote rapid tumor growth, reduce the presence of intratumoral cytolytic cells, and increase the population of M2 macrophages, which are known to be pro-tumoral.[1][4]
This compound acts as a competitive inhibitor of MMP-2, preventing it from binding to and degrading its substrates within the ECM. By inhibiting MMP-2, this compound can potentially reverse the pro-tumoral effects of this enzyme, leading to reduced tumor cell invasion, migration, and angiogenesis, and potentially altering the immune cell landscape within the TME.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and the expected quantitative outcomes based on studies of MMP-2 inhibition.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| MMP-2 | 4.2 µM |
| MMP-13 | 12 µM |
| MMP-9 | 23.3 µM |
| MMP-8 | 25 µM |
Data sourced from commercially available information.
Table 2: Representative Quantitative Data from In Vitro Studies on MMP-2 Inhibition
| Cancer Cell Line | Assay Type | Inhibitor/Method | Concentration/Condition | Observed Effect | Reference Study (Proxy Data) |
| HEY (Ovarian) | Cell Invasion Assay | Benzamide MMP-2 Inhibitor | 50 µM | 84.6% reduction in cell invasion | [5] |
| HepG2 (HCC) | Cell Invasion Assay | MMP-2 Knockdown (siRNA) | N/A | Significant decrease in invasive cells (P<0.01) | [6] |
| Huh7 (HCC) | Cell Invasion Assay | MMP-2 Knockdown (siRNA) | N/A | Significant decrease in invasive cells (P<0.01) | [6] |
| ALTS1C1 (Astrocytoma) | Matrigel Invasion Assay | MMP-2 Knockdown (shRNA) | N/A | ~69% reduction in invasive ability | [7] |
| EJ28 (Bladder) | Matrigel Invasion Assay | TIMP-2 (natural MMP inhibitor) | Not Specified | ~74% reduction in invasion | [8] |
Table 3: Representative Quantitative Data from In Vivo Studies on MMP-2 Inhibition/Knockout
| Tumor Model | Animal Model | Inhibition Strategy | Key Finding | Reference Study (Proxy Data) |
| Glioblastoma Multiforme (GBM) | MMP-2 KO Mice | Genetic Knockout | Increased but dysfunctional vascular density; prolonged survival of tumor-bearing mice | [4] |
| Lung Carcinoma | MMP-2 KO Mice | Genetic Knockout | Delayed tumor growth and reduced tumor vessel density | [4] |
| Melanoma | MMP-2 KO Mice | Genetic Knockout | Delayed tumor growth and reduced tumor vessel density | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This protocol is used to detect the enzymatic activity of MMP-2 in conditioned media from cell cultures or in tissue lysates.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Conditioned media or tissue lysates
-
Non-reducing sample buffer
Procedure:
-
Prepare conditioned media from tumor cells treated with and without this compound. Collect the media and centrifuge to remove cell debris.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto a gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.
-
Quantify the bands using densitometry.
Western Blot for MMP-2 Expression
This protocol is for determining the protein levels of MMP-2.
Materials:
-
SDS-PAGE and Western blotting equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell or tissue lysates
Procedure:
-
Prepare cell or tissue lysates from samples treated with and without this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of tumor cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free media and media with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed tumor cells in serum-free media containing different concentrations of this compound into the upper chamber of the inserts.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth media
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-12 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantification, you can stain the cells with Calcein AM.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for evaluating the effect of this compound on tumor growth and metastasis in an animal model.
Materials:
-
Immunocompromised or syngeneic mice
-
Tumor cells
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and harvest the primary tumors and relevant organs (e.g., lungs, liver) to assess for metastasis.
-
Process the tissues for further analysis, such as immunohistochemistry or flow cytometry.
Immunohistochemistry (IHC) for TME Analysis
This protocol is for visualizing the expression and localization of proteins within tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval buffer
-
Blocking solution
-
Primary antibodies (e.g., anti-MMP-2, anti-CD31 for blood vessels, anti-F4/80 for macrophages, anti-CD8 for cytotoxic T cells)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the stained sections under a microscope and quantify the staining intensity and distribution.
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of MMP-2 in the tumor microenvironment. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding and targeting MMP-2 in cancer. The ability to selectively inhibit MMP-2 allows for a more precise dissection of its contribution to tumor progression, angiogenesis, and immune modulation, ultimately aiding in the development of novel cancer therapies.
References
- 1. MMP2 and TLRs modulate immune responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory role of metalloproteases in cancers: Current progress and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 4. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective non-zinc binding MMP-2 inhibitors: Novel benzamide Ilomastat analogs with anti-tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase 2 Knockdown Suppresses the Proliferation of HepG2 and Huh7 Cells and Enhances the Cisplatin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual roles of tumour cells-derived matrix metalloproteinase 2 on brain tumour growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MMP2-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MMP2-IN-2 (also known as ARP100), a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in various cancer cell lines. This document includes a summary of its effects on key cellular processes, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound (ARP100)
This compound is a small molecule inhibitor that demonstrates high selectivity for MMP-2, an enzyme critically involved in the degradation of the extracellular matrix (ECM).[1] Overexpression of MMP-2 is a hallmark of many cancers, contributing to tumor invasion, metastasis, and angiogenesis.[2][3][4] this compound offers a valuable tool for investigating the role of MMP-2 in cancer progression and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its observed effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound (ARP100)
| Target | IC50 Value | Reference |
| MMP-2 | 12 nM | [1] |
| MMP-9 | 0.2 µM | [1] |
| MMP-3 | 4.5 µM | [1] |
| MMP-1 | >50 µM | [1] |
| MMP-7 | >50 µM | [1] |
Table 2: Effects of this compound (ARP100) on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Assay | Observed Effect | Reference |
| Y79 | Retinoblastoma | 5 µM | Migration (Wound Healing) | Significant reduction in cell migration | [5][6] |
| Y79 | Retinoblastoma | 5 µM | Invasion (Boyden Chamber) | Significant reduction in cell invasion | [5][6] |
| Weri-1 | Retinoblastoma | 5 µM | Viability (MTS Assay) | Significant decrease in cell viability | [5][6] |
| SW480 | Colorectal Cancer | 5 µM | Migration (Transwell) | Significant reduction in cell migration | [7] |
| SW480 | Colorectal Cancer | 5 µM | Invasion (Transwell) | Significant reduction in cell invasion | [7] |
| SW480 | Colorectal Cancer | 5 µM | Proliferation (MTT Assay) | Reduced cell proliferation | [7] |
| SW480 | Colorectal Cancer | 5 µM | Apoptosis (Caspase Activity) | Increased Caspase 3 and 9 activity | [7] |
| MDA-MB-231 | Breast Cancer | 5 µM - 20 µM | Migration | Significant inhibition of cell migration | [8] |
| MDA-MB-231 | Breast Cancer | 5 µM - 20 µM | MMP-2/9 Activity | Marked inhibition of MMP activity | [8] |
Signaling Pathways
MMP-2 expression and activity are regulated by complex signaling pathways. The diagram below illustrates a key pathway involving Src and ERK1/2, which can be targeted by this compound.
Caption: MMP-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (ARP100)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9][10]
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 100 µM is recommended for initial screening. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
For MTT assay: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Read the absorbance at 570 nm for MTT or 490 nm for MTS using a plate reader.[9][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the cell viability assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (ARP100)
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[12]
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[12] Alternatively, use a commercially available wound healing insert to create a defined gap.[13]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.
Caption: Workflow for the wound healing assay.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (ARP100)
-
DMSO (vehicle control)
-
Boyden chamber inserts (8 µm pore size) coated with Matrigel or a similar basement membrane extract
-
24-well plates
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with this compound or vehicle control for a specified time if desired.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[14]
-
Add 200 µL of the cell suspension to the upper chamber of the insert.[14] The serum-free medium in the upper chamber should also contain this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the vehicle-treated control.
Caption: Workflow for the cell invasion assay.
Gelatin Zymography
This technique is used to detect the enzymatic activity of MMP-2 in conditioned media from cancer cell cultures.
Materials:
-
Conditioned media from cancer cell cultures (treated with this compound or vehicle)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures and centrifuge to remove debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.[15]
-
Incubate the gel in developing buffer overnight at 37°C.[15]
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
-
Quantify the band intensity using densitometry software.
Conclusion
This compound (ARP100) is a valuable research tool for studying the role of MMP-2 in cancer biology. The provided protocols offer a starting point for investigating its effects on various cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data suggests that this compound effectively inhibits cancer cell migration, invasion, and proliferation, highlighting its potential as a therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Matrix Metalloproteinase-2 (MMP2) in Colorectal Cancer Progression: Correlation With Clinicopathological Features and Impact on Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diabetic Retinopathy with MMP2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults and a major microvascular complication of diabetes mellitus. The pathophysiology of DR is complex, involving chronic hyperglycemia, oxidative stress, inflammation, and breakdown of the blood-retinal barrier (BRB). Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a crucial role in the pathogenesis of DR.[1][2][3] Under hyperglycemic conditions, MMP-2 is upregulated in the retina, contributing to the degradation of the extracellular matrix, apoptosis of retinal capillary cells, mitochondrial dysfunction, and increased vascular permeability.[1][4][5][6]
MMP2-IN-2 is a potent and selective inhibitor of MMP-2, offering a valuable pharmacological tool to investigate the role of MMP-2 in DR and to evaluate its potential as a therapeutic target.[7] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of diabetic retinopathy.
Mechanism of Action of this compound
This compound is a non-zinc-binding inhibitor that selectively targets the activity of MMP-2.[7] By inhibiting MMP-2, it is hypothesized to mitigate the pathological effects of high glucose on retinal cells. The proposed mechanism involves the prevention of extracellular matrix degradation, reduction of retinal capillary cell apoptosis, restoration of mitochondrial function, and preservation of the blood-retinal barrier integrity.
Data Presentation
The following tables summarize the key characteristics of this compound and the expected quantitative outcomes from its application in diabetic retinopathy models based on existing literature for MMP-2 inhibition.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
|---|---|---|
| Target | Matrix Metalloproteinase-2 (MMP-2) | [7] |
| IC₅₀ (MMP-2) | 4.2 µM | [7] |
| IC₅₀ (MMP-13) | 12 µM | [7] |
| IC₅₀ (MMP-9) | 23.3 µM | [7] |
| IC₅₀ (MMP-8) | 25 µM | [7] |
| Solubility | Soluble in DMSO |[7] |
Table 2: Expected Quantitative Effects of MMP-2 Inhibition in Diabetic Retinopathy Models
| Parameter | Experimental Model | Expected Outcome with MMP-2 Inhibition | Reference |
|---|---|---|---|
| Retinal Capillary Cell Apoptosis | High-glucose treated retinal endothelial cells | Significant reduction in apoptosis | [4][8] |
| Mitochondrial Superoxide Production | High-glucose treated retinal endothelial cells | Amelioration of increased superoxide levels | [5][8] |
| Mitochondrial Membrane Permeability | High-glucose treated retinal endothelial cells | Prevention of increased membrane permeability | [5][8] |
| Cytochrome c Leakage | High-glucose treated retinal endothelial cells | Prevention of cytochrome c release from mitochondria | [5][8] |
| Blood-Retinal Barrier Permeability | Streptozotocin-induced diabetic rats | Significant attenuation of vascular leakage | [1] |
| Retinal Thickness | Streptozotocin-induced diabetic rats | Improvement in retinal thickness | [1] |
| MMP-2 Activity | Diabetic rat retina | Reduction in elevated MMP-2 activity |[4] |
Experimental Protocols
In Vitro Model: High-Glucose Treatment of Retinal Endothelial Cells
This protocol describes the induction of a diabetic-like state in cultured retinal endothelial cells and their treatment with this compound.
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Endothelial Cell Growth Medium
-
D-Glucose
-
Mannitol (for osmotic control)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates and flasks
Protocol:
-
Cell Culture: Culture HRMECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays). Allow cells to reach 70-80% confluency.
-
High-Glucose Treatment:
-
Normal Glucose (NG) Group: Culture cells in medium containing 5 mM D-glucose.
-
High Glucose (HG) Group: Culture cells in medium containing 25-30 mM D-glucose.
-
Osmotic Control (OC) Group: Culture cells in medium containing 5 mM D-glucose supplemented with 20-25 mM mannitol.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the high-glucose medium at a final concentration of 5-10 µM (based on IC₅₀ and similar inhibitor studies). A dose-response experiment is recommended to determine the optimal concentration.
-
Add an equivalent volume of DMSO to the NG, HG, and OC control groups.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Following incubation, cells can be harvested for various analyses, including:
-
Western Blotting: To assess the expression of MMP-2, apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3), and tight junction proteins (e.g., occludin).
-
Cell Viability/Apoptosis Assays: Such as MTT assay or a Cell Death Detection ELISA.
-
Mitochondrial Function Assays: To measure mitochondrial superoxide production and membrane potential.
-
In Vivo Model: Streptozotocin-Induced Diabetic Rats
This protocol outlines the induction of diabetes in rats and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose meter and strips
Protocol:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (55-65 mg/kg) dissolved in cold citrate buffer.
-
Administer an equivalent volume of citrate buffer to the non-diabetic control group.
-
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
This compound Administration:
-
Allow diabetes to establish for 4 weeks.
-
Divide diabetic rats into two groups: vehicle-treated and this compound-treated.
-
The route of administration for this compound can be oral gavage or intraperitoneal injection. A pilot study is recommended to determine the optimal dose and frequency. A starting point could be a daily dose in the range of 10-50 mg/kg, based on other MMP inhibitor studies.
-
Treat the rats for a duration of 4-8 weeks.
-
-
Analysis: At the end of the treatment period, euthanize the animals and collect retinal tissue for:
-
Histology: To assess retinal morphology and thickness.
-
Western Blotting or Zymography: To measure MMP-2 expression and activity.
-
Blood-Retinal Barrier Permeability Assay: Using Evans blue dye.
-
TUNEL Assay: To quantify retinal cell apoptosis.
-
Mandatory Visualizations
Signaling Pathway of MMP-2 in Diabetic Retinopathy
Caption: Signaling pathway of MMP-2 in diabetic retinopathy.
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
References
- 1. Attenuation of diabetic retinopathy by enhanced inhibition of MMP-2 and MMP-9 using aspirin and minocycline in streptozotocin-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Tissue Inhibitor of Metalloproteinase-3 Ameliorates Diabetes-Induced Retinal Inflammation [frontiersin.org]
- 4. Oxidative Stress and the Development of Diabetic Retinopathy: Contributory Role of Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Matrix metalloproteinases in early diabetic retinopathy and their role in alteration of the blood-retinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix Metalloproteinase-2 in the Development of Diabetic Retinopathy and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMP2-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MMP2-IN-2 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). MMP-2, specifically, is involved in breaking down type IV collagen, a major component of basement membranes. By inhibiting MMP-2, this compound can impede processes like tumor cell invasion, migration, and angiogenesis, which are critical in cancer metastasis.[1] The mechanism of action for many MMP inhibitors involves binding to the active site of the enzyme or chelating the essential zinc ion, thereby blocking its catalytic activity.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A general starting point for a new inhibitor in a cell-based assay is to use a concentration 10 to 100 times higher than its in vitro IC50 or Ki value. The reported IC50 of this compound for MMP-2 is 4.2 µM. Therefore, a reasonable starting range to test in your cell line would be between 4 µM and 40 µM. However, the optimal concentration is highly dependent on the specific cell line, cell density, and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: How can I verify that this compound is effectively inhibiting MMP-2 activity in my cells?
The most direct way to measure the inhibition of MMP-2 activity is to perform a gelatin zymography assay on conditioned media from your cell cultures. This technique allows for the detection of the latent (pro-MMP-2) and active forms of MMP-2 and will show a decrease in the gelatinolytic activity of the active form in the presence of an effective concentration of this compound. Alternatively, commercially available MMP-2 activity ELISA kits can provide a quantitative measure of active MMP-2 in your samples.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Low MMP-2 Expression in Cell Line | Confirm that your cell line of interest expresses and secretes MMP-2. You can check this by performing a baseline gelatin zymography, Western blot, or ELISA on conditioned media from untreated cells. |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly and that fresh dilutions in media are prepared for each experiment. Some small molecules can be unstable in aqueous solutions or sensitive to light. |
| Poor Cell Permeability | While MMP-2 is a secreted enzyme, some inhibitors may have poor cell permeability, which could be a factor if intracellular targets are inadvertently affected. Consider using a different inhibitor or a delivery agent if this is suspected. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to MMP-2 inhibition. For example, a general cell viability assay may not show a significant effect if MMP-2's primary role in your cell line is related to migration or invasion rather than proliferation. Switch to a more relevant assay like a wound-healing (scratch) assay or a transwell invasion assay. |
Problem 2: I am observing high levels of cytotoxicity with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound in your cell line. Use concentrations well below the CC50 for your functional assays. |
| Off-target effects | This compound has some inhibitory activity against other MMPs (MMP-13, MMP-9, and MMP-8) at higher concentrations. The observed cytotoxicity might be due to the inhibition of these other proteases. Try to use the lowest effective concentration that specifically inhibits MMP-2. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of solvent as your highest inhibitor concentration) to assess solvent toxicity. |
Problem 3: My results with this compound are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Conditions | Ensure that you are using cells at a consistent passage number and seeding them at the same density for each experiment. Cell confluency at the time of treatment can also affect the outcome. |
| Inconsistent Inhibitor Preparation | Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment to ensure consistent inhibitor concentration. |
| Assay Variability | Technical variability in the assay itself can lead to inconsistent results. Ensure consistent incubation times, proper controls, and careful execution of the assay protocol. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Note that cell-based effective concentrations can vary significantly and should be determined experimentally.
| Parameter | Value | Notes |
| IC50 (MMP-2) | 4.2 µM | In vitro enzymatic assay. |
| IC50 (MMP-13) | 12 µM | Shows some cross-reactivity. |
| IC50 (MMP-9) | 23.3 µM | Shows some cross-reactivity. |
| IC50 (MMP-8) | 25 µM | Shows some cross-reactivity. |
| Recommended Starting Concentration Range (Cell Culture) | 4 - 40 µM | This is a suggested range for initial dose-response experiments. |
| Example Effective Concentration (other MMP-2 inhibitors) | 5 µM | A study on retinoblastoma cell lines used another MMP-2 inhibitor (ARP100) at this concentration to inhibit migration. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for a Cell-Based Assay (e.g., Wound-Healing/Scratch Assay)
This protocol provides a framework for determining the effective, non-toxic concentration of this compound for inhibiting cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
96-well cell culture plates
-
Pipette tips for creating scratches (e.g., p200 tips)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in your complete cell culture medium. A good starting range would be from 0 µM (vehicle control) up to 50 µM (e.g., 0, 1, 2.5, 5, 10, 20, 40, 50 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the prepared media with the different concentrations of this compound to the respective wells.
-
-
Image Acquisition (Time 0): Immediately after adding the inhibitor, acquire images of the scratches in each well using a microscope. This will be your baseline (T=0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure for each concentration at each time point relative to the T=0 image.
-
Plot the percentage of wound closure against the concentration of this compound.
-
The optimal concentration will be the lowest concentration that shows a significant inhibition of wound closure without causing visible signs of cytotoxicity (e.g., cell rounding, detachment).
-
Visualizations
Caption: Simplified signaling pathway of MMP-2 regulation and inhibition by this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
MMP2-IN-2 stability in media and storage conditions
Welcome to the technical support center for MMP2-IN-2. This guide provides detailed information on the stability of this compound in various media and under different storage conditions. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its activity. For the solid compound, it is recommended to store it at 4°C, protected from light. Once dissolved, the stability of the stock solution depends on the temperature.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect the solutions from light.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: My this compound inhibitor is not showing the expected activity in my cell-based assay. What could be the issue?
A4: There are several potential reasons for a lack of inhibitor activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cells. See the Troubleshooting Guide below for a more detailed breakdown of potential causes and solutions.
Storage and Stability Data
Proper handling and storage are essential for ensuring the consistent performance of this compound in your experiments. The following tables summarize the recommended storage conditions and provide a general overview of stability for related compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium at 37°C. The primary method for accurately quantifying the concentration of a small molecule like this compound over time is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the half-life and degradation profile of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator set to 37°C and 5% CO₂
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for separation and detection of this compound
-
Acetonitrile or other suitable organic solvent for sample extraction
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Spike the cell culture medium: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects. Prepare a sufficient volume to collect samples at all time points.
-
Incubate the solution: Place the tube containing the this compound in the cell culture medium in a 37°C incubator.
-
Collect time-point samples: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium (e.g., 100 µL).
-
Sample processing:
-
To stop potential enzymatic degradation, immediately add an equal volume of a cold organic solvent like acetonitrile to the collected sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analyze by HPLC or LC-MS:
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Develop a method that allows for the separation and quantification of the parent this compound peak.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in the medium.
-
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
Issue 1: No or reduced inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of the solid compound and stock solutions as per the recommendations. - Prepare fresh dilutions from the stock solution for each experiment. - Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[1] |
| Inhibitor Instability in Media | - The inhibitor may be unstable in your specific cell culture medium at 37°C. - Perform a stability study to determine the half-life of this compound under your experimental conditions (see Protocol 1). - Consider replenishing the inhibitor at regular intervals during long-term experiments. |
| Solubility Issues | - Visually inspect the media after adding the inhibitor for any signs of precipitation. - The final concentration of the solvent (e.g., DMSO) should be kept to a minimum (typically ≤ 0.1%) to prevent solubility issues and solvent-induced toxicity. |
| Incorrect Concentration | - Verify the calculations for the preparation of your stock and working solutions. - Confirm the purity and identity of your this compound stock if possible. |
| Cellular Factors | - Ensure that the cells you are using express active MMP-2. - Cell density and passage number can affect experimental outcomes. Maintain consistency across experiments. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Compound Handling | - Standardize the procedure for preparing and adding the inhibitor to your experiments. - Ensure all users are following the same protocol for storage and handling. |
| Assay Variability | - Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
| Inconsistent Freeze-Thaw Cycles | - Use fresh aliquots of the stock solution for each experiment to avoid degradation due to repeated temperature changes.[1] |
Visualizations
References
potential off-target effects of MMP2-IN-2
Welcome to the technical support center for MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-zinc-binding inhibitor of MMP-2. Unlike many traditional MMP inhibitors that chelate the zinc ion in the enzyme's active site, this compound utilizes a different mechanism, which can contribute to its selectivity.[1][2] Its primary mode of action is the inhibition of the enzymatic activity of MMP-2, an enzyme critically involved in the degradation of extracellular matrix components.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound shows potent inhibition of MMP-2 with an IC50 of 4.2 µM. It also exhibits inhibitory activity against other MMPs, but at higher concentrations, indicating its selectivity for MMP-2. The IC50 values for other MMPs are 12 µM for MMP-13, 23.3 µM for MMP-9, and 25 µM for MMP-8.[1]
Q3: How should I dissolve and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. A product datasheet suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[1] For use in aqueous buffers like PBS, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
Q4: What are the potential off-target effects of this compound?
A4: As a selective inhibitor, this compound is designed to minimize off-target effects. However, at higher concentrations, it can inhibit other MMPs such as MMP-13, MMP-9, and MMP-8.[1] Since MMPs have diverse and sometimes protective physiological roles, inhibition of these other MMPs could lead to unforeseen biological consequences. Non-zinc-binding inhibitors, in general, are designed to reduce the off-target effects associated with zinc chelation.[3] Researchers should always include appropriate controls to assess the specificity of the observed effects in their experimental system.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected or No Effect of this compound in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of the stock solution (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Low MMP-2 Expression or Activity | Confirm that your cell line expresses and secretes active MMP-2. You can assess this using techniques like gelatin zymography or a fluorogenic MMP-2 activity assay.[4] |
| Presence of Serum in Culture Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your experimental design. |
| Cell Line Specific Responses | The effect of MMP-2 inhibition can be highly cell-type dependent.[5] What is observed in one cell line may not be recapitulated in another. Characterize the role of MMP-2 in your specific cell line of interest. |
Issue 2: Solubility Problems in Aqueous Buffers
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation upon Dilution | To prepare working solutions in aqueous buffers (e.g., PBS, cell culture media), first dissolve this compound in 100% DMSO to make a concentrated stock. Then, serially dilute the stock solution in your aqueous buffer. Vortex or mix well after each dilution step. Avoid preparing large volumes of dilute aqueous solutions for long-term storage. |
| Final DMSO Concentration Too High | High concentrations of DMSO can be toxic to cells.[6] Aim for a final DMSO concentration of 0.5% or lower in your cell culture experiments.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Issue 3: Artifacts or Inconsistent Results in Gelatin Zymography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Overload | Too much protein in the sample can lead to smearing and distorted bands. Perform a protein concentration assay on your samples and normalize the loading amount. |
| Incomplete Renaturation | After electrophoresis, MMPs are denatured. Proper renaturation is crucial for enzymatic activity. Ensure you are using a sufficient volume of renaturation buffer and incubating for the recommended time with gentle agitation. |
| Incorrect Incubation Conditions | The developing buffer should contain appropriate concentrations of CaCl2 and ZnCl2, which are essential for MMP activity. The incubation temperature (typically 37°C) and duration should be optimized for your samples. |
| Distinguishing Pro- and Active MMP-2 | Pro-MMP-2 (inactive) and active MMP-2 have different molecular weights and will appear as separate bands. Be sure to identify the correct band corresponding to the active form. You can use a recombinant active MMP-2 as a positive control. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) |
| MMP-2 | 4.2[1] |
| MMP-13 | 12[1] |
| MMP-9 | 23.3[1] |
| MMP-8 | 25[1] |
Experimental Protocols
Key Experiment: Gelatin Zymography for Assessing MMP-2 Activity
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
Culture cells to the desired confluency. For secreted MMPs, switch to serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix your samples with non-reducing sample buffer (do not boil the samples).
-
Load equal amounts of protein per lane. Include a molecular weight marker and a positive control (recombinant active MMP-2).
-
Run the gel at a constant voltage in a cold room or on ice.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (containing Tris-HCl, NaCl, CaCl2, and ZnCl2) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The position of the bands can be compared to the molecular weight marker to identify MMP-2.
-
Mandatory Visualizations
Caption: Simplified workflow of MMP-2 activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the S1' site for the identification of non-zinc-binding MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
MMP2-IN-2 not inhibiting MMP-2 activity
Welcome to the technical support center for MMP2-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Product Information: this compound at a Glance
For quick reference, the following table summarizes the key specifications of this compound.
| Property | Value |
| Target | MMP-2 (Matrix Metalloproteinase-2) |
| IC50 (MMP-2) | 4.2 µM[1] |
| Other Inhibited MMPs (IC50) | MMP-13 (12 µM), MMP-9 (23.3 µM), MMP-8 (25 µM)[1] |
| Mechanism of Action | Binds to the active site of MMP-2, likely chelating the catalytic zinc ion essential for its activity.[2] |
| Primary Applications | Cancer research (inhibiting tumor invasion and metastasis), cardiovascular disease research, fibrosis research.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The appropriate solvent for this compound will depend on the specific formulation provided by the manufacturer. It is crucial to refer to the solubility information on the product's datasheet. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for one month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: Is this compound selective for MMP-2?
A2: this compound is a potent inhibitor of MMP-2, but it also shows inhibitory activity against other matrix metalloproteinases, including MMP-13, MMP-9, and MMP-8, at higher concentrations.[1] Therefore, while it is potent against MMP-2, it is not entirely selective. The selectivity of MMP inhibitors is a critical factor in research to avoid off-target effects.[5]
Q3: How does this compound inhibit MMP-2 activity?
A3: MMP-2 is a zinc-dependent endopeptidase, meaning it requires a zinc ion in its active site to function.[2][3] this compound, like many small molecule MMP inhibitors, is thought to work by binding to the active site of the enzyme and chelating this essential zinc ion, thereby blocking its catalytic activity.[2]
Q4: What is the role of MMP-2 in physiological and pathological processes?
A4: MMP-2 is involved in the breakdown of the extracellular matrix, which is crucial for normal processes like embryonic development, tissue remodeling, and wound healing.[4][6] However, its overactivity is implicated in various diseases, including cancer metastasis, where it helps cancer cells invade surrounding tissues, and in cardiovascular diseases by contributing to the remodeling of blood vessels.[2][3]
Troubleshooting Guide: this compound Not Inhibiting MMP-2 Activity
If you are observing a lack of MMP-2 inhibition in your experiments with this compound, this guide will walk you through potential causes and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent Results with MMP2-IN-2
Welcome to the technical support center for MMP2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent and selective MMP-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
Q1: Why am I observing variable IC50 values for this compound in my enzyme activity assays?
A1: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting points:
-
Enzyme Activity & Stability: Ensure the MMP-2 enzyme is active. Enzymes are sensitive to storage conditions and repeated freeze-thaw cycles can lead to loss of activity.[1][2][3] It is recommended to aliquot the enzyme upon receipt and store it at the recommended temperature. Use fresh enzyme dilutions for each experiment.
-
Substrate Concentration: The IC50 value of a competitive inhibitor can be influenced by the substrate concentration. Use a substrate concentration at or below the Km value for MMP-2 to obtain an accurate IC50.
-
Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, and temperature.[1][2] MMPs are zinc-dependent endopeptidases, so ensure your assay buffer contains appropriate concentrations of ZnCl2 and CaCl2.[4]
-
Inhibitor Dilution: Prepare fresh serial dilutions of this compound for each experiment. The inhibitor is typically dissolved in DMSO, and improper dilution or storage of stock solutions can affect its potency.[1]
Q2: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A2: Precipitation of small molecule inhibitors in aqueous solutions is a common issue.[5] Consider the following:
-
Solubility Limit: this compound is soluble in DMSO.[6] When diluting into aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to maintain cell health and inhibitor solubility.
-
Working Concentration: If precipitation occurs at your desired working concentration, you may be exceeding its aqueous solubility limit. Try lowering the final concentration of this compound.
-
Preparation of Working Solutions: When preparing working solutions, add the this compound stock solution to the cell culture medium dropwise while vortexing or gently mixing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
-
Serum in Media: The presence of serum proteins in the culture medium can sometimes help to stabilize small molecules. However, it can also lead to non-specific binding. If using serum-free media, solubility issues may be more pronounced.
Q3: I am not seeing the expected inhibitory effect of this compound in my cell-based invasion assay.
A3: A lack of effect in a cell-based assay can be due to multiple factors beyond simple enzyme inhibition:
-
Cellular Uptake and Efflux: The inhibitor may not be efficiently entering the cells or could be actively transported out by efflux pumps.
-
Off-Target Effects: While this compound is a selective MMP-2 inhibitor, it also shows inhibitory activity against MMP-13, MMP-9, and MMP-8 at higher concentrations.[6] These off-target effects could lead to complex cellular responses that mask the expected outcome. Consider using a lower concentration of the inhibitor to enhance specificity.
-
MMP-2 Activation State: The activity of MMP-2 is tightly regulated, and it is often secreted as an inactive pro-enzyme (pro-MMP-2).[7][8] Activation occurs on the cell surface and is mediated by other proteins like MT1-MMP and TIMP-2.[7][8] Ensure your cell model expresses active MMP-2. You can assess the activation state using gelatin zymography.
-
Redundancy of Proteases: In a complex cellular environment, other proteases may compensate for the inhibition of MMP-2, leading to a minimal overall effect on cell invasion.
Q4: How can I confirm that this compound is specifically inhibiting MMP-2 in my experiments?
A4: To verify the specificity of this compound, consider the following control experiments:
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of MMP-2 that is resistant to the inhibitor.
-
Assess Off-Target Activity: Test the effect of this compound on the activity of other related MMPs (e.g., MMP-9, MMP-1) in your experimental system to confirm its selectivity at the concentration you are using.
-
siRNA Knockdown: Compare the phenotype observed with this compound treatment to that of MMP-2 knockdown using siRNA.[9]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various matrix metalloproteinases.
| Enzyme | IC50 (µM) |
| MMP-2 | 4.2[6] |
| MMP-13 | 12[6] |
| MMP-9 | 23.3[6] |
| MMP-8 | 25[6] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Fluorogenic MMP-2 Enzyme Activity Assay
This protocol is for determining the enzymatic activity of MMP-2 and the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
This compound
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Enzyme Preparation: Thaw the recombinant MMP-2 enzyme on ice. Prepare a working solution of the enzyme in Assay Buffer. The final concentration will need to be optimized for your specific assay conditions to ensure the reaction is in the linear range.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the inhibitor wells.
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the diluted this compound or vehicle control.
-
Enzyme Addition: Add 25 µL of the diluted MMP-2 enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a working solution of the fluorogenic MMP-2 substrate in Assay Buffer. Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Materials:
-
SDS-PAGE equipment
-
10% Polyacrylamide gels containing 1 mg/mL gelatin
-
Sample Buffer (non-reducing): 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 0.01% bromophenol blue
-
Zymogram Renaturing Buffer: 2.5% Triton X-100 in dH2O
-
Zymogram Developing Buffer: 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2
-
Coomassie Brilliant Blue R-250 Staining Solution
-
Destaining Solution: 40% methanol, 10% acetic acid
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare tissue lysates. Determine the protein concentration of the samples. Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation. This removes the SDS and allows the enzymes to renature.
-
Enzyme Activity: Incubate the gel in Zymogram Developing Buffer overnight (16-24 hours) at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 Staining Solution for 1 hour at room temperature.
-
Destaining: Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by the MMPs. Pro-MMP-2 will appear as a band at ~72 kDa, and the active form will be at a lower molecular weight.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel in cold, serum-free medium and coat the top of the cell culture inserts. Allow the Matrigel to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Assay Setup: Add the cell suspension to the upper chamber of the coated inserts. In the lower chamber, add medium containing a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell invasion (e.g., 24-48 hours, this will need to be optimized for your cell type).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixing and Staining: Fix the invading cells on the bottom of the membrane with methanol. Stain the cells with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. Calculate the average number of invading cells per field.
Visualizations
MMP-2 Signaling Pathway
This diagram illustrates the activation of MMP-2 and its downstream effects on cellular processes.
Caption: MMP-2 activation and its role in downstream cellular processes.
Experimental Workflow for Testing this compound
This workflow outlines the key steps in evaluating the efficacy of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Troubleshooting Decision Tree for Inconsistent Results
This decision tree provides a logical approach to troubleshooting common issues with this compound experiments.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 4. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 6. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 7. MMP2 - Wikipedia [en.wikipedia.org]
- 8. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gelatin Zymography for MMP-2 Analysis
Welcome to the technical support center for gelatin zymography, with a specific focus on the analysis of Matrix Metalloproteinase-2 (MMP-2). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful zymographic analysis and to troubleshoot common issues encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is gelatin zymography and why is it used for MMP-2 detection?
A1: Gelatin zymography is a sensitive and widely used technique for detecting the activity of gelatin-degrading enzymes, particularly matrix metalloproteinases (MMPs) like MMP-2 (gelatinase A) and MMP-9 (gelatinase B)[1][2][3]. The method involves electrophoresis of protein samples through a polyacrylamide gel that is co-polymerized with gelatin[4]. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background[2][4]. This technique is highly sensitive, capable of detecting picogram quantities of MMPs[5].
Q2: What are the different bands of MMP-2 observed on a zymogram?
A2: In gelatin zymography, you can typically distinguish between the latent (inactive) and active forms of MMP-2 based on their molecular weights[1][6].
-
Pro-MMP-2 (latent form): Migrates at approximately 72 kDa[6][7].
-
Active MMP-2: Migrates at a lower molecular weight, typically around 62 kDa, due to the proteolytic removal of the pro-domain[6].
-
Intermediate forms: Occasionally, an intermediate form of MMP-2 at around 64 kDa may be observed, representing a partially activated enzyme[6].
It is crucial to include appropriate standards to accurately identify these different forms[6].
Q3: Can gelatin zymography provide quantitative data on MMP-2 activity?
A3: While gelatin zymography is primarily a qualitative or semi-quantitative technique, it can be used for relative quantification of MMP activity by densitometry of the cleared bands[4]. However, it is important to note that several factors can influence the results, making absolute quantification challenging. These factors include variations in gelatin concentration in the gel, incubation time, and sample loading[6]. For more accurate quantification, it is recommended to normalize the data to a known MMP standard run on the same gel[8].
Q4: What are the critical controls to include in a gelatin zymography experiment?
A4: To ensure the reliability of your results, the following controls are essential:
-
Positive Control: A known source of MMP-2, such as recombinant MMP-2 or conditioned media from a cell line known to express MMP-2 (e.g., HT1080 cells), should be included to confirm that the assay is working correctly[6].
-
Negative Control: To confirm that the observed gelatinolytic activity is due to metalloproteinases, a lane can be incubated with a developing buffer containing a metalloproteinase inhibitor, such as EDTA (20 mM)[6]. The absence of clearing in this lane confirms the MMP-dependent nature of the activity.
-
Molecular Weight Standards: These are necessary to estimate the molecular weights of the observed bands and distinguish between pro-MMP-2 and active MMP-2[9].
Troubleshooting Guide
This guide addresses common problems encountered during gelatin zymography for MMP-2 in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| No bands or very faint bands | 1. Low MMP concentration in the sample: The amount of MMP-2 in your sample may be below the detection limit of the assay.[10] 2. Inactive enzyme: The enzyme may have been denatured or inhibited during sample preparation or storage. 3. Incorrect incubation time: The incubation time in the developing buffer may be too short for the enzyme to digest the gelatin sufficiently.[6][9] 4. Presence of inhibitors: Your sample may contain endogenous inhibitors (e.g., TIMPs) or inhibitors from the sample preparation buffers (e.g., EDTA).[11] | 1. Concentrate your sample using methods like ultrafiltration with an appropriate molecular weight cutoff filter (e.g., 30 kDa).[12] 2. Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. 3. Increase the incubation time in the developing buffer (up to 48 hours).[10] 4. Ensure your lysis and sample buffers do not contain EDTA or other metalloproteinase inhibitors. SDS in the electrophoresis buffer helps to dissociate MMP-TIMP complexes.[4][7] |
| Smeared or distorted bands | 1. Sample overload: Loading too much protein can lead to poor band resolution.[13] 2. High salt concentration in the sample: This can interfere with the electrophoresis and cause band distortion. 3. Inappropriate electrophoresis conditions: Running the gel at too high a voltage can generate excessive heat and lead to smiling bands. | 1. Perform a protein concentration assay and load a consistent, optimal amount of protein (e.g., 20-40 µg of total protein per lane).[13] 2. Desalt your sample if necessary. 3. Run the gel at a lower constant voltage (e.g., 90-120V) in a cold room or with a cooling system.[14] |
| High background | 1. Incomplete renaturation: The enzyme may not have been properly renatured after electrophoresis, leading to low overall activity. 2. Insufficient washing: Residual SDS can interfere with enzyme activity.[11] 3. Gelatin concentration too high: An overly concentrated gelatin gel can be difficult for the enzyme to degrade. | 1. Ensure the renaturation buffer contains Triton X-100 and incubate for the recommended time (e.g., 30-60 minutes).[9] 2. Increase the number and duration of washes with the renaturing buffer to effectively remove SDS.[11] 3. Optimize the gelatin concentration in your gel (typically 0.1%). |
| Bands at unexpected molecular weights | 1. Presence of other gelatinases: Other MMPs, such as MMP-9 (pro-form at 92 kDa, active form at 82 kDa), can also degrade gelatin.[6] 2. Enzyme degradation: MMPs can undergo auto-degradation, leading to lower molecular weight active forms.[6] 3. Glycosylation or other post-translational modifications: These can alter the migration of the protein.[7] | 1. Use specific antibodies in a Western blot to confirm the identity of the bands. 2. Include purified MMP-2 and MMP-9 standards on your gel for accurate comparison.[6] 3. Be aware of potential modifications that can affect molecular weight. |
Detailed Experimental Protocol: Gelatin Zymography for MMP-2
This protocol provides a step-by-step guide for performing gelatin zymography to detect MMP-2 activity in conditioned media from cell culture.
1. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium for 24-48 hours to collect the secreted proteins.
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Concentrate the conditioned medium if necessary using a centrifugal filter device with a 30 kDa molecular weight cutoff.
-
Determine the protein concentration of the samples.
-
Mix the samples with non-reducing sample buffer (4X) at a 3:1 ratio (sample:buffer). Do not boil the samples.
2. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin)
-
Separating Gel (10% Acrylamide, 0.1% Gelatin):
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
3.7 mL of distilled water
-
1.0 mL of 1% Gelatin solution
-
100 µL of 10% SDS
-
100 µL of 10% Ammonium Persulfate (APS)
-
10 µL of TEMED
-
-
Stacking Gel (4% Acrylamide):
-
1.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 0.5 M Tris-HCl, pH 6.8
-
6.1 mL of distilled water
-
100 µL of 10% SDS
-
100 µL of 10% APS
-
10 µL of TEMED
-
3. Electrophoresis
-
Load 20-40 µg of protein per well. Include a positive control and molecular weight markers.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage of 120V until the dye front reaches the bottom of the gel. It is recommended to run the gel at 4°C.
4. Renaturation and Development
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in renaturation buffer (50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer (50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) overnight (16-18 hours) at 37°C.
5. Staining and Destaining
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
The gel can be scanned or photographed for documentation and densitometric analysis.
Visualizations
Caption: Workflow of a typical gelatin zymography experiment.
Caption: Activation pathway of pro-MMP-2 to its active form.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: MMP2-IN-2 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MMP2-IN-2 in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1] MMP-2 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[2] By inhibiting MMP-2, this compound can impede processes that rely on ECM remodeling, such as cancer cell invasion, migration, and angiogenesis.[2][3]
Q2: Is this compound expected to be directly cytotoxic to cancer cells?
The primary role of MMP-2 is not directly in cell survival, but rather in facilitating invasion and metastasis.[2][3] Therefore, the cytotoxic effect of this compound alone may not be as potent as conventional chemotherapeutic agents. Its effect on cell viability is often more nuanced and can be cell-line dependent. Inhibition of MMP-2 can lead to a reduction in cell proliferation and an induction of apoptosis, particularly in cancer cells that are highly reliant on MMP-2 for their growth and survival signals. For instance, the inhibition of MMP-2 has been shown to suppress colorectal cancer cell proliferation and promote apoptosis.[4]
Q3: What are the reported inhibitory concentrations (IC50) for this compound?
This compound is a potent inhibitor of the MMP-2 enzyme with a reported IC50 value of 4.2 µM.[1] It also shows inhibitory activity against other MMPs, but at higher concentrations:
-
MMP-13: 12 µM
-
MMP-9: 23.3 µM
-
MMP-8: 25 µM[1]
It is important to note that this IC50 value represents the concentration required to inhibit the enzymatic activity of MMP-2 by 50% and is not a direct measure of its cytotoxicity on whole cells. Cytotoxic IC50 values can vary significantly between different cancer cell lines.
Q4: What are some common off-target effects to consider when using MMP inhibitors like this compound?
While this compound is selective for MMP-2, like many small molecule inhibitors, it may have off-target effects. Broader spectrum MMP inhibitors have been known to interact with other metalloproteinases, which can lead to unexpected biological effects and toxicity.[5] It is advisable to perform control experiments to assess the specificity of the observed effects, such as using a structurally similar but inactive compound if available, or by validating findings with genetic approaches like siRNA-mediated knockdown of MMP-2.
Q5: How should I determine the optimal concentration and incubation time for this compound in my experiments?
The optimal concentration and incubation time for this compound will depend on the specific cell line and the experimental endpoint being measured.
-
Concentration: A good starting point is to perform a dose-response curve ranging from concentrations below to above the enzymatic IC50 value (e.g., 0.1 µM to 50 µM).
-
Incubation Time: Incubation times can range from 24 to 72 hours or longer, depending on the cell doubling time and the nature of the assay. For proliferation assays, a longer incubation time may be necessary to observe significant effects.
It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line is not dependent on MMP-2 for survival. | Select a cell line known to have high MMP-2 expression and be dependent on its activity for proliferation and survival. You can screen several cancer cell lines for MMP-2 expression levels by Western blot or zymography. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment with a wider range of concentrations. Ensure that the final concentration in the cell culture medium is accurate. |
| Insufficient incubation time. | Increase the incubation time to allow for the inhibitor to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Inhibitor instability or degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Low cellular uptake of the inhibitor. | While information on the cellular uptake of this compound is limited, consider that some inhibitors may have poor cell permeability. If possible, use a positive control MMP inhibitor with known cellular activity to validate your experimental setup. The proMMP-2:TIMP-2 complex is known to be taken up by cells via receptor-mediated endocytosis, but the uptake mechanism for small molecule inhibitors like this compound may differ.[5][6] |
Problem 2: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent inhibitor concentration. | Ensure accurate and consistent pipetting of the inhibitor into each well. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) to account for any solvent-induced cytotoxicity. Keep the final solvent concentration low (typically ≤ 0.5%). |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, no-treatment, and maximum LDH release).
-
Incubate for the desired time period.
-
To determine the maximum LDH release, add lysis buffer (provided in the kit) to control wells 45 minutes before the end of the incubation period.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[7]
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the no-treatment and maximum LDH release controls.
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | Observed Effect | Reference |
| SW480 (Colorectal Cancer) | MTT | 1, 2, and 3 days | Inhibition of cell proliferation | [4] |
| SW480 (Colorectal Cancer) | Caspase Activity Assay | - | Increased caspase 3 and 9 activities, inducing apoptosis | [4] |
| Weri-1 (Retinoblastoma) | Cell Viability Assay | - | Decreased cell viability | [8][9] |
Note: The effects of this compound may differ, and it is crucial to determine the cytotoxic profile of this specific inhibitor in the cell lines relevant to your research.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Simplified signaling pathway of MMP-2 inhibition by this compound.
Caption: Troubleshooting logic for unexpected results in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cellular uptake of proMMP-2:TIMP-2 complexes by the endocytic receptor megalin/LRP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TIMP-2 Is Required for Efficient Activation of proMMP-2 in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP2-IN-2
Welcome to the technical support center for MMP2-IN-2. This guide provides detailed information for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when working with this compound, with a focus on solubility and solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). Datasheets from multiple suppliers indicate that this compound is soluble in DMSO.[1][2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A concentration of 7.14 mg/mL (25.12 mM) in DMSO can be achieved. To aid dissolution, it is recommended to use ultrasonic treatment and warm the solution to 60°C.[1][2] It is also advised to use a fresh, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[2]
Q3: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
A3: There is limited data available on the solubility of this compound in aqueous buffers or other organic solvents like ethanol. While some other MMP inhibitors have shown solubility in ethanol, it is not guaranteed for this compound.[3][4] It is common for compounds of this nature to have low aqueous solubility. We recommend preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium.
Q4: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can occur for several reasons:
-
Incomplete Dissolution: Ensure you have followed the recommended procedure of using ultrasonic treatment and warming to 60°C to fully dissolve the compound.[1][2]
-
Supersaturation: The solution might be supersaturated. Try diluting the solution to a lower concentration.
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use fresh, high-quality, anhydrous DMSO.[2]
Q5: After diluting my DMSO stock solution into my cell culture medium, I observe precipitation. How can I prevent this?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. A slightly higher DMSO concentration in the final medium can help maintain the solubility of this compound. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Method of Dilution: Add the DMSO stock solution to your medium dropwise while vortexing or gently mixing. This can help prevent localized high concentrations that can lead to precipitation.
-
Use of a Surfactant: For in vitro assays, the inclusion of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in the final medium can help to increase the solubility of hydrophobic compounds. However, the compatibility of any surfactant with your specific experimental system must be validated.
Q6: How should I store my this compound stock solution?
A6: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[2][5][6]:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month. Always protect the stock solution from light.[5][6]
Data Presentation
Solubility Profile of this compound
| Solvent | Concentration | Method of Dissolution | Reference |
| DMSO | 7.14 mg/mL (25.12 mM) | Ultrasonic warming to 60°C | [1][2] |
Stock Solution Stability
| Storage Temperature | Duration | Light Protection | Reference |
| -80°C | 6 months | Recommended | [2][5][6] |
| -20°C | 1 month | Recommended | [2][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 284.23 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 284.23 g/mol * 1 mL = 0.0028423 g = 2.84 mg
-
-
Weigh the compound: Carefully weigh out 2.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing. Caution: Do not exceed 60°C.
-
-
Aliquot and store: Once the solution is clear and the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5][6]
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the working solution:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Prepare the vehicle control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium).
-
Treat the cells: Remove the existing medium from your cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate: Incubate the cells for the desired period under standard cell culture conditions.
Visualizations
Caption: Overview of MMP-2 activation and its role in cellular processes.
Caption: A typical workflow for preparing and using this compound in cell-based assays.
References
preventing degradation of MMP2-IN-2 in solution
Welcome to the technical support center for MMP2-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 7.14 mg/mL (25.12 mM). To achieve full dissolution, gentle warming to 60°C and ultrasonication may be necessary. It is important to use anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.[1]
Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?
A2: For the solid compound, it is recommended to store it at 4°C, protected from light. For stock solutions prepared in DMSO, the following storage conditions are advised to maintain stability:
-
-80°C: for long-term storage, stable for up to 6 months.[1][2]
-
-20°C: for short-term storage, stable for up to 1 month.[1][2]
All solutions should be protected from light.[1][2] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3]
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: While specific data for this compound is not available, it is a general best practice to minimize freeze-thaw cycles for any small molecule inhibitor solution.[1][3] Each cycle increases the risk of precipitation and degradation. Therefore, it is strongly recommended to prepare single-use aliquots of your stock solution.
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is recommended for both the solid compound and its solutions to prevent potential photodegradation.[1][2]
Q5: At what pH is this compound most stable in aqueous solutions?
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | - Ensure stock solutions have been stored correctly (-80°C for long-term, -20°C for short-term, protected from light).- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh stock solutions if the current one is old or has been stored improperly. |
| Precipitation of the inhibitor in assay buffer | - Visually inspect the final assay solution for any precipitate.- Decrease the final concentration of this compound in the assay.- Increase the percentage of DMSO in the final assay medium (typically should not exceed 0.5-1% to avoid affecting enzyme activity). |
| Incorrect enzyme or substrate concentration | - Verify the activity of your MMP-2 enzyme and the concentration of your substrate. |
| Incorrect assay conditions | - Ensure the pH and temperature of your assay are optimal for MMP-2 activity. |
Problem 2: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate solvent or technique | - Use high-purity, anhydrous DMSO.- Employ gentle warming (up to 60°C) and ultrasonication to aid dissolution.[1] |
| Hygroscopic DMSO | - Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[1] |
| Compound has precipitated out of solution | - If crystals are visible in your frozen stock solution upon thawing, warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, single-use aliquots |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, single-use aliquots |
Data synthesized from supplier recommendations.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Aliquot: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General MMP-2 Inhibition Assay
-
Prepare Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
Dilute this compound: Immediately before use, thaw an aliquot of the this compound stock solution. Serially dilute the inhibitor in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted this compound solutions and a fixed amount of purified, active MMP-2 enzyme. Include appropriate controls (no inhibitor, no enzyme). Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fluorogenic MMP-2 substrate to each well to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: MMP-2 activation at the cell surface and its inhibition by this compound.
Caption: Troubleshooting workflow for low or inconsistent this compound activity.
References
MMP2-IN-2 interference with other reagents
Welcome to the technical support center for MMP2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type IV collagen, a major structural component of basement membranes.[2][3][4] The overactivity of MMP-2 is associated with various pathological processes, including tumor invasion and metastasis.[2][3][4] this compound exerts its inhibitory effect by binding to the MMP-2 enzyme, thus blocking its catalytic activity.
Q2: What is the selectivity profile of this compound?
While this compound is a potent inhibitor of MMP-2, it also shows some inhibitory activity against other MMPs at higher concentrations. It is important to consider these off-target effects when designing and interpreting experiments.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO. Once dissolved, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light.
Q4: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Q5: Can this compound precipitate in my aqueous assay buffer?
Yes, like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to first dissolve the compound in 100% DMSO to make a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all experimental conditions, including controls.
Troubleshooting Guides
General Assay Interference
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound precipitation: this compound may have precipitated out of the aqueous assay buffer. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that affects enzyme activity (typically <1%).- Visually inspect solutions for any signs of precipitation.- Prepare fresh dilutions from the DMSO stock for each experiment. |
| Compound aggregation: Small molecules can form aggregates in solution, leading to non-specific enzyme inhibition.[1][5][6][7] | - Include a non-ionic detergent, such as Triton X-100 or Tween-20 (at a low concentration, e.g., 0.01%), in your assay buffer to help prevent aggregation.- Test the inhibitor in the presence of varying concentrations of a detergent to assess its impact on inhibition. | |
| Instability of the compound in the assay buffer: The pH or components of your buffer may be degrading the inhibitor over time. | - Assess the stability of this compound in your specific assay buffer over the time course of your experiment.- Consider using a different buffer system if instability is suspected.[8][9] | |
| High background signal in fluorescent assays | Autofluorescence of the compound: this compound, being a benzimidazole derivative, may exhibit intrinsic fluorescence at the excitation/emission wavelengths of your assay. | - Measure the fluorescence of this compound alone at the assay wavelengths to determine its contribution to the background signal.- Subtract the background fluorescence of the compound from your experimental readings. |
| Apparent inhibition is not dose-dependent | Compound aggregation: At higher concentrations, the inhibitor may be aggregating and causing non-specific inhibition.[1][5][6][7] | - Perform a dose-response curve to determine the concentration range where inhibition is specific.- As mentioned above, consider the addition of a non-ionic detergent. |
Specific Assay-Related Issues
| Assay Type | Problem | Possible Cause | Recommended Solution |
| Gelatin Zymography | No visible bands of gelatinolysis | Inactive MMP-2: The enzyme may not be active. | - Ensure proper activation of pro-MMP-2 if using the inactive form.- Use a positive control with known MMP-2 activity. |
| Smearing of bands | Over-incubation or excessive enzyme activity: This can lead to diffuse bands. | - Reduce the incubation time or the amount of protein loaded onto the gel. | |
| Fluorescent Substrate Assay | Quenching of fluorescence signal | Inner filter effect: At high concentrations, the inhibitor may absorb light at the excitation or emission wavelengths of the fluorophore. | - Measure the absorbance spectrum of this compound to check for overlap with the fluorophore's spectra.- If there is an overlap, work at lower concentrations of the inhibitor or substrate. |
| ELISA | Low signal or inconsistent readings | Interference with antibody binding: The inhibitor might be sterically hindering the binding of the detection or capture antibody to MMP-2. | - Run a control experiment to see if this compound affects the detection of a known amount of MMP-2 standard.- If interference is observed, consider a different assay method. |
| Western Blot | Multiple bands or unexpected molecular weight | MMP-2 dimerization or degradation: MMP-2 can form dimers, and the pro- and active forms will have different molecular weights.[10] | - Run samples under both reducing and non-reducing conditions to assess dimerization.- Use antibodies that can detect both the pro- and active forms of MMP-2.[10] |
Quantitative Data Summary
| Parameter | MMP-2 | MMP-13 | MMP-9 | MMP-8 |
| IC50 (µM) | 4.2 | 12 | 23.3 | 25 |
Table 1: Inhibitory activity of this compound against various Matrix Metalloproteinases.[1]
Experimental Protocols
MMP-2 Activity Assay (Fluorescent Substrate)
1. Reagents:
- MMP-2 enzyme (human, recombinant)
- MMP-2 fluorogenic substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- This compound
- DMSO
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare serial dilutions of this compound in Assay Buffer. Remember to include a vehicle control (DMSO only).
- In a 96-well plate, add the diluted this compound or vehicle control.
- Add the MMP-2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the MMP-2 fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
- Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Gelatin Zymography
1. Reagents:
- SDS-PAGE gels containing 1 mg/mL gelatin
- Tris-Glycine SDS Sample Buffer (non-reducing)
- Tris-Glycine SDS Running Buffer
- Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
- Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
- Coomassie Blue Staining Solution
- Destaining Solution
2. Procedure:
- Prepare protein samples (e.g., cell culture supernatant) and mix with non-reducing sample buffer. Do not boil the samples.
- Load the samples onto the gelatin-containing polyacrylamide gel.
- Run the electrophoresis at a constant voltage at 4°C.
- After electrophoresis, carefully remove the gel and wash it in Zymogram Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
- Incubate the gel in Zymogram Developing Buffer overnight at 37°C. To test the effect of this compound, add the inhibitor to the developing buffer at the desired concentration.
- Stain the gel with Coomassie Blue Staining Solution for at least 1 hour.
- Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
Visualizations
Caption: Simplified signaling pathway of MMP-2 activation and function.
Caption: General experimental workflow for an in vitro MMP-2 inhibition assay.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Interpreting Unexpected Data from MMP2-IN-2 Studies
Welcome to the technical support center for researchers utilizing MMP2-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2] Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion, this compound belongs to a class of 2-arylbenzimidazoles that likely bind to other regions of the enzyme, such as the S1' subsite, to allosterically inhibit its activity.[1][3] This design aims to reduce off-target effects associated with broad-spectrum zinc chelation.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound shows primary inhibitory activity against MMP-2. However, it also exhibits some activity against other MMPs at higher concentrations. It is crucial to consider these secondary targets when designing experiments and interpreting results.
| Enzyme | IC50 (µM) |
| MMP-2 | 4.2 |
| MMP-13 | 12 |
| MMP-9 | 23.3 |
| MMP-8 | 25 |
| Data derived from commercially available information. |
Q3: Can this compound affect cell viability?
A3: While designed to be a specific enzyme inhibitor, like many small molecules, this compound could potentially impact cell viability, especially at higher concentrations.[4] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Some studies have shown that MMP-2 inhibition can, in some contexts, enhance apoptosis induced by other agents, suggesting complex effects on cell survival pathways.[5][6]
Q4: Are there known off-target effects for benzimidazole-based compounds?
A4: The benzimidazole scaffold is present in a wide range of biologically active compounds. While this compound is designed for MMP-2 inhibition, the core structure could potentially interact with other cellular targets. Broader studies on benzimidazole derivatives have noted various off-target effects, though these are highly dependent on the specific substitutions on the benzimidazole ring.[7] It is important to consider the possibility of MMP-2-independent effects in your experimental system.
Troubleshooting Guides
Scenario 1: Unexpected Increase in Gelatinase Activity in Zymography
You've treated your cells with this compound, expecting to see a decrease in MMP-2 activity in your gelatin zymogram. Instead, you observe no change, or even an increase in gelatinolytic bands, particularly at the molecular weight corresponding to MMP-9.
Possible Causes and Solutions:
-
Compensatory Upregulation of MMP-9: Inhibition of one MMP can sometimes lead to a compensatory increase in the expression and activity of other MMPs.[8] MMP-9, another gelatinase, is frequently observed to be upregulated when MMP-2 is inhibited or knocked out.[8][9][10]
-
Solution:
-
Confirm MMP-9 Activity: Use an MMP-9 specific antibody for Western blot or a specific MMP-9 activity assay to confirm the identity of the upregulated band.
-
Analyze Gene Expression: Perform qRT-PCR for MMP9 mRNA to determine if the upregulation is occurring at the transcriptional level.
-
Dual Inhibition: Consider using a combination of this compound and a selective MMP-9 inhibitor to dissect the roles of each enzyme.
-
-
-
Activation of Pro-MMPs: The observed band may represent the activation of existing pro-MMP-9, rather than new synthesis.
-
Solution: Compare the ratio of pro-MMP-9 to active MMP-9 in treated vs. untreated samples via zymography and Western blot.
-
-
Zymography Artifacts: High protein concentration or sample preparation issues can lead to misleading bands.
-
Solution: Ensure equal protein loading and follow a standardized zymography protocol carefully. Run appropriate controls, including a known source of MMP-2 and MMP-9.
-
Troubleshooting Workflow: Unexpected Gelatinase Activity
Caption: Troubleshooting unexpected gelatinase activity.
Scenario 2: Paradoxical Increase in Cell Migration or Invasion
You are using this compound to inhibit cancer cell invasion, based on the role of MMP-2 in degrading the extracellular matrix. However, you observe that cell migration or invasion is either unaffected or paradoxically increased at certain concentrations of the inhibitor.
Possible Causes and Solutions:
-
MMP-Independent Invasion: Some cancer cell lines can switch their mode of invasion from a mesenchymal (MMP-dependent) to an amoeboid (MMP-independent) phenotype. This switch can be driven by pathways such as RhoA/ROCK.[11]
-
Solution:
-
Investigate RhoA Pathway: Use Western blot to check for the expression and activation of key proteins like RhoA.
-
Use Pathway Inhibitors: Test if inhibitors of the RhoA/ROCK pathway (e.g., H-1152) can block the observed invasion.
-
-
-
Off-Target Effects: this compound might be interacting with other signaling molecules that promote cell migration.
-
Solution: Perform a broader analysis of key signaling pathways involved in cell migration (e.g., PI3K/Akt, MAPK/ERK) to see if they are unexpectedly activated by the inhibitor.
-
-
Complex Role of MMP-2: MMP-2 can cleave substrates that are not part of the extracellular matrix, including growth factors and their receptors.[12] Inhibiting MMP-2 could alter the balance of these signaling molecules in a way that promotes migration in your specific context.
-
Solution: Analyze the processing of known non-ECM substrates of MMP-2 in your system.
-
Signaling Pathway: Potential MMP-2 Independent Invasion
Caption: Potential switch to MMP-independent invasion.
Scenario 3: Discrepancy Between Zymography and Other Assays
Your gelatin zymography shows a clear reduction in MMP-2 activity with this compound treatment. However, a cell viability assay (e.g., MTT) shows an unexpected decrease in viability, or a Western blot for a downstream signaling molecule shows no change.
Possible Causes and Solutions:
-
Intracellular vs. Extracellular MMP-2: Zymography typically measures the activity of secreted, extracellular MMP-2. However, MMP-2 also has intracellular functions and can be found in compartments like the nucleus and mitochondria.[13] this compound might be affecting these intracellular pools differently.
-
Solution: Perform subcellular fractionation followed by Western blot or activity assays to determine the effect of this compound on intracellular MMP-2.
-
-
Assay Interference: Some compounds can interfere with common laboratory assays. For example, a compound might directly reduce MTT, leading to a false reading of cell viability.
-
Solution: Run a cell-free control where you add this compound directly to the MTT reagent to check for chemical interference. Consider using an alternative viability assay that relies on a different principle (e.g., crystal violet staining, LDH release).
-
-
MMP-2 Independent Effects on Cell Death: The observed cell death may be independent of MMP-2 activity.[14]
-
Solution: Use siRNA to specifically knock down MMP-2 and compare the phenotype to that observed with this compound treatment. If the phenotypes differ, it suggests an off-target or MMP-2-independent effect of the inhibitor.
-
Detailed Experimental Protocols
Protocol 1: Gelatin Zymography
This protocol is for detecting the activity of secreted MMP-2 and MMP-9 in conditioned cell culture media.
Materials:
-
10% SDS-PAGE precast gels containing 0.1% gelatin
-
Tris-Glycine-SDS running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer: 2.5% Triton X-100 in dH2O
-
Developing buffer: 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution: 40% methanol, 10% acetic acid
Procedure:
-
Collect conditioned media from cell cultures and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Determine the protein concentration of the conditioned media (e.g., using a BCA assay).
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel. Include a molecular weight marker and a positive control (e.g., conditioned media from HT-1080 cells).
-
Run the gel at 125V for approximately 90 minutes at 4°C.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature. This removes the SDS and allows the enzymes to renature.
-
Incubate the gel in developing buffer overnight (16-24 hours) at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour at room temperature.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Image the gel for analysis. Pro-MMP-2 will appear at ~72 kDa, active MMP-2 at ~62 kDa, pro-MMP-9 at ~92 kDa, and active MMP-9 at ~82 kDa.[15][16]
Protocol 2: Cell Viability (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer: This technical support center is intended for research purposes only. The information provided is based on publicly available scientific literature and should be used as a guide for troubleshooting and experimental design. Researchers should always consult the primary literature and perform appropriate validation experiments for their specific systems.
References
- 1. Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extra binding region induced by no ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of MMP-2 Does Not Alter Neurological Recovery after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase-2 (MMP-2) Gene Deletion Enhances MMP-9 Activity, Impairs PARP-1 Degradation, and Exacerbates Hepatic Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RhoA pathway mediates MMP-2 and MMP-9-independent invasive behavior in a triple-negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Hydrogen peroxide-induced necrotic cell death in cardiomyocytes is independent of matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MMP2-IN-2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the MMP-2 inhibitor, MMP2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its selectivity profile?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of extracellular matrix proteins.[1] While it primarily targets MMP-2, it also shows some inhibitory activity against other MMPs at higher concentrations. Understanding its selectivity is crucial for interpreting experimental results.
Data Presentation: this compound Inhibitory Activity
| Target MMP | IC50 Value |
| MMP-2 | 4.2 µM[1] |
| MMP-13 | 12 µM[1] |
| MMP-9 | 23.3 µM[1] |
| MMP-8 | 25 µM[1] |
Q2: How should I properly handle and store this compound?
Proper handling and storage of this compound are critical to maintain its activity and ensure reproducible results.
-
Reconstitution: For a 10 mM stock solution, dissolve the solid compound in DMSO.
-
Storage of Stock Solution:
-
Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: What are the common assays used to measure MMP-2 activity and the effect of this compound?
Several assay types can be used to assess MMP-2 activity and the inhibitory effect of this compound. The choice of assay depends on the specific research question and available resources.
-
Gelatin Zymography: A widely used technique to detect and quantify gelatinolytic activity of MMP-2. It allows for the visualization of both pro-MMP-2 and active MMP-2 forms.[2][3]
-
Fluorometric Assays: These assays utilize a quenched fluorogenic peptide substrate that becomes fluorescent upon cleavage by MMP-2, providing a quantitative measure of enzyme activity. They are suitable for high-throughput screening of inhibitors.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available to measure the concentration of total MMP-2 protein in a sample.[4] However, this does not directly measure enzymatic activity.
Q4: Why is activation of pro-MMP-2 necessary in some assays, and how is it done?
MMP-2 is often secreted as an inactive zymogen (pro-MMP-2) and requires proteolytic cleavage to become active.[5] In many in vitro assays, it is necessary to activate pro-MMP-2 to measure its full potential activity and the inhibitory effect of compounds like this compound. The most common method for in vitro activation is the use of 4-aminophenylmercuric acetate (APMA).[6][7] APMA works by disrupting the interaction between the pro-domain and the catalytic zinc ion.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.
Issue 1: High Variability in IC50 Values for this compound
Potential Causes:
-
Inconsistent Inhibitor Concentration: Inaccurate serial dilutions or degradation of the inhibitor stock solution.
-
Variable Enzyme Activity: Inconsistent activation of pro-MMP-2 or degradation of the active enzyme.
-
Assay Conditions: Fluctuations in incubation time, temperature, or buffer composition.
-
Solvent Effects: High concentrations of DMSO (or other solvents) can affect enzyme activity.
Solutions:
-
Inhibitor Handling:
-
Prepare fresh serial dilutions of this compound for each experiment from a properly stored aliquot.
-
Ensure complete dissolution of the inhibitor in the assay buffer.
-
-
Enzyme Activation:
-
Optimize the APMA concentration and incubation time for pro-MMP-2 activation. A typical starting point is 1 mM APMA for 1 hour at 37°C.[8]
-
Use a consistent source and lot of recombinant MMP-2.
-
-
Assay Controls:
-
Include a positive control (MMP-2 without inhibitor) and a negative control (buffer only).
-
Run a solvent control with the same concentration of DMSO as in the highest inhibitor concentration wells.
-
-
Standardize Assay Protocol:
-
Use a precise and calibrated multichannel pipette.
-
Ensure uniform temperature across the microplate during incubation.
-
Issue 2: No or Low MMP-2 Activity Detected in Gelatin Zymography
Potential Causes:
-
Inactive Enzyme: The pro-MMP-2 in the sample was not activated, or the active enzyme has degraded.
-
Presence of Endogenous Inhibitors: Samples such as serum or tissue homogenates contain natural MMP inhibitors (TIMPs) that can mask MMP-2 activity.[9]
-
Incorrect Sample Preparation: The presence of reducing agents in the sample buffer can denature the enzyme. Zymography requires non-reducing conditions.[10]
-
Problems with Gel/Buffer Preparation: Incorrect pH of buffers or expired reagents can inhibit enzyme renaturation and activity.
Solutions:
-
Sample Preparation:
-
Always use non-reducing sample loading buffer for zymography.
-
For samples containing pro-MMP-2, consider activating with APMA prior to electrophoresis.
-
-
Protocol Optimization:
-
Ensure the renaturation and developing buffers are correctly prepared and at the optimal pH (typically around 7.5).
-
Optimize the incubation time in the developing buffer; longer incubation (e.g., 18-24 hours) can increase the signal.[11]
-
-
Positive Control:
-
Load a positive control of known active MMP-2 to verify that the gel and buffers are working correctly.
-
Issue 3: Inconsistent Results in Fluorometric Inhibitor Screening
Potential Causes:
-
Substrate Instability: The fluorogenic substrate can be sensitive to light and may degrade over time.
-
Quenching Effects: Components in the test sample or the inhibitor itself might quench the fluorescent signal.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted light can be reabsorbed, leading to non-linear kinetics.
Solutions:
-
Substrate Handling:
-
Protect the fluorogenic substrate from light.
-
Prepare fresh substrate solution for each experiment.
-
-
Controls:
-
Run a control with the inhibitor and substrate but without the enzyme to check for quenching effects.
-
-
Assay Optimization:
-
Determine the optimal substrate concentration (typically at or below the Km) to ensure linear reaction kinetics.
-
Perform a time-course experiment to identify the linear range of the enzymatic reaction.
-
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 Activity
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Sample Preparation: Mix protein samples (e.g., cell culture supernatant, tissue lysates) with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation to remove SDS.
-
Development: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2) overnight at 37°C. For experiments with this compound, include the desired concentration of the inhibitor in the developing buffer.
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain until clear bands of gelatin degradation appear against a blue background.[12]
-
Analysis: The areas of gelatinase activity will appear as clear bands. The molecular weight can be estimated using pre-stained protein standards. Densitometry can be used for semi-quantitative analysis.[2]
Protocol 2: Fluorometric MMP-2 Inhibitor Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35). Prepare a stock solution of the fluorogenic MMP substrate.
-
Enzyme Activation: If using pro-MMP-2, activate it with 1 mM APMA for 1 hour at 37°C.
-
Assay Setup: In a 96-well black plate, add:
-
Assay buffer
-
This compound at various concentrations (or other test inhibitors).
-
Activated MMP-2 enzyme.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation/405 nm emission for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 substrate) at regular intervals.[13]
-
Data Analysis: Calculate the reaction rate from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Cell surface activation of pro-MMP-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QuickZyme Human MMP-2 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 5. MMP2 - Wikipedia [en.wikipedia.org]
- 6. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quickzyme.com [quickzyme.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelatin zymography protocol | Abcam [abcam.com]
- 13. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
control experiments for MMP2-IN-2 treatment
Welcome to the technical support center for MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-zinc-binding inhibitor of MMP-2. Unlike many traditional MMP inhibitors that chelate the zinc ion in the enzyme's active site, this compound is thought to bind to a catalytic subsite, potentially the S1' pocket, leading to selective inhibition.[1][2] This mechanism contributes to its selectivity for MMP-2 over some other MMPs.
Q2: What is the inhibitory profile of this compound?
This compound exhibits potent and selective inhibition of MMP-2. The reported IC50 values are:
| Enzyme | IC50 (μM) |
| MMP-2 | 4.2[3][4] |
| MMP-13 | 12[3][4] |
| MMP-9 | 23.3[3][4] |
| MMP-8 | 25[3][4] |
Q3: How should I prepare and store this compound?
-
Reconstitution: this compound is soluble in DMSO.[3][4] For a 10 mM stock solution, dissolve the appropriate amount of the compound in fresh, anhydrous DMSO. It is recommended to use ultrasonic warming to aid dissolution.
-
Storage: Store the solid compound at -20°C for up to 2 years.[5] Once reconstituted in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Protect from light.
Q4: What are the appropriate controls for an experiment using this compound?
Proper controls are crucial for interpreting your results accurately. Here are the recommended controls:
| Control Type | Purpose | Recommended Agent(s) |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | The same concentration of DMSO used to deliver this compound to the experimental system. |
| Positive Control (Inhibition) | To ensure that the assay system is capable of detecting MMP inhibition. | A broad-spectrum MMP inhibitor like EDTA (a zinc chelator) or 1,10-phenanthroline.[6] |
| Negative Control (Compound) | To rule out non-specific effects of the compound structure. | An inactive analog of this compound, if available. If not, using multiple concentrations of this compound can help establish a dose-dependent effect. |
| Positive Control (MMP-2 Activity) | To confirm that MMP-2 is active in your experimental system. | Recombinant active MMP-2 protein.[7] |
Troubleshooting Guides
Problem 1: No or low inhibition of MMP-2 activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental setup. Start with a concentration range around the reported IC50 (4.2 μM) and extend higher and lower. |
| Degradation of this compound | Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in culture medium for each experiment. |
| Low MMP-2 expression or activity in the experimental system | Confirm the presence and activity of MMP-2 in your cell line or tissue sample using techniques like gelatin zymography or a fluorescent activity assay with a known active MMP-2 control.[7][8] |
| Assay conditions are not optimal | Ensure the pH, temperature, and incubation time of your assay are suitable for MMP-2 activity. |
Problem 2: High background or inconsistent results in a fluorescence-based MMP-2 activity assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | This compound contains a benzimidazole core, which can exhibit fluorescence.[9][10][11] Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to determine its contribution to the signal. If significant, consider using a different assay method like gelatin zymography. |
| Inner filter effect | At high concentrations, the compound may absorb the excitation or emission light, leading to a decrease in the measured fluorescence that is not due to inhibition. Run a control with the fluorescent substrate and varying concentrations of this compound in the absence of the enzyme. |
| Precipitation of the compound | Visually inspect the wells for any precipitation of this compound at the concentrations used. If precipitation occurs, reduce the concentration or try a different solvent, though DMSO is standard. |
| Inconsistent pipetting or cell seeding | Ensure accurate and consistent pipetting techniques. For cell-based assays, ensure uniform cell seeding density across all wells. |
Problem 3: Interpreting gelatin zymography results.
| Observation | Interpretation and Troubleshooting |
| Clear bands in the vehicle control lane | This is expected and represents the basal activity of MMP-2 (and MMP-9, if present) in your sample. |
| Reduced intensity or disappearance of the MMP-2 band in the this compound treated lane | This indicates successful inhibition of MMP-2 activity by the compound. |
| No change in the MMP-2 band intensity | Refer to Troubleshooting Problem 1. |
| Appearance of multiple bands | MMPs can exist in pro (inactive) and active forms, which migrate differently. Pro-MMP-2 is typically around 72 kDa, while the active form is smaller.[8] The SDS in the loading buffer can partially activate pro-enzymes, so zymography often reflects the total potential MMP activity.[12] |
Experimental Protocols
General Protocol for a Cell-Based MMP-2 Inhibition Assay (Fluorescence-based)
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a suitable buffer or culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with a medium containing different concentrations of this compound or the appropriate controls (vehicle, positive control inhibitor). Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium from each well.
-
MMP-2 Activity Assay:
-
Activate the pro-MMP-2 in the conditioned medium by incubating with a reagent like APMA (p-aminophenylmercuric acetate), if necessary for your assay kit.
-
Add a fluorescent MMP-2 substrate to each well of a new 96-well plate.
-
Add the treated conditioned medium to the wells.
-
Incubate at 37°C and measure the fluorescence at appropriate time points using a microplate reader.
-
-
Data Analysis: Calculate the percentage of MMP-2 inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of MMP-2 activation and inhibition by this compound.
Caption: General experimental workflow for a cell-based this compound inhibition assay.
References
- 1. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMP-2/MMP-9 Inhibitor II Datasheet DC Chemicals [dcchemicals.com]
- 6. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and activation of matrix metalloproteinase-2 in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
addressing MMP2-IN-2 batch-to-batch variability
Welcome to the technical support center for MMP2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimentation with this potent and selective MMP-2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] It belongs to the class of substituted 2-arylbenzimidazoles. Its inhibitory activity against MMP-2 has been reported with an IC50 of 4.2 μM.[1] this compound also exhibits inhibitory effects on other MMPs, such as MMP-13, MMP-9, and MMP-8, but with lower potency.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: My experimental results with this compound are inconsistent between different batches. What could be the cause?
Batch-to-batch variability is a common challenge with small molecule inhibitors and can stem from several factors:
-
Purity and Impurities: The synthesis of complex organic molecules like this compound, a benzimidazole derivative, can sometimes result in varying levels of purity and the presence of different impurities between batches.[2][3] These impurities may have off-target effects or interfere with the assay, leading to inconsistent results.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiment. Visually inspect your stock solution and final assay buffer for any precipitates.
-
Compound Stability: Degradation of the compound over time, especially if not stored properly, can lead to decreased potency.
-
Experimental Conditions: Variations in your experimental setup, such as cell passage number, reagent quality, or incubation times, can also contribute to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Between Batches
This is a primary indicator of batch-to-batch variability. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Compound Purity and Integrity | 1. Review Certificate of Analysis (CoA): Compare the purity data for each batch. Note any differences in reported purity or impurity profiles. 2. Independent Analysis: If significant discrepancies persist, consider independent analytical chemistry techniques like HPLC or LC-MS to confirm the identity and purity of each batch.[4][5] |
| Compound Solubility | 1. Visual Inspection: Carefully check for any precipitate in your stock solution and in the final assay medium. 2. Solubility Test: Perform a solubility test of this compound in your specific assay buffer. Inadequate solubility will lead to a lower effective concentration. |
| Experimental Variability | 1. Standardize Protocols: Ensure all experimental parameters are kept consistent across experiments, including cell lines (passage number), reagent lots, incubation times, and temperature. 2. Control Experiments: Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control inhibitor, to ensure the assay is performing as expected. |
| Enzyme Activity | 1. Enzyme Lot Variability: If using a recombinant enzyme, check for lot-to-lot variability in its activity. 2. Endogenous MMP-2 Levels: In cell-based assays, endogenous MMP-2 expression and activation can vary. Monitor MMP-2 levels and activity in your cell model. |
Issue 2: Unexpected or Off-Target Effects Observed with a New Batch of this compound
Caption: Workflow for investigating unexpected effects.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Active Impurities | 1. Impurity Profiling: As this compound is a benzimidazole derivative, impurities from the synthesis process could be present.[2][3] If possible, obtain detailed impurity profiles for each batch from the supplier. 2. Literature Search: Research common side products or unreacted starting materials from benzimidazole synthesis routes. |
| Off-Target Activity of this compound | 1. Selectivity Profiling: Test the new batch against a panel of other metalloproteinases and unrelated proteases to confirm its selectivity profile. 2. Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected effects are observed at concentrations relevant to MMP-2 inhibition. |
| Assay Interference | 1. Control Experiments: Run the assay in the absence of the enzyme but with the compound to check for direct interference with the detection method (e.g., fluorescence quenching or enhancement).[6] |
Experimental Protocols
Protocol 1: Quality Control Check for a New Batch of this compound
This protocol outlines a basic workflow to qualify a new batch of this compound before its use in extensive experiments.
Caption: Quality control workflow for new batches.
Methodology:
-
Documentation Review: Carefully examine the Certificate of Analysis (CoA) provided by the manufacturer. Note the reported purity, method of analysis, and any listed impurities.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent, typically DMSO.[7] Visually inspect for complete dissolution.
-
Solubility Assessment: Determine the solubility of the new batch in your specific experimental buffer. A simple method is to prepare a series of dilutions and visually inspect for any precipitation after a short incubation period.
-
Functional Assay (IC50 Determination):
-
Use a standardized in vitro MMP-2 activity assay (e.g., a fluorescent substrate-based assay).
-
Prepare a dilution series of the new batch of this compound.
-
Incubate the recombinant human MMP-2 enzyme with the inhibitor for a defined period.
-
Add the fluorogenic MMP-2 substrate and measure the fluorescence over time.
-
Calculate the IC50 value and compare it to the value obtained with a previously validated batch or the value reported in the literature.
-
Protocol 2: Gelatin Zymography for Assessing MMP-2 Inhibition
Gelatin zymography is a common method to assess the activity of gelatinases like MMP-2.
Methodology:
-
Sample Preparation: Collect conditioned media from cells treated with different concentrations of this compound.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of enzymatic activity will appear as clear bands on a blue background where the gelatin has been degraded. The intensity of the bands corresponding to pro-MMP-2 and active MMP-2 can be quantified using densitometry.
Signaling Pathway
MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and tissue remodeling. Its activity is tightly regulated through a complex signaling network.
Caption: Simplified MMP-2 signaling pathway and point of inhibition.
This diagram illustrates that various extracellular signals can converge on signaling pathways like PI3K/Akt and MAPK to induce the transcription of the MMP2 gene. The resulting pro-MMP-2 is then activated, a process that can be inhibited by this compound, thereby preventing ECM degradation and subsequent cellular processes.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. 小分子分析与质控 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ensuring selective inhibition of MMP-2 in complex samples
Welcome to the Technical Support Center for Selective MMP-2 Inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the selective inhibition of Matrix Metalloproteinase-2 (MMP-2) in complex biological samples.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at the selective inhibition of MMP-2.
| Problem | Possible Cause | Recommended Solution |
| No or low MMP-2 activity detected in samples | 1. MMPs in the sample are in their inactive (pro-MMP) form.[1] 2. Low concentration of MMP-2 in the sample.[1] 3. Sample degradation due to improper storage or multiple freeze-thaw cycles.[2] 4. Presence of endogenous inhibitors (e.g., TIMPs) in the sample.[3] | 1. Activate pro-MMPs using an activating agent like p-aminophenylmercuric acetate (APMA).[1][4] 2. Concentrate the sample using methods like Centricon filters.[5] 3. Aliquot samples and store them at -70°C to avoid repeated freeze-thaw cycles.[2][6] 4. Use an assay format that measures total MMP activity after displacing inhibitors, or consider methods to partially remove TIMPs. |
| Inconsistent readings between replicate samples | 1. Pipetting errors, especially with small volumes.[2] 2. Incomplete mixing of reagents.[2] 3. Bubbles in the wells of the microplate.[2] 4. Incomplete homogenization of tissue samples.[2] | 1. Use calibrated pipettes and prepare a master mix for reagents where possible.[2] 2. Ensure thorough mixing by gently shaking the plate or pipetting up and down.[6] 3. Pipette gently against the wall of the wells to avoid bubbles.[2] 4. Ensure complete sample homogenization using a Dounce homogenizer or other appropriate methods.[2] |
| High background signal in fluorimetric or colorimetric assays | 1. Autohydrolysis of the substrate. 2. Contamination of reagents or samples. 3. Incorrect wavelength settings on the plate reader.[2] | 1. Include a substrate-only control to measure and subtract background fluorescence/absorbance.[7] 2. Use fresh, high-quality reagents and filter-sterilize buffers if necessary. 3. Double-check and confirm the correct excitation and emission wavelengths as specified in the assay protocol.[2] |
| Inhibitor shows poor selectivity for MMP-2 | 1. The inhibitor targets the highly conserved catalytic zinc-binding site common to many MMPs.[8][9] 2. Off-target effects on other proteases like ADAMs (A Disintegrin and Metalloproteinase).[8] 3. The inhibitor concentration used is too high, leading to non-specific binding. | 1. Design or select inhibitors that target unique exosites (secondary binding sites) outside the active site of MMP-2.[10] 2. Test the inhibitor against a panel of related MMPs and other metalloproteinases to determine its selectivity profile.[11] 3. Perform dose-response experiments to determine the optimal concentration for selective inhibition. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges in achieving selective MMP-2 inhibition?
Achieving selective MMP-2 inhibition is challenging due to the high degree of structural similarity in the active sites across the MMP family.[9] Many inhibitors that target the catalytic zinc ion will also inhibit other MMPs, leading to off-target effects and potential toxicity.[8][12] Furthermore, complex biological samples contain endogenous inhibitors and other proteases that can interfere with the assessment of selective inhibition.
Q2: Why did many broad-spectrum MMP inhibitors fail in clinical trials?
Many early broad-spectrum MMP inhibitors failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome (MSS), which causes joint pain and inflammation.[8][13][14] These side effects were attributed to the non-selective inhibition of various MMPs and other related enzymes that are essential for normal tissue homeostasis.[8][14]
Experimental Design and Controls
Q3: How can I distinguish between the active and pro- (inactive) forms of MMP-2 in my sample?
Gelatin zymography is a widely used technique that can separate and identify pro-MMP-2 (typically around 72 kDa) and active MMP-2 (around 62 kDa) based on their different molecular weights and gelatinolytic activity.[15]
Q4: What are the essential controls for an MMP-2 inhibition assay?
-
No-enzyme control: To measure the background signal from the substrate and buffer.
-
No-inhibitor (vehicle) control: To determine the maximum activity of MMP-2.
-
Positive control inhibitor: A known MMP-2 inhibitor (e.g., GM6001, Ilomastat) to validate the assay.[11]
-
Sample blank: To correct for background signal from the complex sample itself.[7]
Data Interpretation
Q5: How do I quantify the results from a gelatin zymogram?
The clear bands of digested gelatin on a zymogram can be quantified using densitometry software. The band intensity is proportional to the amount of active enzyme. It is important to ensure that the band intensities are within the linear range of detection.
Q6: What does the IC50 value tell me about my inhibitor?
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. To assess selectivity, the IC50 for MMP-2 should be compared to the IC50 values for other MMPs. A significantly lower IC50 for MMP-2 indicates selectivity.
Inhibitor Selectivity Data
The following table summarizes the IC50 values for some reported MMP inhibitors, highlighting their selectivity profiles.
| Inhibitor | Target MMP | IC50 (nM) | Other MMPs Inhibited (IC50) | Reference |
| ARP100 | MMP-2 | 12 | MMP-3 (4,500 nM), MMP-7 (50,000 nM) | [16] |
| AG-L-66085 | MMP-9 | 5 | MMP-1 (1,050 nM) | [16] |
| Myricetin | MMP-2 | 7,820 | - | [13] |
| BAM | MMP-2 | - (pIC50 = 7.06) | Shows >20-fold selectivity over MMP-9 | [17] |
| CTT Peptide | MMP-2 | 5,000 (for casein degradation) | - | [10] |
Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This protocol is used to detect and differentiate between the pro and active forms of MMP-2 based on their ability to digest gelatin.[18]
Materials:
-
Polyacrylamide gels (e.g., 10%) co-polymerized with 0.1% gelatin.[19]
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8).
-
Running buffer (e.g., 0.25 M Tris base, 1.92 M glycine, pH 8.3).[19]
-
Washing buffer (e.g., 2.5% Triton X-100 in water).[20]
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5).[19]
-
Staining solution (e.g., 0.5% Coomassie Blue in 40% methanol, 10% acetic acid).
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water).
Procedure:
-
Prepare samples (e.g., cell culture media, tissue homogenates) and mix with non-reducing sample buffer. Do not heat or boil the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 4°C until the dye front reaches the bottom.[5]
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzyme renaturation.[18]
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours.[5][20]
-
Stain the gel with Coomassie Blue staining solution for 1 hour.[5]
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[5]
-
Image the gel for documentation and quantification.
Fluorimetric MMP-2 Activity and Inhibitor Screening Assay
This protocol describes a general method for measuring MMP-2 activity and screening for inhibitors using a fluorogenic substrate.[6][21]
Materials:
-
Active MMP-2 enzyme.
-
Fluorogenic MMP-2 substrate.
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5).[1]
-
Test inhibitors at various concentrations.
-
Black 96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
If starting with pro-MMP-2, activate it with 1 mM APMA for 1 hour at 37°C.[6]
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test inhibitor at different dilutions to the designated wells. For control wells, add the vehicle (e.g., DMSO).
-
Add the active MMP-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[21]
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or 320/405 nm depending on the substrate) in kinetic mode for 30-60 minutes at 37°C.[6][21]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
MMP Activation Signaling Pathway
This diagram illustrates a simplified signaling pathway leading to the activation of MMPs. External stimuli like growth factors or cytokines can trigger intracellular signaling cascades, such as the MAPK and NF-κB pathways, which in turn upregulate the transcription of MMP genes.[22] The secreted pro-MMPs are then activated extracellularly.
Caption: Simplified signaling pathway for MMP gene expression and activation.
Experimental Workflow for Screening Selective MMP-2 Inhibitors
This diagram outlines a typical workflow for identifying and validating selective MMP-2 inhibitors. The process begins with a primary screen to identify potent inhibitors, followed by secondary screens to assess selectivity and off-target effects, and finally, validation in more complex biological systems.
Caption: Workflow for screening and validating selective MMP-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bmrservice.com [bmrservice.com]
- 4. quickzyme.com [quickzyme.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. anaspec.com [anaspec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 16. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into the Complex Formed by Matrix Metalloproteinase-2 and Alloxan Inhibitors: Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Active MMP-2 Effectively Identifies the Presence of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing MMP-2 Knockdown and MMP-2-IN-2 Inhibition: A Guide for Researchers
An objective comparison of two key techniques for studying the function of Matrix Metalloproteinase-2 (MMP-2), a critical enzyme in both normal physiological processes and disease progression.
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1][2] Its activity is crucial for tissue remodeling, wound healing, angiogenesis, and embryonic development.[1][2] However, the overexpression and aberrant activity of MMP-2 are implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and arthritis.[1][3] Consequently, understanding and controlling MMP-2 function is a significant area of research. Two primary methods employed to investigate the roles of MMP-2 are genetic knockdown of its expression and pharmacological inhibition of its enzymatic activity. This guide provides a detailed comparison of MMP-2 knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), and inhibition by the small molecule MMP-2-IN-2.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between MMP-2 knockdown and inhibition with MMP-2-IN-2 lies in their mechanism of action.
MMP-2 Knockdown: This genetic approach targets the MMP-2 messenger RNA (mRNA), the template for protein synthesis.[4] By introducing siRNA or shRNA sequences complementary to the MMP-2 mRNA, the cell's own RNA interference (RNAi) machinery is hijacked to degrade the target mRNA.[5] This prevents the translation of MMP-2 protein, leading to a reduction in the total cellular levels of the enzyme.[4][6] The effects of knockdown are therefore observed as a decrease in MMP-2 protein expression, which can be confirmed by techniques like Western blotting.[4]
MMP-2-IN-2 Inhibition: In contrast, MMP-2-IN-2 is a chemical compound that directly targets the MMP-2 enzyme.[7][8] It acts as a potent and selective inhibitor by binding to the active site of the MMP-2 protein, which contains a crucial zinc ion for its catalytic activity.[3] This binding event blocks the enzyme's ability to cleave its substrates, such as type IV collagen, a major component of the basement membrane.[1] Therefore, MMP-2-IN-2 reduces the enzymatic activity of MMP-2 without affecting the overall expression level of the protein.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of MMP-2 knockdown versus MMP-2-IN-2 inhibition.
Table 1: Efficacy and Specificity
| Feature | MMP-2 Knockdown (siRNA/shRNA) | MMP-2-IN-2 Inhibition |
| Target | MMP-2 mRNA | MMP-2 protein (enzymatic activity) |
| Typical Efficacy | 70-90% reduction in protein expression[9] | IC50 of 4.2 µM for MMP-2[7][8] |
| Specificity | Can have off-target effects on other genes with similar sequences. | Also shows inhibitory activity against MMP-13 (IC50 = 12 µM), MMP-9 (IC50 = 23.3 µM), and MMP-8 (IC50 = 25 µM).[7][8] |
| Onset of Effect | Slower, requires time for existing protein to be degraded (typically 24-72 hours).[4] | Rapid, occurs as soon as the inhibitor reaches its target. |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA).[10] | Dependent on the compound's half-life and cellular clearance. |
Table 2: Experimental Considerations
| Consideration | MMP-2 Knockdown (siRNA/shRNA) | MMP-2-IN-2 Inhibition |
| Delivery Method | Transfection or transduction of cells.[6] | Addition to cell culture media or in vivo administration. |
| Validation | Confirmed by measuring mRNA (RT-qPCR) and protein levels (Western blot).[4] | Confirmed by measuring enzymatic activity (e.g., zymography).[11] |
| Key Advantage | High specificity for the target protein's synthesis. | Ease of use and rapid onset of action. |
| Key Disadvantage | Potential for off-target effects and incomplete knockdown. | Potential for off-target inhibition of other MMPs.[7][8] |
| Common Applications | Studying the long-term consequences of reduced MMP-2 expression. | Investigating the acute effects of blocking MMP-2 enzymatic activity. |
Experimental Protocols
Below are detailed methodologies for representative experiments using both MMP-2 knockdown and MMP-2-IN-2 inhibition.
Protocol 1: MMP-2 Knockdown using siRNA
Objective: To reduce the expression of MMP-2 in a human cancer cell line (e.g., HepG2) to study its effect on cell invasion.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MMP-2 specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RT-qPCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of MMP-2 siRNA (or control siRNA) into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent into Opti-MEM I medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[4]
-
Validation of Knockdown:
-
RT-qPCR: Harvest a subset of cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative abundance of MMP-2 mRNA compared to a housekeeping gene. A significant decrease in MMP-2 mRNA in the siRNA-treated group compared to the control indicates successful knockdown at the transcript level.[4]
-
Western Blot: Lyse the remaining cells to extract total protein. Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with a primary antibody specific for MMP-2 and a loading control (e.g., β-actin). A reduced band intensity for MMP-2 in the siRNA-treated sample confirms knockdown at the protein level.[4]
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used in a functional assay, such as a Matrigel invasion assay, to assess the impact of reduced MMP-2 expression on cell invasion.
Protocol 2: Inhibition of MMP-2 Activity with MMP-2-IN-2 in a Cell Migration Assay
Objective: To determine the effect of inhibiting MMP-2 enzymatic activity on the migration of a metastatic cancer cell line (e.g., Y79).[12]
Materials:
-
Y79 cells
-
Serum-free cell culture medium
-
Complete growth medium
-
MMP-2-IN-2
-
DMSO (vehicle control)
-
24-well plates with 8 µm pore size inserts (e.g., Transwell)
-
Reagents for cell staining and quantification
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of MMP-2-IN-2 in DMSO. Further dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Preparation: Harvest Y79 cells and resuspend them in serum-free medium containing the different concentrations of MMP-2-IN-2 or the vehicle control.
-
Transwell Assay Setup:
-
Add complete growth medium (containing chemoattractants like FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension (containing the inhibitor or vehicle) into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the MMP-2-IN-2-treated groups to the vehicle control group. A significant reduction in cell migration in the presence of the inhibitor would suggest that MMP-2 activity is important for this process.
Visualization of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MMP-2 signaling pathway and a typical experimental workflow for comparing knockdown and inhibition.
Caption: Simplified MMP-2 activation and signaling pathway.
Caption: Workflow for comparing MMP-2 knockdown and inhibition.
Conclusion: Choosing the Right Tool for the Job
Both MMP-2 knockdown and inhibition with MMP-2-IN-2 are valuable tools for dissecting the function of this important enzyme. The choice between these two methods depends largely on the specific research question.
-
MMP-2 knockdown is ideal for studying the long-term consequences of reduced MMP-2 protein levels. It offers high specificity for the synthesis of the target protein, although off-target effects of the siRNA/shRNA need to be considered.
-
MMP-2-IN-2 inhibition is well-suited for investigating the acute effects of blocking MMP-2's enzymatic activity. Its ease of use and rapid action are significant advantages. However, researchers must be mindful of its potential to inhibit other MMPs, which could confound data interpretation.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Matrix Metalloproteinase 2 Knockdown Suppresses the Proliferation of HepG2 and Huh7 Cells and Enhances the Cisplatin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of RNA silencing of matrix metalloproteinase-2 on the growth of esophageal carcinoma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Knock down of TIMP-2 by siRNA and CRISPR/Cas9 mediates diverse cellular reprogramming of metastasis and chemosensitivity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMP2-IN-2 and Other Matrix Metalloproteinase-2 Inhibitors for Researchers
In the landscape of drug discovery and development, particularly in oncology and inflammatory diseases, matrix metalloproteinase-2 (MMP-2) has emerged as a critical therapeutic target. The effective and selective inhibition of MMP-2 is a key goal for researchers seeking to modulate extracellular matrix degradation and associated pathological processes. This guide provides a detailed comparison of MMP2-IN-2 against other notable MMP-2 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Quantitative Comparison of MMP-2 Inhibitors
The inhibitory potency and selectivity of various compounds against MMP-2 and other matrix metalloproteinases are crucial parameters for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The table below summarizes the IC50 values for this compound and a selection of other well-characterized MMP inhibitors.
| Inhibitor | MMP-2 IC50 | MMP-1 IC50 | MMP-3 IC50 | MMP-7 IC50 | MMP-8 IC50 | MMP-9 IC50 | MMP-13 IC50 | MMP-14 IC50 |
| This compound | 4.2 µM[1] | - | - | - | 25 µM[1] | 23.3 µM[1] | 12 µM[1] | - |
| ARP-100 | 12 nM[2][3][4] | >50 µM[5][2] | 4.5 µM[5][2] | >50 µM[5][2] | - | 0.2 µM[5][2] | - | - |
| Batimastat (BB-94) | 4 nM[6][7][8][9] | 3 nM[6][7][8][9] | 20 nM[6][7][8][9] | 6 nM[6][7][8][9] | - | 4 nM[6][7][8][9] | - | - |
| Marimastat (BB-2516) | 6 nM[10][11][12][13] | 5 nM[10][11][12][13] | - | 13 nM[10][11][12][13] | - | 3 nM[10][11][12][13] | - | 9 nM[10][11][12][13] |
| Ilomastat (GM6001) | 1.1 nM[14][15][16][17] | 1.5 nM[14][15][16][17] | 1.9 nM[14][15][16][17] | - | - | 0.5 nM[14][15][16][17] | - | - |
Understanding MMP-2 Signaling and Inhibition
MMP-2 plays a pivotal role in a complex signaling network that governs cell invasion, migration, and angiogenesis. Its activity is tightly regulated, and its dysregulation is implicated in various diseases. Inhibitors can target different aspects of the MMP-2 signaling cascade.
Experimental Protocols for Evaluating MMP-2 Inhibitors
The accurate determination of inhibitor potency relies on standardized and well-defined experimental protocols. Below is a typical methodology for an in vitro MMP-2 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human MMP-2.
Materials:
-
Recombinant human MMP-2 (catalytic domain)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compound (inhibitor) dissolved in DMSO
-
Positive control inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MMP-2 in assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 50 µL of the diluted test compound or control inhibitor to the respective wells. For the no-inhibitor control, add 50 µL of assay buffer with the same final DMSO concentration. c. Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 100 µL of the fluorogenic MMP-2 substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for the example substrate) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A Typical Workflow for Screening MMP-2 Inhibitors
The discovery and development of novel MMP-2 inhibitors typically follow a structured workflow, from initial high-throughput screening to preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARP-100 | MMP | TargetMol [targetmol.com]
- 3. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ilomastat (GM6001) | MMP inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ilomastat | GM6001 | MMP Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
A Comparative Analysis of MMP2-IN-2 and Batimastat Efficacy in Oncology Research
For researchers and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides a detailed comparison of two MMP inhibitors, the selective MMP2-IN-2 and the broad-spectrum inhibitor Batimastat, with a focus on their performance in preclinical cancer models.
Executive Summary
This comparison guide reveals a significant disparity in the available efficacy data between this compound and Batimastat. Batimastat has been extensively studied in a variety of in vitro and in vivo cancer models, demonstrating anti-tumor and anti-metastatic effects. In contrast, publicly available data for this compound is currently limited to its in vitro inhibitory activity (IC50 values), with a notable absence of comprehensive studies on its effects on cancer cell viability, invasion, or in vivo tumor growth and metastasis. Therefore, a direct and comprehensive comparison of their efficacy is challenging at this time.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and Batimastat, highlighting the current gaps in our knowledge of this compound's broader biological activity.
| Parameter | This compound | Batimastat |
| Target Selectivity | Selective for MMP-2 | Broad-spectrum MMP inhibitor |
| IC50 (MMP-2) | 4.2 µM[1] | 4 nM[2] |
| IC50 (Other MMPs) | MMP-13: 12 µM, MMP-9: 23.3 µM, MMP-8: 25 µM[1] | MMP-1: 3 nM, MMP-9: 4 nM, MMP-7: 6 nM, MMP-3: 20 nM[2] |
| In Vitro Cell Viability | Data not available | Data available for various cancer cell lines |
| In Vitro Cell Migration | Data not available | Data available for various cancer cell lines |
| In Vitro Cell Invasion | Data not available | Data available for various cancer cell lines |
| In Vivo Tumor Growth | Data not available | Data available in xenograft and orthotopic models |
| In Vivo Metastasis | Data not available | Data available in various metastasis models |
Mechanism of Action
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] Its mechanism of action is presumed to involve binding to the active site of the MMP-2 enzyme, thereby preventing the degradation of extracellular matrix (ECM) components.[3]
Batimastat (BB-94) is a broad-spectrum MMP inhibitor that functions as a competitive, reversible inhibitor.[4] It mimics the collagen substrate of MMPs and chelates the zinc ion at the active site of these enzymes, preventing them from breaking down the ECM.[5][6] This inhibition of ECM degradation is thought to underlie its anti-tumor and anti-metastatic effects.
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the MMP-2 signaling pathway in cancer metastasis and a typical experimental workflow for evaluating MMP inhibitors.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transwell invasion and migration assay [bio-protocol.org]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMP2 and TLRs modulate immune responses in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MMP2-IN-2 and Marimastat Selectivity
In the landscape of matrix metalloproteinase (MMP) inhibitors, both MMP2-IN-2 and Marimastat have been subjects of significant research. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Inhibitor Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and Marimastat has been quantified against a panel of MMPs, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The data reveals distinct selectivity profiles for each compound.
This compound demonstrates a preference for MMP-2, with an IC50 value of 4.2 µM.[1] Its inhibitory activity against other MMPs, such as MMP-13, MMP-9, and MMP-8, is considerably lower, with IC50 values of 12 µM, 23.3 µM, and 25 µM, respectively.[1] Further kinetic analysis shows a Ki of 2.4 µM for MMP-2, while the inhibition of MMP-1 and MMP-7 is significantly weaker, with Ki values of 45 µM and 379 µM, respectively.[2]
In contrast, Marimastat is a broad-spectrum MMP inhibitor.[3][4][5][6] It exhibits potent inhibition against a range of MMPs with IC50 values in the nanomolar range. Specifically, reported IC50 values are 3 nM for MMP-9, 5 nM for MMP-1, 6 nM for MMP-2, 9 nM for MMP-14, and 13 nM for MMP-7.[3] Another source reports similar IC50 values of 5 nM for MMP-1, 6 nM for MMP-2, 230 nM for MMP-3, 16 nM for MMP-7, and 3 nM for MMP-9, along with a Ki of 2.1 nM for the catalytic domain of MMP-14.[5] This broad activity profile has been a key characteristic of Marimastat in numerous preclinical and clinical investigations.[7][8]
The following table summarizes the available quantitative data for a direct comparison of the two inhibitors.
| Matrix Metalloproteinase (MMP) | This compound IC50 (µM) | This compound Ki (µM) | Marimastat IC50 (nM) | Marimastat Ki (nM) |
| MMP-1 | - | 45[2] | 5[3][4][5] | - |
| MMP-2 | 4.2[1] | 2.4[2] | 6[3][4][5][6] | - |
| MMP-3 | - | - | 230[5] | - |
| MMP-7 | - | 379[2] | 13, 16[3][4][5] | - |
| MMP-8 | 25[1] | - | - | - |
| MMP-9 | 23.3[1] | - | 3[3][4][5] | - |
| MMP-13 | 12[1] | - | - | - |
| MMP-14 | - | - | 9[3][4] | 2.1[5] |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. While specific parameters may vary between studies, the general principles are outlined below.
General MMP Inhibition Assay Protocol
A common method for assessing MMP inhibition involves a fluorometric assay.[6][9]
-
Enzyme Activation: Recombinant pro-MMPs are activated prior to the assay. For instance, pro-MMP-2 can be activated with 1 mM 4-aminophenylmercuric acetate (APMA) for one hour at 37°C.[6]
-
Inhibitor Incubation: The activated MMP enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or Marimastat) in an appropriate assay buffer. The buffer typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij 35.[6]
-
Substrate Addition: A quenched fluorescent MMP substrate is added to the enzyme-inhibitor mixture.[6] For gelatinases like MMP-2 and MMP-9, a substrate such as DQ-gelatin can be used.
-
Signal Detection: The cleavage of the substrate by the MMP relieves the quenching, resulting in an increase in fluorescence. This is monitored using a fluorometer at specific excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).[6]
-
Data Analysis: The rate of substrate cleavage is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram illustrates a generalized workflow for an MMP inhibition assay.
MMP-2 in Cellular Signaling
MMP-2 plays a crucial role in various signaling pathways that are fundamental to both physiological and pathological processes, including cancer progression.[10][11] Its activity influences cell migration, invasion, and angiogenesis through the degradation of extracellular matrix (ECM) components and the modulation of growth factor activity.[12]
Key signaling events involving MMP-2 include:
-
ECM Degradation and Invasion: MMP-2, along with MMP-9, degrades type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis.
-
Activation of Growth Factors: MMP-2 can cleave and activate latent growth factors, such as Transforming Growth Factor-beta (TGF-β), which are sequestered within the ECM.[12] Activated TGF-β can then initiate downstream signaling cascades that regulate cell growth, differentiation, and apoptosis.
-
Regulation of Angiogenesis: MMP-2 contributes to angiogenesis by releasing pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the ECM.[12] This promotes the formation of new blood vessels, which is essential for tumor growth.
-
Interaction with Cell Surface Receptors: The activation of pro-MMP-2 itself is a regulated process that often occurs at the cell surface, involving membrane-type MMPs (MT-MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[12]
The following diagram depicts a simplified signaling pathway illustrating the role of MMP-2 in cancer progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Marimastat(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy Marimastat(BB-2516) from Supplier InvivoChem [invivochem.com]
- 7. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cheminformatics-biophysics correlate to identify promising lead molecules against matrix metalloproteinase-2 (MMP-2) enzyme: A promising anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MMP2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity Profile of a Selective MMP-2 Inhibitor
For researchers, scientists, and drug development professionals, the selection of a potent and selective enzyme inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of ARP-100, a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, against other MMPs. The data presented is supported by experimental findings to aid in the objective assessment of its performance.
Selectivity Profile of ARP-100 Against Various MMPs
The inhibitory potency of ARP-100 against MMP-2 and other members of the matrix metalloproteinase family has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its selectivity.
| MMP Isoform | IC50 Value | Selectivity vs. MMP-2 |
| MMP-2 | 12 nM | - |
| MMP-9 | 200 nM | 16.7-fold |
| MMP-3 | 4,500 nM | 375-fold |
| MMP-1 | >50,000 nM | >4167-fold |
| MMP-7 | >50,000 nM | >4167-fold |
Data sourced from multiple suppliers and research articles.[1][2][3][4]
As the data indicates, ARP-100 is a potent inhibitor of MMP-2 with an IC50 of 12 nM.[1][2][3][4] It demonstrates significant selectivity for MMP-2 over other MMPs. Notably, it is over 16-fold more selective for MMP-2 than for the closely related gelatinase, MMP-9.[1][4] The selectivity is even more pronounced when compared to stromelysin-1 (MMP-3), and collagenase-1 (MMP-1) and matrilysin (MMP-7), where the IC50 values are in the micromolar range, signifying minimal inhibitory activity at concentrations effective against MMP-2.[1][3] This high selectivity is attributed to the interaction of ARP-100 with the S1' pocket of MMP-2.[1][2][3]
Experimental Protocols
The determination of the IC50 values for MMP inhibitors like ARP-100 typically involves a fluorogenic substrate-based enzyme inhibition assay. A general outline of the protocol is as follows:
-
Enzyme Activation: Recombinant human MMP enzymes are activated according to standard protocols, often involving treatment with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The inhibitor, ARP-100, is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with the various concentrations of the inhibitor in an assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation, such as the four-parameter logistic equation.
Visualizing the Selectivity of ARP-100
The following diagram illustrates the selective inhibition of MMP-2 by ARP-100 in the context of a simplified signaling pathway where MMP-2 plays a role in extracellular matrix (ECM) degradation, a process often implicated in cancer cell invasion and metastasis.
References
A Head-to-Head In Vitro Comparison of Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of several prominent matrix metalloproteinase (MMP) inhibitors. The following sections detail their inhibitory potency against a panel of MMPs, the experimental protocols for assessing their activity, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of broad-spectrum MMP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). The data presented in the table below summarizes the in vitro IC50 values for several well-characterized MMP inhibitors against a range of MMP subtypes. Lower IC50 values are indicative of greater potency.
| MMP Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| Batimastat (BB-94) | 3 nM[1] | 4 nM[1] | 20 nM[1] | 6 nM[1] | 4 nM[1] | - | - |
| Marimastat (BB-2516) | - | - | - | - | - | - | - |
| Prinomastat (AG-3340) | - | Selective | Selective | - | Selective | Selective | Selective |
| Tanomastat (BAY 12-9566) | Not Inhibited | Inhibited | Inhibited | - | Inhibited | Inhibited | - |
| Ilomastat (GM6001) | Inhibited | Inhibited | - | - | Inhibited | - | - |
Mandatory Visualization
MMP Activation Signaling Pathway
The activation of MMPs is a critical step in their biological function and a key target for therapeutic intervention. The following diagram illustrates a simplified signaling cascade leading to MMP activation.
Caption: Simplified signaling pathway of MMP activation.
Experimental Workflow for In Vitro MMP Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 of an MMP inhibitor using a fluorometric assay.
References
The Synergistic Potential of MMP-2 Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. One such promising approach is the inhibition of matrix metalloproteinase-2 (MMP-2), an enzyme intrinsically linked to tumor invasion, metastasis, and angiogenesis. This guide provides a comparative overview of the synergistic effects observed when MMP-2 inhibition is combined with various chemotherapeutic agents, supported by experimental data from preclinical studies. Although direct studies on MMP2-IN-2 in combination with chemotherapy are limited, this guide draws upon data from studies utilizing selective MMP-2 inhibitors and MMP-2 knockdown approaches to provide a representative analysis of the potential of this therapeutic strategy.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the synergistic or additive effects of MMP-2 inhibition with chemotherapy. It is important to note that these studies employ different MMP-2 inhibitors or knockdown techniques, various cancer models, and diverse endpoints.
| MMP-2 Inhibition Method | Chemotherapy Agent | Cancer Model | Key Quantitative Results | Reference |
| MMP-2/9 Inhibitor | Cisplatin | Platinum-Resistant Ovarian Cancer (A2780cis cells) | Additive cytotoxic effect observed. Pre-incubation with the MMP inhibitor further enhanced cisplatin-induced cytotoxicity. | [1][2] |
| MMP-2 Knockdown (siRNA) | Cisplatin | Hepatocellular Carcinoma (HepG2 and Huh7 cells) | Co-treatment significantly increased the sensitivity of both cell lines to cisplatin (P<0.01) as measured by decreased cell viability. | [3][4] |
| MMP Inhibitor (BB-94) | Gemcitabine | Pancreatic Cancer (Murine orthotopic model) | Combination therapy significantly reduced tumor implantation rates and prolonged survival compared to either therapy alone. A significant reduction in tumor MMP-2 activity was observed in the combination group. | [5] |
| MMP Inhibitor (ONO-4817) | Doxorubicin | Cardiomyocytes (in vitro) and mouse model | ONO-4817 prevented doxorubicin-induced increases in MMP-2 activity in cardiomyocytes and attenuated doxorubicin-induced cardiotoxicity in mice, suggesting a protective effect that could potentially allow for safer doxorubicin use. This study focused on cardiotoxicity rather than synergistic anti-tumor effects. | [6][7] |
| MMP-2 Inhibitor (ARP-100) | Not specified in combination | Retinoblastoma (Y79 and Weri-1 cells) | ARP-100 (5 µM) significantly reduced migration in the metastatic Y79 cell line. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies that demonstrate the synergistic effects of MMP-2 inhibition and chemotherapy.
In Vitro Cytotoxicity and Synergy Assessment in Ovarian Cancer Cells
-
Objective: To determine the cytotoxic effect of an MMP-2/9 inhibitor alone and in combination with cisplatin on cisplatin-resistant ovarian cancer cells.[1][2]
-
Cell Line: A2780cis (cisplatin-resistant) and A2780 (cisplatin-sensitive) human ovarian carcinoma cell lines.[2]
-
Treatment:
-
MMP-2/9 inhibitor: (2R)-2-[(4-Biphenylsulfonyl) amino]-3 phenylpropionic acid.
-
Chemotherapy: Cisplatin.
-
Cells were treated with various concentrations of the MMP inhibitor and cisplatin, both alone and in combination, for 3, 6, and 24 hours.[1]
-
Pre-incubation experiments involved treating cells with the MMP inhibitor for a set period before the addition of cisplatin.[2]
-
-
Assay: High-content screening was used to determine cytotoxicity by measuring multiple parameters, including cell count and nuclear intensity.[1]
-
Data Analysis: Synergy was assessed by comparing the effects of the combination treatment to the effects of each agent alone.[1]
In Vivo Assessment of Combination Therapy in a Pancreatic Cancer Model
-
Objective: To evaluate the efficacy of an MMP inhibitor in combination with gemcitabine in a murine model of human pancreatic cancer.[5]
-
Animal Model: BALB/c nu/nu mice with orthotopically injected human pancreatic adenocarcinoma cells (HPAC).[5]
-
Treatment:
-
MMP Inhibitor: BB-94 (batimastat).
-
Chemotherapy: Gemcitabine.
-
Seven days after tumor cell injection, mice were randomized to receive vehicle control, BB-94 alone, gemcitabine alone, or a combination of BB-94 and gemcitabine.[5]
-
-
Endpoints:
-
Tumor implantation rate.
-
Overall survival.
-
Tumor and serum levels of active MMP-2, as determined by gelatin zymography and ELISA.[5]
-
Assessment of Chemosensitivity after MMP-2 Knockdown in Hepatocellular Carcinoma Cells
-
Objective: To investigate whether the knockdown of MMP-2 expression enhances the sensitivity of hepatocellular carcinoma (HCC) cells to cisplatin.[3][4]
-
Cell Lines: HepG2 and Huh7 human HCC cell lines.[3]
-
Method:
-
MMP-2 expression was knocked down using a lentivirus carrying MMP-2-specific siRNA (si-MMP2).
-
Control groups included cells treated with a negative control siRNA (si-con).[3]
-
-
Treatment: Cells were co-treated with si-MMP2 and cisplatin.[4]
-
Assay: Cell viability was assessed using the MTT assay.[3]
-
Data Analysis: The optical density (OD) values from the MTT assay were compared between the si-MMP2 + cisplatin group and control groups to determine the change in chemosensitivity.[3]
Visualizing the Synergy: Workflows and Pathways
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of an MMP-2 inhibitor and a chemotherapeutic agent.
A typical workflow for evaluating the synergy of MMP-2 inhibitors and chemotherapy.
Potential Signaling Pathways Involved in Synergy
The synergistic effect of MMP-2 inhibition and chemotherapy is likely mediated through the modulation of several key signaling pathways that regulate cancer cell survival, proliferation, and apoptosis.
Potential signaling pathways modulated by the combination of an MMP-2 inhibitor and chemotherapy.
Inhibition of MMP-2 can potentially block the activation of pro-survival signaling pathways such as the PI3K/Akt and ERK pathways, which are often constitutively active in cancer cells and can be further stimulated by chemotherapy-induced stress. By suppressing these survival signals, MMP-2 inhibition may lower the threshold for chemotherapy-induced apoptosis, leading to a synergistic anti-tumor effect.[9]
Conclusion
The available preclinical evidence strongly suggests that the inhibition of MMP-2, in combination with conventional chemotherapy, is a promising strategy to enhance anti-cancer treatment. While data specifically for this compound is not yet available in this context, the consistent synergistic or additive effects observed with other selective MMP-2 inhibitors and MMP-2 knockdown across various cancer types and with different chemotherapeutic agents provide a strong rationale for further investigation. Future studies should focus on evaluating specific, potent, and selective MMP-2 inhibitors like this compound in well-designed preclinical combination studies to quantify their synergistic potential and elucidate the precise molecular mechanisms involved. Such research will be critical in translating the promise of this combination therapy into clinical reality for cancer patients.
References
- 1. Pre-Treatment of Platinum Resistant Ovarian Cancer Cells with an MMP-9/MMP-2 Inhibitor Prior to Cisplatin Enhances Cytotoxicity as Determined by High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Treatment of platinum resistant ovarian cancer cells with an MMP-9/MMP-2 inhibitor prior to cisplatin enhances cytotoxicity as determined by high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 2 Knockdown Suppresses the Proliferation of HepG2 and Huh7 Cells and Enhances the Cisplatin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 2 Knockdown Suppresses the Proliferation of HepG2 and Huh7 Cells and Enhances the Cisplatin Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MMP inhibitors attenuate doxorubicin cardiotoxicity by preventing intracellular and extracellular matrix remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MMP inhibitors attenuate doxorubicin cardiotoxicity by preventing intracellular and extracellular matrix remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Specificity of MMP-2 Inhibitors: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo specificity of Matrix Metalloproteinase-2 (MMP-2) inhibitors is critical for advancing therapeutic strategies targeting cancer, cardiovascular diseases, and inflammatory conditions. This guide provides an objective comparison of currently investigated MMP-2 inhibitors, supported by experimental data and detailed protocols to aid in the selection and evaluation of these compounds. While direct in vivo specificity data for a compound designated "MMP2-IN-2" is not publicly available, this guide focuses on well-characterized alternatives.
Comparative Analysis of In Vivo MMP-2 Inhibitors
The in vivo evaluation of MMP-2 inhibitors presents a significant challenge due to the highly conserved active site among MMP family members. The following table summarizes the performance of several inhibitors based on available preclinical data.
| Inhibitor | Class | Target(s) | In Vivo Model(s) | Efficacy | Off-Target Effects/Notes |
| (R)-ND-336 | Slow-binding, selective inhibitor | MMP-2, MMP-9, MT1-MMP | Diabetic foot ulcers | Selectively inhibits MMP-2 and -9 while weakly inhibiting MMP-8, which can be beneficial for wound healing.[1] | Long residence time.[1] |
| ML104 | Bisphosphonate-based MMP inhibitor (BMMPI) | MMP-2 | Multiple myeloma | Significantly reduced MMP-2 activity in the bone microenvironment.[2] | Less potent at inhibiting osteoclast survival compared to zoledronate.[2] |
| Compound 2 | Secondary sulfonamide-based | MMP-2, MMP-9 | Murine neuroinflammatory model | Highly effective in vivo inhibitor of both MMP-2 and MMP-9 activity with minimal adverse effects after long-term oral administration.[3][4] | Also inhibits MMP-9.[3][4] |
| CTT Peptide | Peptide | MMP-2, MMP-9 | Human breast cancer xenografts | Inhibits the growth of MDA-MB-435 human breast cancer xenografts. | Low affinity for MMP-2 and MMP-9 and poor in vivo stability. |
| Ilomastat | Broad-spectrum hydroxamate | Multiple MMPs | Human fibrosarcoma xenografts | Reduced tumor fluorescence signal in combination with a fluorescent probe, indicating enzyme inhibition. | Non-selective, inhibiting a broad range of MMPs. |
| MMPI-1154 | Imidazole carboxylic acid-based | MMP-2 | Ex vivo model of acute myocardial infarction | Significantly decreased infarct size.[5] | Developed for cardioprotection.[5] |
Experimental Protocols for Assessing In Vivo Specificity
Accurate evaluation of MMP-2 inhibitor specificity in vivo requires robust experimental methodologies. The following protocols are commonly employed in preclinical studies.
In Situ Zymography
This technique allows for the localization of MMP activity directly within tissue sections.
Principle: Frozen tissue sections are overlaid with a substrate-containing gel (e.g., gelatin for MMP-2 and MMP-9). Areas of enzymatic activity will degrade the substrate, which can be visualized after staining. To assess inhibitor specificity, control experiments are run with the addition of specific inhibitors.
Protocol:
-
Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen and store at -80°C. Cut 8-10 µm thick cryosections and mount them on polysine-coated slides.
-
Substrate Overlay: Prepare a 1% (w/v) low gelling temperature agarose solution containing a fluorescently quenched (DQ) gelatin substrate (e.g., 20 µg/mL) in a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6).
-
Inhibitor Treatment (for specificity): For inhibitor-treated sections, pre-incubate the slides with the MMP inhibitor of interest at the desired concentration for 1 hour at 37°C.
-
Incubation: Apply the warm agarose-substrate solution to the tissue sections and incubate in a humidified chamber at 37°C for 2-12 hours.
-
Visualization: After incubation, visualize the fluorescence signal using a fluorescence microscope. Areas of gelatinolysis will appear as bright fluorescent regions against a dark background.
-
Controls: Include negative controls by incubating sections in the presence of a broad-spectrum MMP inhibitor (e.g., 20 mM EDTA or 1,10-phenanthroline) to confirm that the observed fluorescence is due to MMP activity.[6][7]
Western Blotting
Western blotting is used to quantify the protein levels of active and total MMP-2 in tissue homogenates.
Principle: Proteins from tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for MMP-2. This allows for the assessment of changes in MMP-2 expression and activation state following inhibitor treatment.
Protocol:
-
Tissue Homogenization: Homogenize tissue samples in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for MMP-2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.[8]
Quenched Fluorescent Substrate Assay
This assay measures the enzymatic activity of MMP-2 in tissue extracts or biological fluids.
Principle: A specific fluorogenic peptide substrate for MMP-2 is incubated with the biological sample. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by active MMP-2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or collect biological fluids (e.g., plasma, bone marrow supernatant).
-
Assay Reaction: In a 96-well plate, add the sample to a reaction buffer containing the MMP-2 specific quenched fluorescent substrate.
-
Inhibitor Testing: To test inhibitor specificity, pre-incubate the samples with various concentrations of the inhibitor before adding the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the MMP-2 activity in the sample. Compare the activity in the presence and absence of the inhibitor to determine its potency and specificity.[2]
Visualizations
MMP-2 Signaling Pathway
Caption: Simplified MMP-2 activation and signaling pathway.
Experimental Workflow for In Vivo Inhibitor Specificity
Caption: Workflow for evaluating MMP-2 inhibitor specificity in vivo.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase-2 in the multiple myeloma-bone microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Zymography [bio-protocol.org]
- 7. In situ zymography staining [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Confirming MMP-2 Inhibition: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, is a critical target in various pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. The validation of MMP-2 inhibitors requires a multi-faceted approach, employing orthogonal methods to ensure specificity and efficacy. This guide provides a comprehensive comparison of key assays, complete with experimental protocols and data, to aid researchers in designing robust inhibitor validation workflows.
Comparative Efficacy of MMP-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various MMP-2 inhibitors determined by different orthogonal methods. This data, compiled from multiple studies, highlights the importance of using a range of assays to fully characterize an inhibitor's potency and cellular effects.
| Inhibitor | Type | Biochemical Assay (Fluorogenic Substrate) IC50 | Gelatin Zymography (% Inhibition) | Cell-Based Assay (Invasion/Migration) IC50 / % Inhibition |
| CGS-27023A (MMI270) | Synthetic Small Molecule | 11 nM[1] | - | - |
| Myricetin | Natural Compound (Flavonoid) | 7.82 µmol/L[2] | - | Blocks TPA-stimulated invasion of COLO 205 cells[2] |
| Curcumin | Natural Compound (Polyphenol) | - | 16% inhibition (A549 cells)[3] | ~25% inhibition of MMP-2 secretion (A549 cells)[3] |
| CDF (Curcumin analog) | Synthetic Small Molecule | - | 80% inhibition (A549 cells)[3] | ~85% inhibition of MMP-2 secretion (A549 cells)[3] |
| CPU2 | Peptide | - | - | IC50 vs. MMP-9: nanomolar range[4] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for the key orthogonal experiments are provided below to ensure reproducibility and standardization.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel with 0.1% gelatin
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant, tissue lysates) and determine protein concentration.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein onto a polyacrylamide gel containing gelatin.[5][6][7]
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.[8]
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Fluorometric MMP-2 Activity Assay
This biochemical assay provides a quantitative measure of MMP-2 inhibition.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5)[9]
-
Test inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMP-2 enzyme according to the manufacturer's instructions.
-
In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the activated MMP-2 enzyme.[10][11][12]
-
Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over time.[10]
-
Calculate the rate of substrate cleavage and determine the percent inhibition and IC50 values for the test inhibitors.
Transwell Cell Invasion Assay
This cell-based assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Test cells (e.g., cancer cell line)
-
Test inhibitor
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[13]
-
Seed cells in serum-free medium containing the test inhibitor (or vehicle control) into the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells under a microscope.
Western Blotting for MMP-2 Expression
This method is used to determine the effect of an inhibitor on the expression levels of MMP-2 protein.
Materials:
-
SDS-PAGE and Western blotting equipment
-
RIPA buffer with protease inhibitors
-
Primary antibody against MMP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for MMP-2.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Workflow and Signaling Pathway
To better understand the relationship between these orthogonal methods and the biological context of MMP-2, the following diagrams have been generated.
Caption: Workflow for validating MMP-2 inhibitors using orthogonal methods.
Caption: Simplified MMP-2 signaling pathway and point of inhibition.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. studylib.net [studylib.net]
- 8. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. snapcyte.com [snapcyte.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Distribution and activation of matrix metalloproteinase-2 in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule and Peptide Inhibitors of Matrix Metalloproteinase-2 (MMP-2)
Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase critical for the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes.[1][2] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, the overexpression of MMP-2 is strongly implicated in pathological conditions such as tumor invasion, metastasis, cardiovascular diseases, and arthritis.[1][2][3] This has established MMP-2 as a significant therapeutic target.
This guide provides an objective comparison of the two primary classes of MMP-2 inhibitors: small molecules and peptides. We will delve into their mechanisms of action, comparative efficacy, and the experimental methods used for their evaluation, supported by quantitative data and detailed protocols for the research community.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between small molecule and peptide inhibitors lies in their approach to disrupting MMP-2's catalytic activity.
Small Molecule Inhibitors: The majority of traditional small molecule inhibitors function as active-site chelating agents.[3] Their structure typically includes a zinc-binding group (ZBG), such as a hydroxamate (-CONHOH), which coordinates with the catalytic zinc ion essential for MMP-2's function, thereby blocking its activity.[1][3] First-generation inhibitors like Marimastat and Batimastat were designed based on the collagen backbone and incorporated a hydroxamate ZBG.[3] However, the highly conserved nature of the active site across the MMP family led to a lack of selectivity with these broad-spectrum inhibitors, resulting in significant side effects and clinical trial failures.[4][5][6] More recent research focuses on developing selective small molecule inhibitors by targeting less conserved regions, such as the S1' specificity pocket adjacent to the catalytic site, or by employing novel mechanisms that avoid direct zinc chelation.[4][6][7]
Peptide Inhibitors: Peptide-based inhibitors offer a pathway to higher specificity.[8] Their mechanisms are more diverse:
-
Substrate Analogs: Some peptides mimic the natural substrate of MMP-2, competitively binding to the active site.
-
Exosite Binding: More advanced peptide inhibitors target exosites—secondary binding sites outside the catalytic cleft.[9] This approach enhances selectivity as exosites are less conserved across the MMP family.
-
Interference with Activation: A novel strategy involves using peptides to block the activation of proMMP-2 (the inactive zymogen) into its active form.[2] For instance, cyclic peptides have been developed to interfere with the crucial protein-protein interaction between proMMP-2 and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), a process required for activation by MT1-MMP.[2]
This fundamental difference in targeting strategy is a key determinant of an inhibitor's specificity and potential therapeutic window.
Figure 1. Comparative mechanisms of MMP-2 inhibition.
Quantitative Performance Comparison
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency. The table below summarizes reported IC50 values for representative small molecule and peptide inhibitors of MMP-2.
| Inhibitor Name/Type | Class | Target(s) | IC50 (MMP-2) | Key Characteristics |
| Marimastat | Small Molecule | Broad-spectrum MMP | ~5 nM | First-generation hydroxamate-based inhibitor. Failed in clinical trials due to musculoskeletal side effects.[3] |
| SB-3CT | Small Molecule | MMP-2, MMP-9 | ~15 nM | A mechanism-based inhibitor with a thiirane moiety, demonstrating higher selectivity for gelatinases over other MMPs.[7][10] |
| ARP 100 | Small Molecule | Selective MMP-2 | ~28 nM | Interferes with the enzymatic activity of MMP-2, preventing extracellular matrix breakdown.[10] |
| (R)-ND-336 | Small Molecule | MMP-2, MMP-9, MT1-MMP | Kᵢ < 100 nM | A slow-binding inhibitor with a long residence time and a desirable profile for treating diabetic foot ulcers.[5] |
| M205C4 Peptide | Peptide (Linear) | MMP-2 | 38.8 nM | Identified via phage display; shown to inhibit pancreatic tumor cell invasion and reduce tumor growth in vivo.[8][9] |
| cy(WPHPY) Peptide | Peptide (Cyclic) | proMMP-2 | Low nM potency | Prevents MMP-2 activation by blocking the proMMP2-TIMP2 protein-protein interaction, demonstrating high specificity.[2] |
Note: IC50 and Ki values can vary based on experimental conditions and assay types.[11]
Key Differentiators: Small Molecules vs. Peptides
| Feature | Small Molecule Inhibitors | Peptide Inhibitors |
| Specificity | Often broad-spectrum, especially early generations.[4] Newer designs are improving selectivity.[5] | Generally high, can be engineered to target specific MMPs or even specific domains, minimizing off-target effects.[2][8] |
| Potency | Can achieve very high potency (low nanomolar range). | Can achieve very high potency (low nanomolar range).[9] |
| Oral Bioavailability | Generally higher, allowing for oral administration. | Typically poor due to size and susceptibility to proteolysis in the digestive tract. Often require parenteral administration. |
| Cell Permeability | Can be designed to cross cell membranes and target intracellular pathways. | Poor, typically limiting their action to extracellular targets unless modified with cell-penetrating sequences. |
| Stability | Generally stable in vivo. | Susceptible to degradation by proteases, leading to a short half-life. Cyclization can significantly improve stability.[2] |
| Development Cost | Can be more cost-effective to synthesize on a large scale. | Synthesis can be complex and expensive, especially for modified or cyclic peptides. |
Supporting Experimental Protocols
Accurate evaluation of MMP-2 inhibitors requires robust and standardized assays. Below are detailed protocols for two widely used methods.
A. Gelatin Zymography (Semi-Quantitative)
This technique is used to detect the proteolytic activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Methodology:
-
Gel Preparation: Prepare an 8% SDS-polyacrylamide gel copolymerized with 1-2 mg/mL gelatin from porcine skin.[12]
-
Sample Loading: Load 20-50 µg of protein from cell lysates or conditioned media per lane. Samples are mixed with non-reducing loading buffer and loaded without boiling.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation at room temperature to remove SDS.[12][13]
-
Enzyme Activation/Inhibition:
-
Incubate the gel overnight (18-20 hours) at 37°C in a development buffer (50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 200 mM NaCl, and 1 µM ZnCl₂).[12]
-
For inhibitor testing, incubate separate gel strips in the development buffer containing the desired concentration of the inhibitor. A control strip should be incubated without the inhibitor.
-
-
Staining and Destaining: Stain the gel for 1-2 hours with 0.05% Coomassie Brilliant Blue R-250 solution.[12] Destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Analysis: Areas of gelatin degradation (proteolytic activity) will appear as clear bands. The pro- and active forms of MMP-2 can be identified by their molecular weights (~72 kDa and ~62 kDa, respectively). Band intensity can be quantified using densitometry software.[12]
B. Fluorogenic Peptide Substrate Assay (Quantitative)
This is a high-throughput method for quantifying enzymatic activity and determining inhibitor potency (IC50).
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5.[12]
-
Enzyme: Recombinant human MMP-2 catalytic domain.
-
Substrate: A fluorogenic MMP-2 peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). This substrate contains a fluorescent donor (Mca) and a quencher (Dpa). Cleavage separates the pair, resulting in a detectable fluorescent signal.
-
Inhibitor: The small molecule or peptide to be tested, dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well microtiter plate format.[12][14]
-
Add assay buffer to each well.
-
Add serial dilutions of the inhibitor compound to the appropriate wells. Include wells for a positive control (enzyme only) and a negative control (buffer and substrate only).
-
Add a fixed concentration of the MMP-2 enzyme to each well (except the negative control) and pre-incubate with the inhibitor for 30 minutes at 37°C.[12]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm).
-
Record kinetic data for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[15]
-
References
- 1. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 12. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MMP2-IN-2 for Dose-Response Evaluation
This guide provides a comparative analysis of MMP2-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative inhibitors, experimental protocols for dose-response analysis, and a visualization of the relevant signaling pathway.
Performance Comparison of MMP-2 Inhibitors
The inhibitory activity of this compound and a selection of alternative compounds are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Ki | Other MMPs Inhibited (IC50 / Ki) |
| This compound | MMP-2 | 4.2 µM (IC50)[1] | MMP-13 (12 µM), MMP-9 (23.3 µM), MMP-8 (25 µM)[1] |
| MMP-2 Inhibitor II | MMP-2 | 2.4 µM (Ki)[2] | MMP-1 (45 µM), MMP-7 (379 µM)[2] |
| TP0556351 | MMP-2 | 0.2 nM (IC50)[3] | Highly Selective for MMP-2[3] |
| SC-78080 | MMP-2 | <0.1 nM (IC50)[3] | MMP-9 (0.18 nM), MMP-13 (<0.1 nM)[3] |
| IPR-179 | MMP-2 | 656 nM (IC50)[3] | MMP-9 (310 nM)[3] |
| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 nM (IC50)[4] | MMP-9 (240 nM)[4] |
| (R)-ND-336 | MMP-2 | 127 nM (Ki)[3] | MMP-9 (19 nM), MMP-14 (119 nM)[3] |
| Compound 19 | MMP-2 | 55 nM (IC50)[5] | N/A |
| SB-3CT | MMP-2 | Potent and Selective[6] | N/A |
| ARP 100 | MMP-2 | Selective Inhibitor[6] | N/A |
Experimental Protocols
A precise determination of inhibitory activity is crucial for dose-response analysis. The following is a standard protocol for a fluorometric assay to determine the IC50 value of an MMP-2 inhibitor.
Fluorometric MMP-2 Inhibition Assay
This protocol measures the enzymatic activity of MMP-2 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human MMP-2 (catalytic domain)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare Reagents: Dilute the MMP-2 enzyme and the fluorogenic substrate in the assay buffer to their desired working concentrations.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor compound (e.g., this compound) in the assay buffer. Include a vehicle control (buffer with solvent but no inhibitor).
-
Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted MMP-2 enzyme to each well of the microplate.
-
Add an equal volume of the serially diluted inhibitor to the corresponding wells. Also, add the vehicle control to the control wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fixed volume of the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity using the microplate reader. Record readings every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the velocity of the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
MMP-2 Signaling and Activation Pathway
Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and are involved in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis.[7] The activity of MMP-2 is tightly controlled at multiple levels, including transcription, activation of the pro-enzyme, and interaction with endogenous inhibitors. Various signaling pathways, such as PI3K/Akt and MAPK/ERK, are activated by growth factors like VEGF and TGF-β, which in turn regulate MMP-2 expression and activation.[8]
Caption: Overview of MMP-2 regulation, activation, and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the IC50 of MMP-2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potency of selective and broad-spectrum matrix metalloproteinase-2 (MMP-2) inhibitors. The data is compiled from various studies to aid in the evaluation of these compounds for cancer research and therapeutic development.
Introduction to MMP-2 in Cancer
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of the basement membrane.[1] Elevated expression and activity of MMP-2 are strongly associated with tumor progression, invasion, angiogenesis, and metastasis in a variety of cancers.[1] This makes MMP-2 an attractive target for the development of anti-cancer therapies. This guide focuses on the half-maximal inhibitory concentration (IC50) of inhibitors targeting MMP-2 in different cancer cell lines.
Data Presentation: IC50 Values of MMP-2 Inhibitors
The following tables summarize the enzymatic and cellular inhibitory activities of selected MMP-2 inhibitors. It is important to note that the data has been aggregated from multiple sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: Enzymatic Inhibition Profile of Selected MMP Inhibitors
| Inhibitor | Type | MMP-2 IC50/Ki | MMP-9 IC50/Ki | MMP-1 IC50/Ki | MMP-3 IC50/Ki | MMP-7 IC50/Ki |
| ARP 100 | Selective MMP-2 | 12 nM | 200 nM | >50,000 nM | 4,500 nM | >50,000 nM |
| SB-3CT | Selective Gelatinase | 13.9 nM (Ki) | 600 nM (Ki) | 206,000 nM (Ki) | 15,000 nM (Ki) | 96,000 nM (Ki) |
| Batimastat (BB-94) | Broad-Spectrum | 4 nM | 4 nM | 3 nM | 20 nM | 6 nM |
Data compiled from multiple sources. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular IC50 Values of MMP-2 Inhibitors in Various Cancer Cell Lines
Due to the limited availability of comprehensive comparative studies, this table presents available data on the cytotoxic or functional inhibitory concentrations of selective MMP-2 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 / Effective Concentration |
| ARP 100 | Y79 | Retinoblastoma | Used at 5 µM to reduce migration |
| ARP 100 | Weri-1 | Retinoblastoma | Used at 5 µM to reduce viability |
| Gallic Acid (MMP-2/9 inhibitor) | K1 | Papillary Thyroid Carcinoma | Reduced invasion to 33.3% of control |
| Ru(II) Polypyridyl Complex | A549 | Lung Cancer | ~2-12 µM (enzymatic inhibition) |
Note: This data is collated from various publications and represents either cytotoxic IC50 values or effective concentrations used to achieve a biological effect. Experimental methodologies and endpoints may differ.
Experimental Protocols
Determination of Cytotoxic IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. The protocol below is a standard method for determining the IC50 of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The MMP-2 inhibitor is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell proliferation.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of MMP-2 Activity using Gelatin Zymography
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.
-
Sample Preparation: Conditioned media from cell cultures treated with or without the MMP-2 inhibitor are collected. The protein concentration of each sample is determined.
-
Electrophoresis: Equal amounts of protein are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is performed under non-denaturing conditions.
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight at 37°C in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. During this incubation, the gelatinases digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The gel is then destained until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: The intensity of the clear bands, corresponding to pro-MMP-2 and active MMP-2, can be quantified using densitometry software.
Mandatory Visualization
Caption: Simplified MMP-2 signaling pathway in cancer.
References
A Comparative Analysis of MMP2-IN-2 and TIMP-2: A Guide for Researchers
In the intricate landscape of extracellular matrix (ECM) remodeling, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, plays a pivotal role. Its enzymatic activity is crucial in both normal physiological processes like tissue repair and development, and in pathological conditions such as cancer metastasis and angiogenesis.[1][2][3] Consequently, the inhibition of MMP-2 is a significant area of research for therapeutic intervention. This guide provides a detailed comparison of two distinct inhibitors: MMP2-IN-2, a synthetic small molecule, and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), a key endogenous protein regulator.
Mechanism of Action: Synthetic Specificity vs. Endogenous Complexity
This compound is a potent and selective synthetic inhibitor of MMP-2.[4] It functions as a non-zinc-binding inhibitor, a characteristic that distinguishes it from many traditional MMP inhibitors that chelate the catalytic zinc ion in the enzyme's active site.[4][5] Its mechanism is direct enzymatic inhibition, preventing MMP-2 from degrading its substrates, primarily type IV collagen, a major component of basement membranes.[1][6]
TIMP-2 , in contrast, is a multifunctional protein with a more complex regulatory role.[7] Its primary and most well-known function is the direct inhibition of active MMPs, including MMP-2, by forming a tight, non-covalent 1:1 stoichiometric complex with the enzyme's catalytic domain.[8][9] However, TIMP-2's function extends beyond simple inhibition:
-
Pro-MMP-2 Activation: Paradoxically, TIMP-2 is essential for the activation of pro-MMP-2 on the cell surface. It forms a ternary complex with pro-MMP-2 and membrane type 1-MMP (MT1-MMP), which allows a neighboring TIMP-2-free MT1-MMP molecule to cleave and activate pro-MMP-2.[1][10][11]
-
MMP-Independent Signaling: TIMP-2 can exert biological effects independently of its MMP inhibitory function. It binds to cell surface receptors, such as α3β1 integrin, to modulate signaling pathways that regulate cell proliferation, migration, and angiogenesis.[8][12][13][14]
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and TIMP-2, providing a clear comparison of their inhibitory profiles and effects on key cellular processes.
Table 1: Inhibitory Profile of this compound vs. TIMP-2
| Feature | This compound | TIMP-2 |
| Type | Synthetic, non-zinc-binding small molecule[4] | Endogenous, multifunctional protein[7] |
| IC50 for MMP-2 | 4.2 µM[4] | Potent inhibition with Ki values in the pM to low nM range[15][16] |
| Selectivity | Selective for MMP-2. Also inhibits MMP-13 (IC50 = 12 µM), MMP-9 (IC50 = 23.3 µM), and MMP-8 (IC50 = 25 µM).[4] | Broad-spectrum inhibitor of most MMPs, but with the highest affinity for MMP-2.[17] Also inhibits MT-MMPs.[18] |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | Effect of this compound | Effect of TIMP-2 |
| Cell Migration | Inhibitory. Reduces migration by blocking ECM degradation.[6][19] | Complex. Generally inhibitory by blocking MMP activity and upregulating RECK.[12][20] Can also stimulate migration at low concentrations via MT1-MMP/MEK/ERK signaling.[21] |
| Cell Invasion | Inhibitory. Significantly reduces the invasive capabilities of cancer cells.[6] | Inhibitory. Overexpression of TIMP-2 correlates with reduced tumor cell invasion.[22] |
| Angiogenesis | Inhibitory. Expected to inhibit angiogenesis by preventing ECM breakdown required for vessel formation. | Inhibitory. Possesses anti-angiogenic activity through both MMP-dependent and MMP-independent (e.g., via α3β1 integrin) mechanisms.[8][22] |
| Cell Proliferation | Inhibitory (Indirect). Can suppress proliferation by blocking MMP-2 mediated release of growth factors from the ECM.[6] | Dual Role. Can suppress proliferation of endothelial cells[17][20] or stimulate growth in certain cancer cells.[13] |
| Apoptosis | Promotes Apoptosis. Inhibition of MMP-2 can induce apoptosis in cancer cells.[6] | Protective. Overexpression has been shown to make melanoma cells more resistant to apoptosis.[22] |
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental workflows discussed.
Caption: MMP-2 activation and inhibition pathways.
Caption: Dual signaling functions of TIMP-2.
Caption: Experimental workflow for a Transwell invasion assay.
Detailed Experimental Protocols
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.
-
Materials: Recombinant active human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), this compound, TIMP-2, 96-well black microplates, and a fluorescence plate reader.
-
Protocol:
-
Prepare serial dilutions of this compound and TIMP-2 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the recombinant active MMP-2, and the various concentrations of the inhibitors. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitors at 37°C for 30 minutes to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Gelatin Zymography
This technique detects the activity of gelatinases (MMP-2 and MMP-9) in biological samples like cell culture media.
-
Materials: Cell culture supernatant, SDS-PAGE equipment, polyacrylamide gels copolymerized with 1 mg/mL gelatin, renaturing buffer (e.g., 2.5% Triton X-100 in water), developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5), Coomassie Blue staining solution, and destaining solution.
-
Protocol:
-
Collect conditioned media from cells treated with or without this compound or TIMP-2.
-
Mix samples with non-reducing SDS sample buffer (do not boil the samples, as this would irreversibly denature the enzyme).
-
Run the samples on the gelatin-containing polyacrylamide gel.
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the developing buffer at 37°C for 16-48 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Stain the gel with Coomassie Blue R-250 for 1 hour.
-
Destain the gel. Areas of enzymatic activity will appear as clear bands against a blue background, as the gelatin has been degraded. The molecular weight of the bands identifies the specific gelatinase (pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa).
-
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through an extracellular matrix barrier in response to a chemoattractant.[23]
-
Materials: Boyden chamber apparatus with inserts (e.g., 8 µm pore size), Matrigel or another ECM component, serum-free cell culture medium, medium with a chemoattractant (e.g., 10% fetal bovine serum), cells, test inhibitors (this compound, TIMP-2), cotton swabs, and a microscope.
-
Protocol:
-
Coat the top surface of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. This mimics the basement membrane.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the insert, along with the desired concentration of this compound, TIMP-2, or a vehicle control.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 12-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with Crystal Violet).
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invading cells in the inhibitor-treated groups to the control group to determine the percentage of invasion inhibition.
-
Conclusion
The choice between this compound and TIMP-2 as a research tool depends entirely on the experimental question.
This compound offers high selectivity for MMP-2, making it an excellent tool for dissecting the specific contributions of MMP-2's enzymatic activity in a cellular process, without the confounding effects of broad-spectrum MMP inhibition or MMP-independent signaling. Its direct, predictable mechanism of action is ideal for target validation studies.
TIMP-2 , as the natural regulator, provides a more physiologically relevant model for studying the complex balance of ECM remodeling. Its use is critical for investigating the dual roles of inhibition and activation in the MMP-2 system and for exploring the MMP-independent signaling functions that are increasingly recognized as vital in tissue homeostasis and disease.[7]
For drug development professionals, synthetic inhibitors like this compound represent a more conventional therapeutic strategy. However, the multifaceted nature of TIMP-2 offers insights into more complex biological regulatory networks that could inspire novel therapeutic approaches. Ultimately, a comprehensive understanding of both the specific synthetic inhibitor and the complex endogenous regulator is essential for advancing research in MMP-2 biology.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Matrix Metalloproteinase-2 (MMP2) in Colorectal Cancer Progression: Correlation With Clinicopathological Features and Impact on Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Continuing Saga of Tissue Inhibitor of Metalloproteinase 2: Emerging Roles in Tissue Homeostasis and Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell surface binding of TIMP-2 and pro-MMP-2/TIMP-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Growth-stimulatory activity of TIMP-2 is mediated through c-Src activation followed by activation of FAK, PI3-kinase/AKT, and ERK1/2 independent of MMP inhibition in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combinatorial engineering of N-TIMP2 variants that selectively inhibit MMP9 and MMP14 function in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TIMP2 - Wikipedia [en.wikipedia.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Timp-2 binding with cellular MT1-MMP stimulates invasion-promoting MEK/ERK signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TIMP-2 over-expression reduces invasion and angiogenesis and protects B16F10 melanoma cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for MMP2-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MMP2-IN-2, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), ensuring its safe and proper disposal is paramount for laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for this compound, adhering to standard laboratory safety protocols.
While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, this guidance is based on the safety profile of a closely related compound, MMP-2/MMP-9 Inhibitor I, and general best practices for the disposal of laboratory research chemicals.
Immediate Safety and Handling Information
Before handling this compound, it is crucial to review the available safety information and adhere to standard laboratory safety protocols.
| Characteristic | Information |
| Hazard Classification | Based on available data for similar MMP-2 inhibitors, the compound is not classified as hazardous according to the Globally Harmonized System (GHS). |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. |
| First Aid Measures | In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. In case of ingestion, rinse mouth. Seek medical attention if any symptoms persist. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, should be conducted in a manner that minimizes risk to personnel and the environment. For small quantities of this compound, disposal as regular laboratory waste may be permissible, in line with the guidance for similar non-hazardous research compounds. However, it is always best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Decontamination of Empty Containers
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., ethanol or a detergent solution).
-
Collect the rinsate as chemical waste for proper disposal through your institution's waste management program.
-
After triple rinsing, deface or remove the original label from the container.
-
The decontaminated and unlabeled container can then typically be disposed of as regular laboratory glass or plastic waste.
Step 2: Disposal of Unused or Waste this compound
-
For Small Quantities: For disposal of residual amounts or expired material, it is recommended to dissolve the compound in a combustible solvent (e.g., ethanol) and dispose of it through your institution's chemical waste program.
-
Collection: Collect the waste solution in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazards.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting the EHS department for a scheduled waste pickup.
-
Do Not Pour Down the Drain: Never dispose of this compound or its solutions down the sink.
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper disposal procedures for solid this compound waste and empty containers.
The Role of MMP-2 in Signaling Pathways
MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, such as collagen and gelatin.[1][2][3] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and tumor metastasis.[1][2][4] The activation of pro-MMP-2 to its active form is a key regulatory step, often mediated by membrane-type MMPs (MT-MMPs) on the cell surface.[4]
The signaling pathway involving MMP-2 is complex and interconnected with other cellular pathways. For instance, growth factors can stimulate signaling cascades that lead to the upregulation and activation of MMP-2.[5]
The following diagram provides a simplified representation of the MMP-2 signaling pathway, highlighting its activation and downstream effects.
Caption: A diagram of the MMP-2 signaling pathway, showing upstream activators, the activation process, and downstream cellular effects.
By understanding the nature of this compound and following these established safety and disposal protocols, researchers can ensure a safe laboratory environment while contributing to advancements in drug discovery and development. Always prioritize consulting your institution's specific EHS guidelines for chemical waste disposal.
References
- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]
- 4. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Personal protective equipment for handling MMP2-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for MMP2-IN-2 was publicly available at the time of this writing. The following guidance is based on the safety protocols for similar matrix metalloproteinase (MMP) inhibitors and general best practices for handling chemical compounds in a research laboratory setting. Researchers must consult the supplier-provided SDS upon receipt of the chemical and adhere to their institution's specific safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area. | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Standard Operating Procedure for Safe Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and quantity match the order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product datasheet for specific temperature requirements (e.g., -20°C or -80°C).
-
Preparation and Use:
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated, clean spatulas and weighing boats for transferring the solid compound.
-
When preparing solutions, add the solvent to the compound slowly.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
Emergency Procedures: Accidental Spill Response
In the event of a spill, follow the steps outlined below to ensure safety and proper cleanup.
Caption: Workflow for handling an accidental spill of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
